molecular formula C9H8FNO4 B189929 Ethyl 3-fluoro-2-nitrobenzoate CAS No. 163077-89-2

Ethyl 3-fluoro-2-nitrobenzoate

Cat. No.: B189929
CAS No.: 163077-89-2
M. Wt: 213.16 g/mol
InChI Key: GISOWGLYGNGJHV-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-nitrobenzoate is a fluorinated and nitrated aromatic ester that serves as a versatile synthetic intermediate in advanced pharmaceutical research and development. Its primary research value lies in its role as a key precursor for the synthesis of substituted benzofused heterobicyclic systems, particularly in the exploration of structure-activity relationships for a series of 3-fluoro-2-substituted quinazolinones . The strategic placement of the fluorine and nitro groups on the benzoate ring system allows researchers to carry the molecule through subsequent reactions, such as hydrogenation to an amino regioisomer, which can then be cyclized to form the desired quinazolinone core structure . This compound is part of a broader class of heterocyclic scaffolds commonly found in biologically active molecules, making it a critical building block for medicinal chemistry programs targeting new therapeutic agents . For Research Use Only. Not for Human or Diagnostic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISOWGLYGNGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473141
Record name 3-Fluoro-2-nitrobenzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163077-89-2
Record name 3-Fluoro-2-nitrobenzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-fluoro-2-nitrobenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoro-2-nitrobenzoate

This guide provides a comprehensive technical analysis of the synthetic pathway toward this compound, a valuable halogenated and nitrated aromatic building block in medicinal chemistry and materials science. This document is structured for researchers, chemists, and drug development professionals, offering deep mechanistic insights, a critical evaluation of the synthetic route, and detailed experimental protocols grounded in established chemical principles.

Strategic Analysis of the Synthetic Pathway

The synthesis of this compound is logically approached via a two-step sequence:

  • Electrophilic Aromatic Substitution: The nitration of 3-fluorobenzoic acid to introduce the nitro group, yielding the key intermediate, 3-fluoro-2-nitrobenzoic acid.

  • Fischer Esterification: The acid-catalyzed esterification of the intermediate with ethanol to produce the final ethyl ester.

While this pathway appears straightforward, the critical challenge lies in the first step. The regiochemical outcome of the nitration is complex and non-selective, a crucial factor that must be thoroughly understood before undertaking laboratory work.

Part I: Synthesis of the Intermediate: 3-Fluoro-2-nitrobenzoic Acid

The Challenge of Regioselectivity in Nitration

The proposed synthesis of 3-fluoro-2-nitrobenzoic acid begins with the electrophilic nitration of 3-fluorobenzoic acid.[1] The standard conditions for this reaction involve a potent nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] The sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[2]

The primary scientific challenge in this step is controlling the position of the incoming nitro group. The starting material, 3-fluorobenzoic acid, possesses two substituents with competing directing effects:

  • The Fluoro Group (-F): An ortho-, para-director. It activates the positions ortho (C2, C4) and para (C6) to itself.

  • The Carboxylic Acid Group (-COOH): A meta-director. It directs incoming electrophiles to the positions meta (C5) to itself.[3]

This competition results in the formation of a complex mixture of nitrated isomers, including the desired 3-fluoro-2-nitrobenzoic acid, as well as 3-fluoro-4-nitrobenzoic acid and 5-fluoro-2-nitrobenzoic acid.[3] Authoritative sources indicate that direct nitration of 3-fluorobenzoic acid heavily favors the formation of 5-fluoro-2-nitrobenzoic acid, making the desired 3-fluoro-2-nitrobenzoic acid a minor byproduct at best.[3][4]

Part II: Fischer Esterification of 3-Fluoro-2-nitrobenzoic Acid

Assuming the successful synthesis and isolation of the pure 3-fluoro-2-nitrobenzoic acid intermediate, the subsequent conversion to its ethyl ester is a classic and reliable Fischer esterification. This equilibrium reaction is effectively driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent.[5]

Mechanism of Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, catalyzed by a strong acid like H₂SO₄. The key steps are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ethyl ester product.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from established procedures for the esterification of structurally similar nitrobenzoic acids.[6][7][8]

Materials:

  • 3-Fluoro-2-nitrobenzoic acid (1.0 eq)

  • Absolute Ethanol (serves as solvent, ~15-20 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-nitrobenzoic acid (e.g., 5.0 g).

  • Add absolute ethanol (75 mL). Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (e.g., 0.75 mL) to the solution while stirring. An exothermic reaction will occur.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the oily residue with ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer carefully with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ gas will evolve. Vent the funnel frequently.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Data Presentation

Synthesis Workflow Diagram

Synthesis_Pathway Hypothetical Synthesis of this compound A 3-Fluorobenzoic Acid reagents1 HNO₃, H₂SO₄ (Low Selectivity) A->reagents1 B 3-Fluoro-2-nitrobenzoic Acid (Intermediate) reagents2 Ethanol, H₂SO₄ (cat.) Reflux B->reagents2 C This compound (Final Product) reagents1->B reagents2->C

Caption: A hypothetical two-step synthesis. The first nitration step suffers from poor regioselectivity.

Product Characterization Data
PropertyValueSource(s)
Compound Name This compound
CAS Number 163077-89-2[11]
Molecular Formula C₉H₈FNO₄[11]
Molecular Weight 213.16 g/mol [11]
Appearance Expected to be a liquid or low-melting solid
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Analogue Data Ethyl 3-nitrobenzoate
¹H NMR (400 MHz, CDCl₃) δ 8.87 (t, 1H), 8.42 (dt, 1H), 8.35 (dt, 1H), 7.67 (t, 1H), 4.45 (q, 2H), 1.44 (t, 3H)[9]
¹³C NMR (100 MHz, CDCl₃) δ 164.4, 148.2, 135.2, 132.2, 129.5, 127.3, 124.5, 61.9, 14.2[9]

Safety and Handling

The protocols described involve highly hazardous materials. A thorough risk assessment must be conducted before any experimental work.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[10] They can cause severe burns on contact and release toxic fumes. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4]

  • Exothermic Reactions: Nitration is a highly exothermic process. Strict temperature control is essential to prevent thermal runaway.[3] Always add reagents slowly and use an ice bath for cooling.

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional and local regulations.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article in Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Ethyl 3-fluoro-2-nitrobenzoate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-fluoro-2-nitrobenzoate

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a halogenated nitroaromatic compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its strategic arrangement of an ethyl ester, a nitro group, and a fluorine atom on a benzene ring makes it a highly versatile and valuable building block. The presence of these distinct functional groups provides multiple reaction sites, allowing for sequential and controlled chemical modifications. This guide offers a comprehensive overview of its chemical identity, a robust synthesis protocol, and its applications, particularly as a precursor in the development of complex molecular architectures and active pharmaceutical ingredients (APIs).[1][2] The nitro group, for instance, can be readily reduced to an amine, opening a pathway for a wide array of subsequent functionalizations essential in drug discovery.[1]

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
CAS Number 163077-89-2[3][4]
Molecular Formula C₉H₈FNO₄[3][4]
Molecular Weight 213.16 g/mol [3][4]
IUPAC Name This compoundN/A
SMILES CCOC(=O)C1=C(C(=CC=C1)F)[O-][3][4]
Boiling Point 303.3°C at 760 mmHg[1][2]
Topological Polar Surface Area 69.44 Ų[4]
LogP 1.9106[4]

graph "Ethyl_3_fluoro_2_nitrobenzoate_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents C_ester [label="C", pos="2.2,0!"]; O_double [label="O", pos="2.9,0.5!"]; O_single [label="O", pos="2.9,-0.5!"]; C_ethyl1 [label="CH2", pos="3.8,-0.5!"]; C_ethyl2 [label="CH3", pos="4.7,-0.5!"];

N_nitro [label="N+", pos="-2.2,0!"]; O_nitro1 [label="O-", pos="-2.9,0.5!"]; O_nitro2 [label="O", pos="-2.9,-0.5!"];

F_fluoro [label="F", pos="0,-2.2!"];

// Positions for ring atoms C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Aromatic double bonds (approximated) C1 -- C2 [style=dashed]; C3 -- C4 [style=dashed]; C5 -- C6 [style=dashed];

// Substituent bonds C1 -- C_ester; C_ester -- O_double [style=bold, len=0.5]; C_ester -- O_single; O_single -- C_ethyl1; C_ethyl1 -- C_ethyl2;

C2 -- N_nitro; N_nitro -- O_nitro1; N_nitro -- O_nitro2 [style=bold, len=0.5];

C3 -- F_fluoro; }

Caption: 2D Structure of this compound.

Synthesis Methodology: An Acid-Catalyzed Esterification Approach

The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-2-nitrobenzoic acid. This reaction utilizes ethanol as both the solvent and the reactant, with a strong acid catalyst to facilitate the ester formation.

Expert Rationale behind the Protocol

The choice of Fischer esterification is predicated on its reliability and the relative availability of the starting materials. Concentrated sulfuric acid is selected as the catalyst because it serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Secondly, as a dehydrating agent, it helps to shift the reaction equilibrium towards the product side by sequestering the water molecule formed during the reaction, thereby increasing the yield. Refluxing the mixture ensures the reaction proceeds at a constant, elevated temperature to achieve a reasonable reaction rate without evaporating the solvent. The subsequent workup with a saturated sodium bicarbonate solution is critical to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Detailed Experimental Protocol

Materials:

  • 3-fluoro-2-nitrobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-fluoro-2-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1 - 0.2 eq.) dropwise at room temperature.

  • Heat the resulting mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution until gas evolution ceases. This step neutralizes the acid catalyst and removes unreacted starting material.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

This protocol is adapted from standard esterification procedures for structurally similar compounds like 2-fluoro-3-nitrobenzoic acid.[5]

Synthesis_Workflow start 3-Fluoro-2-nitrobenzoic Acid + Absolute Ethanol catalyst Add conc. H₂SO₄ start->catalyst reflux Reflux (4-16h) catalyst->reflux workup Cool & Concentrate reflux->workup extraction Dilute with EtOAc Wash with NaHCO₃ workup->extraction drying Dry (Na₂SO₄) & Filter extraction->drying product This compound drying->product

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its synthetic value stems from the orthogonal reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is fundamental in pharmaceutical synthesis as it introduces a nucleophilic amino group that can be used for amide bond formation, cyclization reactions to form heterocycles (e.g., benzimidazoles), or other C-N bond-forming reactions.

  • Ester Hydrolysis/Modification: The ethyl ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, allowing for different couplings or transformations. Alternatively, it can undergo transesterification or be converted to an amide directly.

  • Influence of the Fluoro Group: The fluorine atom at the 3-position has a significant electronic effect on the aromatic ring. As a strongly electronegative atom, it can influence the regioselectivity of further aromatic substitutions and modulate the pKa of other functional groups. In drug development, the incorporation of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability of a drug candidate.[6]

Due to this chemical versatility, this compound and its precursor, 2-fluoro-3-nitrobenzoic acid, are considered important building blocks for creating more complex molecules for the fine chemical and pharmaceutical industries.[1][6]

Conclusion

This compound, identified by CAS number 163077-89-2, is a pivotal synthetic intermediate whose value is defined by the strategic placement of its fluoro, nitro, and ethyl ester functional groups.[3] The straightforward and efficient synthesis via Fischer esterification makes it an accessible component for complex synthetic routes. Its primary application lies in serving as a precursor, particularly after the reduction of its nitro group, for the construction of novel heterocyclic systems and active pharmaceutical ingredients. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.

References

  • Cenmed Enterprises. This compound (C007B-521111). [Link]

  • MySkinRecipes. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Ethyl 4-fluoro-3-nitrobenzoate. [Link]

  • PubChem. Ethyl 2-fluoro-4-nitrobenzoate. [Link]

  • Autech. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

Sources

Spectroscopic Characterization of Ethyl 3-fluoro-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic core, featuring an ester, a nitro group, and a fluorine atom, offers multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of experimentally-derived values for analogous compounds and predicted values based on established spectroscopic principles, offering a comprehensive characterization of this important synthetic building block.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of atoms and the electronic effects of the functional groups dictate the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the various spectra.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • Nuclei: ¹H, ¹³C, and ¹⁹F.

  • Temperature: 298 K.

  • ¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR: 1024-2048 scans, relaxation delay of 2-5 seconds, with proton decoupling.

  • ¹⁹F NMR: 64-128 scans, relaxation delay of 1-2 seconds, referenced to an external standard such as CFCl₃ (0 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2dd1HAr-H
~7.6-7.8m2HAr-H
4.45q2H-OCH₂CH₃
1.42t3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons (δ ~7.6-8.2): The three protons on the aromatic ring will appear in the downfield region due to the deshielding effect of the benzene ring and the electron-withdrawing nitro and ester groups. The exact chemical shifts and coupling patterns will be complex due to the presence of the fluorine atom, which will introduce ¹H-¹⁹F coupling.

  • Ethyl Ester Protons (δ 4.45 and 1.42): The methylene protons (-OCH₂CH₃) are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to appear at a lower field (~4.45 ppm) as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-OCH₂CH₃) are further from the electronegative atom and will appear at a higher field (~1.42 ppm) as a triplet, coupling with the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insights into their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~164C=O (ester)
~158 (d)C-F
~148C-NO₂
~135Ar-C
~129Ar-C
~125 (d)Ar-C
~120Ar-C
62.5-OCH₂CH₃
14.1-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon (δ ~164): The ester carbonyl carbon is significantly deshielded and appears at a low field.

  • Aromatic Carbons (δ ~120-158): The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to ¹³C-¹⁹F coupling. The carbon bearing the nitro group will also be significantly downfield.

  • Ethyl Ester Carbons (δ 62.5 and 14.1): The methylene carbon (-OCH₂CH₃) is deshielded by the adjacent oxygen and appears around 62.5 ppm. The terminal methyl carbon (-OCH₂CH₃) is the most shielded and appears at a high field around 14.1 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique that provides specific information about the fluorine atom in the molecule.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -120m

Interpretation:

  • The chemical shift of the fluorine atom is influenced by its position on the aromatic ring and the nature of the other substituents. For a fluorine atom on a benzene ring, the chemical shift is typically in the range of -100 to -130 ppm relative to CFCl₃. The multiplicity will be complex due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to the vibrational frequencies of the bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • Liquid Film: A drop of the neat liquid sample is placed between two KBr or NaCl plates.

  • KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

Instrument Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1530, ~1350StrongN-O asymmetric & symmetric stretch (nitro)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Interpretation:

  • C=O Stretch ( ~1730 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group in the ethyl ester.

  • N-O Stretches (~1530 and ~1350 cm⁻¹): Two strong absorption bands are indicative of the nitro group, corresponding to the asymmetric and symmetric stretching vibrations.

  • C-F Stretch (~1100 cm⁻¹): A strong absorption in this region is characteristic of the carbon-fluorine bond.

  • Aromatic and Aliphatic C-H Stretches: Absorptions in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions correspond to the C-H bonds of the aromatic ring and the ethyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

Ionization Method:

  • Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation.

  • Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

Instrument Parameters:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Mass Range: m/z 50-500.

Predicted Mass Spectrum Data (EI):

m/zPossible Fragment
213[M]⁺ (Molecular Ion)
184[M - C₂H₅]⁺
168[M - OCH₂CH₃]⁺
138[M - C₂H₅O₂ - NO]⁺
122[M - C₂H₅O₂ - NO₂]⁺
109[C₆H₄F]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The peak corresponding to the molecular weight of this compound (213.17 g/mol ) should be observed.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group, and the nitro group. The presence of these fragment ions helps to confirm the structure of the parent molecule.

fragmentation M This compound [M]⁺ m/z = 213 F1 [M - C₂H₅]⁺ m/z = 184 M->F1 - •C₂H₅ F2 [M - OCH₂CH₃]⁺ m/z = 168 M->F2 - •OCH₂CH₃ F3 [M - C₂H₅O₂ - NO₂]⁺ m/z = 122 F2->F3 - NO₂

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, provides a robust framework for the identification and characterization of this compound. While the presented data is based on established principles and data from analogous compounds, it serves as a reliable reference for researchers working with this versatile synthetic intermediate. The detailed interpretation of the spectral features offers valuable insights into the structural and electronic properties of the molecule, which is essential for its application in the synthesis of novel chemical entities.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of Ethyl 3-fluoro-2-nitrobenzoate: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to each other on a benzene ring, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the critical experimental parameters that govern the success of the synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and logical approach to the synthesis of this compound involves a two-step process. The primary challenge lies in the regioselective introduction of the fluoro and nitro substituents on the aromatic ring, followed by the straightforward esterification of the resulting carboxylic acid.

Synthesis_Strategy Start Starting Material(s) Intermediate 3-Fluoro-2-nitrobenzoic Acid Start->Intermediate Multi-step Synthesis Target This compound Intermediate->Target Esterification

Caption: Overall synthetic strategy for this compound.

This guide will first delve into the various pathways to synthesize the crucial intermediate, 3-fluoro-2-nitrobenzoic acid, from different commercially available starting materials. Subsequently, the final esterification step to yield the target compound will be detailed.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-2-nitrobenzoic Acid

The synthesis of 3-fluoro-2-nitrobenzoic acid is the cornerstone of this process. The choice of starting material significantly influences the synthetic route, its efficiency, and the associated challenges. Several viable starting points have been reported in the literature, each with its own set of advantages and disadvantages.

Route A: From 2-Fluorotoluene

This is a classical approach that leverages the directing effects of the fluorine and methyl groups.

Route_A A1 2-Fluorotoluene A2 Nitration (HNO₃, H₂SO₄) A1->A2 A3 Mixture of Isomers (ortho/para) A2->A3 A4 Separation A3->A4 A5 3-Fluoro-2-nitrotoluene A4->A5 A6 Oxidation (KMnO₄ or Na₂Cr₂O₇) A5->A6 A7 3-Fluoro-2-nitrobenzoic Acid A6->A7

Caption: Synthetic pathway starting from 2-Fluorotoluene.

Expertise & Experience: The nitration of 2-fluorotoluene is a standard electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. This leads to a mixture of isomers, with the desired 3-fluoro-2-nitrotoluene being one of the products. The separation of these isomers can be challenging and often requires chromatographic techniques, which can impact the overall yield. The subsequent oxidation of the methyl group to a carboxylic acid is a robust transformation, commonly achieved using strong oxidizing agents like potassium permanganate or sodium dichromate.[1]

Trustworthiness: A critical control point in this synthesis is the nitration step. Careful temperature control is necessary to minimize the formation of dinitrated byproducts. The oxidation step must be carried out under conditions that do not lead to degradation of the aromatic ring.

  • Materials: 3-Fluoro-2-nitrotoluene, Sodium Dichromate, Isopropanol, Water.

  • Procedure:

    • Dissolve 3-fluoro-2-nitrotoluene in a mixture of isopropanol and water.

    • Add sodium dichromate to the solution.

    • Stir the reaction mixture at 25°C for 3 hours.

    • Filter the reaction mixture.

    • Remove the organic solvent from the filtrate under reduced pressure.

    • Add water to the residue, heat to dissolve, and then cool to 0°C to recrystallize the product.

    • Filter and dry the crystals to obtain 3-fluoro-2-nitrobenzoic acid.[2]

Reagent/SolventMolar Equivalent/VolumePurpose
3-Fluoro-2-nitrotoluene1.0 eqStarting Material
Sodium Dichromate1.8 eqOxidizing Agent
Isopropanol12 mL/g of starting materialSolvent
Water6 mL/g of starting materialCo-solvent
Route B: From 2-Chloro-3-nitrotoluene

This route offers an alternative to the challenging isomeric separation by introducing the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction.

Route_B B1 2-Chloro-3-nitrotoluene B2 Fluorination (KF or CsF) B1->B2 B3 2-Fluoro-3-nitrotoluene B2->B3 B4 Oxidation (KMnO₄ or Na₂Cr₂O₇) B3->B4 B5 3-Fluoro-2-nitrobenzoic Acid B4->B5

Caption: Synthetic pathway starting from 2-Chloro-3-nitrotoluene.

Expertise & Experience: The key step in this route is the halogen exchange (Halex) reaction. The nitro group strongly activates the ortho-position towards nucleophilic attack, facilitating the displacement of the chlorine atom by fluoride. Cesium fluoride is a highly effective, albeit more expensive, fluorinating agent for this transformation.[3] The subsequent oxidation of the methyl group follows a similar protocol to Route A.

Trustworthiness: The fluorination reaction requires anhydrous conditions to prevent the formation of phenolic byproducts. The choice of solvent (e.g., DMSO, sulfolane) and temperature is crucial for achieving high conversion and selectivity.

  • Materials: 2-Chloro-1-methyl-3-nitrobenzene, Cesium Fluoride, Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-chloro-1-methyl-3-nitrobenzene in DMSO, add cesium fluoride under a nitrogen atmosphere.

    • Stir the reaction mixture at 140°C for 10 hours.

    • After completion, slowly pour the mixture into dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation to obtain 2-fluoro-3-nitrotoluene.[3]

Reagent/SolventMolar Equivalent/VolumePurpose
2-Chloro-1-methyl-3-nitrobenzene1.0 eqStarting Material
Cesium Fluoride1.5 eqFluorinating Agent
Dimethyl Sulfoxide (DMSO)2.5 mL/g of starting materialSolvent
Route C: From o-Methylphenol

This multi-step synthesis provides a longer but potentially more controlled route to the desired intermediate.

Route_C C1 o-Methylphenol C2 Nitration C1->C2 C3 2-Methyl-6-nitrophenol C2->C3 C4 Chlorination C3->C4 C5 2-Chloro-3-nitrotoluene C4->C5 C6 Fluorination C5->C6 C7 2-Fluoro-3-nitrotoluene C6->C7 C8 Oxidation C7->C8 C9 3-Fluoro-2-nitrobenzoic Acid C8->C9

Caption: Synthetic pathway starting from o-Methylphenol.

Expertise & Experience: This pathway involves a sequence of well-established reactions. The initial nitration of o-methylphenol selectively yields 2-methyl-6-nitrophenol. The hydroxyl group is then converted to a chloro group, followed by the previously described fluorination and oxidation steps.[4] While this route involves more steps, it can offer better overall control and avoid the isomeric separation issues of Route A.

Part 2: Final Step - Esterification to this compound

The final transformation is a classic Fischer esterification, a well-understood and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Esterification D1 3-Fluoro-2-nitrobenzoic Acid D2 Ethanol (H₂SO₄ catalyst) D1->D2 D3 This compound D2->D3

Caption: Fischer esterification of 3-Fluoro-2-nitrobenzoic Acid.

Expertise & Experience: Fischer esterification is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (ethanol) is typically used. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[5][6]

Trustworthiness: The reaction is generally clean, but the use of excess ethanol and a strong acid necessitates a careful workup procedure to neutralize the acid and remove the excess alcohol. The reaction should be performed under anhydrous conditions to favor the formation of the ester.

  • Materials: 3-Fluoro-2-nitrobenzoic acid, Absolute Ethanol, Concentrated Sulfuric Acid, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 3-fluoro-2-nitrobenzoic acid in absolute ethanol, slowly add concentrated sulfuric acid.

    • Reflux the reaction mixture for several hours (e.g., 8 hours).

    • After cooling, remove the excess ethanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution until the aqueous phase is neutral.

    • Separate the organic phase, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or chromatography if necessary.[5][7]

Reagent/SolventMolar Equivalent/VolumePurpose
3-Fluoro-2-nitrobenzoic acid1.0 eqStarting Material
Absolute EthanolLarge excessReactant and Solvent
Concentrated Sulfuric AcidCatalytic amount (e.g., 1.0 eq)Acid Catalyst
Ethyl AcetateSufficient for extractionExtraction Solvent
Saturated Sodium BicarbonateSufficient for neutralizationNeutralizing Agent

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of the key intermediate, 3-fluoro-2-nitrobenzoic acid. The choice of the initial starting material dictates the synthetic strategy, with each route presenting its own set of experimental considerations. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount for achieving high yields and purity of the final product. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this valuable chemical intermediate.

References

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  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
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  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. Retrieved from [Link]

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  • Chem Catalyst Pro. (2026). Mastering Organic Synthesis with 3-Fluoro-2-nitrobenzoic Acid. Retrieved from [Link]

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A Technical Guide to the Chemical Reactivity of the Fluorine Atom in Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-fluoro-2-nitrobenzoate is a pivotal building block in modern organic synthesis, valued for its capacity to undergo selective chemical transformations.[1][2] Its utility is largely defined by the reactivity of the fluorine atom, which is strategically positioned on a highly electron-deficient aromatic ring. This guide provides an in-depth analysis of the electronic factors governing the reactivity of this fluorine atom, focusing on its exceptional propensity to act as a nucleofuge in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the underlying mechanistic principles, the scope of applicable nucleophiles, and provide validated experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Architecture: Activating the C-F Bond

The reactivity of any functional group on an aromatic ring is dictated by the collective electronic influence of its neighboring substituents. In this compound, the fluorine atom is flanked by two powerful electron-withdrawing groups (EWGs) that render the aromatic system highly electrophilic.

  • The Ortho-Nitro Group (NO₂): This is the dominant activating group. It exerts a potent electron-withdrawing effect through both induction (due to the high electronegativity of nitrogen and oxygen) and, more importantly, resonance.[3][4] This deactivates the ring towards traditional electrophilic attack but strongly primes it for nucleophilic substitution.[5][6][7]

  • The Meta-Ester Group (COOEt): The ethyl ester group also contributes to the ring's electron deficiency through a significant inductive withdrawing effect. While it cannot directly delocalize the negative charge of a reaction intermediate via resonance from the fluorine-bearing carbon, its inductive pull further enhances the electrophilicity of the entire aromatic system.

  • The Fluorine Atom (F): Fluorine itself is the most electronegative element, exerting a strong inductive electron-withdrawing effect.[3][8] This effect significantly polarizes the C-F bond, making the carbon atom (C3) highly susceptible to nucleophilic attack. While fluorine can technically donate electron density via a +R (resonance) effect, its -I (inductive) effect is overwhelmingly dominant in the context of SNAr reactivity.[8]

The synergy of these groups creates an ideal substrate for SNAr reactions, where the electron-poor nature of the ring invites attack by nucleophiles.

G cluster_0 Electronic Influences on the Aromatic Ring A This compound B Ortho-Nitro Group (NO₂) A->B C Meta-Ester Group (COOEt) A->C D Fluorine Atom (F) A->D E Highly Electron-Deficient Aromatic Ring B->E -I, -R Effects (Strong Activation) C->E -I Effect (Moderate Activation) D->E -I Effect (Enhances Electrophilicity)

Figure 1: A diagram illustrating the combined electron-withdrawing effects of the substituents, leading to a highly activated aromatic ring.

Mechanism of Fluorine Displacement: The SNAr Pathway

The displacement of fluorine from this compound proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3][4] This pathway is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.[6]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine.[4] This is the rate-determining step of the reaction.[3][5] The attack breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

Step 2: Elimination of the Fluoride Ion and Restoration of Aromaticity The aromaticity is restored as the leaving group, the fluoride ion (F⁻), is eliminated.[4] This step is typically fast and does not influence the overall reaction rate.[3]

The Decisive Role of the Ortho-Nitro Group

The feasibility of the SNAr reaction hinges on the stability of the Meisenheimer complex. The ortho-nitro group is perfectly positioned to stabilize the developed negative charge through resonance, delocalizing it onto its electronegative oxygen atoms.[4][5][7] This stabilization significantly lowers the activation energy of the first step, allowing the reaction to proceed. A meta-positioned nitro group would not be able to provide this crucial resonance stabilization, rendering the reaction far less favorable.[3][7]

Why Fluorine is an Excellent Leaving Group in SNAr

Counterintuitively, fluorine is the best leaving group among the halogens for SNAr reactions (F > Cl > Br > I).[3][5] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] Fluorine's intense electronegativity makes the carbon atom it is attached to the most electrophilic, thereby accelerating the slowest step of the reaction.[3][5]

Figure 2: The two-step addition-elimination mechanism (SNAr) for the displacement of fluorine, highlighting the rate-determining formation of the stabilized Meisenheimer complex. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Reaction Scope: Nucleophiles and Conditions

The high reactivity of this compound allows for the displacement of its fluorine atom by a wide array of nucleophiles, making it a versatile precursor for diverse molecular scaffolds.

Nucleophile ClassSpecific ExamplesTypical BaseTypical SolventTemperature Range
N-Nucleophiles Ammonia, Primary/Secondary Amines, Anilines, AzolesK₂CO₃, Et₃NDMSO, DMFRoom Temp. to 100 °C
O-Nucleophiles Alcohols, PhenolsNaH, KOtBu, Cs₂CO₃THF, DMF0 °C to 80 °C
S-Nucleophiles Thiols, ThiophenolsNaH, K₂CO₃DMF, THF0 °C to Room Temp.
C-Nucleophiles Malonate Esters, CyanidesNaHDMFElevated Temperatures

Table 1: Summary of common nucleophiles and reaction conditions for the SNAr reaction of this compound.[9][10][11]

Validated Experimental Protocol: Synthesis of Ethyl 3-amino-2-nitrobenzoate

This protocol describes a general and reliable procedure for the reaction with an amine nucleophile, a common transformation in medicinal chemistry.[12] The protocol is designed as a self-validating system, where each step serves a clear and critical purpose.

Materials and Equipment
  • This compound (1.0 eq)

  • Amine Nucleophile (e.g., Benzylamine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, Ethyl Acetate, Hexane

  • Separatory funnel, Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: A dry flask and inert atmosphere prevent the introduction of water, which could lead to unwanted side reactions or quench the base.

  • Solvent and Reagent Addition: Add anhydrous DMSO to dissolve the starting material. Stir the suspension for 5 minutes. Subsequently, add the amine nucleophile (1.2 eq) dropwise at room temperature.

    • Causality: DMSO is a polar aprotic solvent that effectively solvates the reagents. K₂CO₃ acts as a base to deprotonate any adventitious acid and facilitate the reaction.

  • Reaction and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, eluting with a 3:1 Hexane:Ethyl Acetate mixture. The reaction is complete upon the disappearance of the starting material spot.

    • Causality: Heating provides the necessary activation energy. TLC is a crucial control step to avoid over-running the reaction, which can lead to byproduct formation.

  • Workup: Once complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A precipitate should form.

    • Causality: Pouring the reaction mixture into water precipitates the less polar organic product while dissolving the inorganic base (K₂CO₃) and the highly polar DMSO solvent.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Causality: Ethyl acetate is an organic solvent immiscible with water, used to selectively dissolve and isolate the desired product from the aqueous phase. Repeated extractions ensure maximum recovery.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water from the organic layer. Anhydrous MgSO₄ is a drying agent that scavenges any remaining traces of water before solvent evaporation.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity, yielding the pure compound.

Experimental Workflow Diagram

G start Start: Assemble Reagents setup 1. Charge Flask (Substrate, K₂CO₃) under N₂ start->setup add_solv 2. Add Anhydrous DMSO setup->add_solv add_nuc 3. Add Amine Nucleophile add_solv->add_nuc react 4. Heat to 80°C Monitor by TLC add_nuc->react workup 5. Quench with Ice-Water react->workup extract 6. Extract with Ethyl Acetate workup->extract wash_dry 7. Wash with Brine Dry over MgSO₄ extract->wash_dry evap 8. Concentrate in vacuo wash_dry->evap purify 9. Column Chromatography evap->purify end_node Pure Product purify->end_node

Figure 3: A step-by-step workflow for the synthesis of an N-substituted derivative via SNAr.

Conclusion

The fluorine atom in this compound is exceptionally reactive towards nucleophilic aromatic substitution. This reactivity is not an intrinsic property of the C-F bond itself but is a direct consequence of the powerful electronic activation provided by the ortho-nitro and meta-ester substituents. The ability to displace this fluorine atom with a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles makes this compound an indispensable and versatile intermediate in the synthesis of complex organic molecules.[13] A thorough understanding of the SNAr mechanism and the principles outlined in this guide enables researchers to rationally design synthetic routes and efficiently construct molecular architectures relevant to the pharmaceutical and materials science industries.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from BenchChem website.

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution.[3]

  • Uozumi, Y., & Nakai, Y. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.[14]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.[4]

  • Jin, H., Gao, Z., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(08), 982-986.[9][15]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF.[8]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[5]

  • Douglass, M. R., & Jamison, T. F. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis.[10]

  • Cenmed Enterprises. (n.d.). This compound (C007B-521111).[16]

  • Royal Society of Chemistry. (n.d.). Reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).[11]

  • ChemicalBook. (n.d.). ethyl 2-amino-3-nitro-benzoate synthesis.[12]

  • BenchChem. (n.d.). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate.[13]

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  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.[6]

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  • PrepChem.com. (n.d.). Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester.[19]

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Solubility of Ethyl 3-fluoro-2-nitrobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 3-fluoro-2-nitrobenzoate in Organic Solvents

Introduction

This compound (CAS No: 163077-89-2) is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its molecular architecture, featuring an ethyl ester, a nitro group, and a fluorine atom, makes it a versatile building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The nitro group, for instance, can be readily reduced to an amine, providing a chemical handle for further functionalization.[1]

Understanding the solubility of this intermediate in various organic solvents is a critical prerequisite for its effective use in research and development. Solubility data dictates the choice of solvent for chemical reactions, influences the efficiency of purification processes like recrystallization, and is fundamental for developing formulation strategies. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers a predictive solubility profile, and details a robust experimental protocol for its quantitative determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound possesses several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Aromatic Ring: The benzene core is non-polar and contributes to solubility in solvents that can engage in π-π stacking or have similar non-polar characteristics.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group.[3] Its presence significantly increases the molecule's dipole moment and allows for strong dipole-dipole interactions.

  • Ethyl Ester Group (-COOCH₂CH₃): This group is also polar, particularly around the carbonyl (C=O) bond. The oxygen atoms can act as hydrogen bond acceptors.

  • Fluorine Atom (-F): As a highly electronegative atom, it contributes to the local dipole moment of the C-F bond.

The combination of a non-polar aromatic backbone with multiple polar functional groups suggests that this compound will exhibit nuanced solubility, favoring polar organic solvents over strictly non-polar or highly aqueous media.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 163077-89-2[1][4]
Molecular Formula C₉H₈FNO₄[1][4]
Molecular Weight 213.16 g/mol [1][4]
Boiling Point 303.3°C at 760 mmHg[1][2]
Storage Condition Room temperature, dry and sealed[1][2]

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[5] Favorable dissolution occurs when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Dipole-Dipole Interactions: Due to the highly polar nitro and ester groups, the molecule will interact favorably with polar solvents such as acetone, ethyl acetate, and acetonitrile.

  • London Dispersion Forces: These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents like toluene and hexane.

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like ethanol and methanol.

The solubility of related nitroaromatic compounds, such as 3-nitrobenzoic acid, has been shown to increase with temperature.[6] This trend is expected to hold for this compound, as additional thermal energy helps overcome the solute's crystal lattice energy.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF)HighStrong dipole-dipole interactions between the solvent and the solute's polar nitro and ester groups are the dominant favorable interactions.
Polar Protic Methanol, EthanolHigh to ModerateSolvents can act as hydrogen bond donors to the solute's ester and nitro oxygens. The alkyl chains of the alcohols also interact well with the non-polar regions of the solute.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate dipole moment and can effectively solvate the entire molecule.
Aromatic TolueneModerate to LowFavorable π-π stacking interactions can occur between the solvent and the solute's benzene ring, but the polar groups are less effectively solvated.
Non-Polar Hexane, HeptaneLowThe energy penalty for solvating the highly polar nitro and ester groups is significant, leading to poor solubility.
Aqueous WaterVery LowThe large, non-polar aromatic and ethyl components of the molecule make it hydrophobic.[5]

Experimental Protocol for Isothermal Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal equilibrium method is a reliable approach to determine the solubility of a solid compound in a solvent at a specific temperature. The following protocol describes a gravimetric method, which is robust and widely applicable.

Causality and Self-Validation

This protocol is designed to be self-validating. The extended equilibration time with agitation ensures that the system reaches a true thermodynamic equilibrium, which is confirmed by taking measurements at multiple time points (e.g., 24 and 48 hours). A stable concentration value over time validates that saturation has been achieved. The use of a syringe filter is a critical step to prevent microscopic solid particles from contaminating the sample, which would otherwise lead to an overestimation of solubility.

Materials and Equipment
  • This compound (solid, >95% purity)

  • Selected organic solvents (analytical grade)

  • 4 mL glass vials with PTFE-lined screw caps

  • Thermostatted orbital shaker or magnetic stir plate with temperature control

  • Analytical balance (readable to ±0.01 mg)

  • Calibrated positive displacement pipettes or glass volumetric pipettes

  • 0.22 µm syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Rotary evaporator or vacuum oven

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a tared 4 mL glass vial. An amount that is visibly in excess after dissolution is required (e.g., ~50-100 mg).

  • Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatted shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the slurry vigorously for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After the initial equilibration period, stop the agitation and allow the vial to stand undisturbed in the thermostat for at least 4 hours to allow the excess solid to settle, leaving a clear supernatant.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 1.000 mL) of the clear supernatant using a calibrated pipette fitted with a syringe filter. Transfer this filtered solution to a clean, pre-weighed vial.

    • Expert Tip: To avoid temperature-induced precipitation during sampling, ensure the pipette and filter are at the same temperature as the experiment.

  • Solvent Evaporation: Remove the solvent from the sampled aliquot under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the solid residue is achieved.

  • Quantification: Accurately weigh the vial containing the dry solid residue. The mass of the dissolved solute is the difference between this final weight and the initial tare weight of the vial.

  • Calculation: Calculate the solubility (S) in grams per liter (g/L) using the following formula:

    • S (g/L) = (Mass of residue [g]) / (Volume of aliquot [L])

  • Validation: Repeat steps 5-8 after an additional 24 hours of equilibration (i.e., at a total of 48 hours). If the calculated solubility values are within experimental error (e.g., <5% difference), equilibrium was achieved.

Visualizations

experimental_workflow cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis prep 1. Add Excess Solute & Solvent to Vial equil 2. Agitate at Constant Temp (e.g., 24-48h) prep->equil settle 3. Settle Undissolved Solid equil->settle sample 4. Withdraw Supernatant via Syringe Filter settle->sample evap 5. Evaporate Solvent sample->evap weigh 6. Weigh Dry Residue evap->weigh calc 7. Calculate Solubility weigh->calc validate 8. Validate at >2 Time Points calc->validate

Caption: A workflow for the experimental determination of solubility.

solubility_factors cluster_solute Solute: this compound cluster_solvent Solvent solute_polar Polar Groups (-NO2, -COOR) forces Intermolecular Forces solute_polar->forces Dipole-Dipole solute_nonpolar Non-polar Groups (Aromatic Ring, Ethyl) solute_nonpolar->forces Dispersion solvent_polar Polarity solvent_polar->forces solvent_hbond H-Bonding Ability solvent_hbond->forces H-Bonding solubility Solubility forces->solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This compound is a molecule with a mixed-polarity profile, suggesting it is most soluble in polar aprotic and polar protic organic solvents, with moderate to low solubility in non-polar media. While this guide provides a theoretically grounded prediction of its solubility, precise quantitative data is essential for process optimization and robust chemical synthesis. The detailed experimental protocol provided herein offers a reliable, self-validating method for researchers to generate this critical data in their own laboratories. A thorough understanding and experimental determination of solubility are foundational steps toward unlocking the full synthetic potential of this valuable chemical intermediate.

References

  • PubChem. Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4. National Center for Biotechnology Information. [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Missouri University of Science and Technology. [Link]

  • MySkinRecipes. this compound.[Link]

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  • Solubility of Things. Nitrobenzene.[Link]

  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents.[Link]

  • PubChem. Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4. National Center for Biotechnology Information. [Link]

  • Cenmed Enterprises. this compound (C007B-521111).[Link]

  • academypublisher.com. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.[Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds.[Link]

  • chem.ucla.edu. Solubility of Organic Compounds.[Link]

  • Sciencemadness.org. Determination of Aromatic Nitro Compounds.[Link]

  • Wikipedia. Nitro compound.[Link]

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An In-depth Technical Guide to Ethyl 3-fluoro-2-nitrobenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its strategic placement of fluoro, nitro, and ethyl ester groups on a benzene ring makes it a versatile and valuable building block in modern organic synthesis. The presence of these distinct functionalities allows for a wide range of selective chemical transformations, enabling the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthesis protocols, characterization methodologies, and key applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. A summary of its key characteristics is provided below.

PropertyValueSource(s)
CAS Number 163077-89-2[1][2]
Molecular Formula C₉H₈FNO₄[1][2]
Molecular Weight 213.16 g/mol [1][2]
Boiling Point 303.3 °C at 760 mmHg[3]
Appearance Expected to be a colorless to light yellow liquid or solidInferred from similar compounds
Storage Store at room temperature in a dry, sealed container[3]

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid, 3-fluoro-2-nitrobenzoic acid.[4] This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[5]

Overall Synthesis Workflow

The synthesis is a two-stage process conceptually: first, the preparation of the precursor acid, and second, its esterification.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_esterification Fischer Esterification Start_Material 2-Fluoro-3-nitrotoluene Precursor_Acid 3-Fluoro-2-nitrobenzoic Acid Start_Material->Precursor_Acid Oxidation (e.g., Na2Cr2O7) Target_Compound This compound Precursor_Acid->Target_Compound Reflux Ethanol Ethanol (Excess) Ethanol->Target_Compound Catalyst H2SO4 (cat.) Catalyst->Target_Compound

Caption: Overall workflow for the synthesis of this compound.

Mechanism of Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[5] Understanding the mechanism is crucial for optimizing reaction conditions.

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side, an excess of one reactant (typically the less expensive alcohol) is used, and/or the water byproduct is removed as it forms.[5][6]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[6][7]

Materials:

  • 3-Fluoro-2-nitrobenzoic acid (1.0 eq)

  • Anhydrous Ethanol (≥ 20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous ethanol (20 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1 eq) to the mixture. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃-). The aromatic protons will appear as complex multiplets in the downfield region (typically 7.5-8.2 ppm), with their splitting patterns influenced by fluorine-proton and proton-proton coupling.

    • ¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon around 164 ppm. Aromatic carbons will appear in the 115-150 ppm range, with the carbon directly attached to the fluorine atom exhibiting a large C-F coupling constant. Signals for the ethyl group carbons will be observed upfield.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Electron ionization (EI-MS) would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show strong absorption bands corresponding to the C=O stretch of the ester (around 1720-1740 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be ≥98% for use in drug development.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its capacity for controlled, sequential chemical modifications.

Key Reactive Sites and Downstream Transformations

The molecule offers two primary handles for synthetic elaboration, allowing for the generation of diverse molecular scaffolds.

Applications cluster_nitro Nitro Group Reduction cluster_fluoro Nucleophilic Aromatic Substitution (SNAr) Start This compound Amine Ethyl 2-amino-3-fluorobenzoate Start->Amine Reduction (e.g., H2/Pd-C, SnCl2) SNAr_Product Substituted Benzoates (O-, N-, S-Nucleophiles) Start->SNAr_Product Nu- Amide Amide/Sulfonamide Derivatives Amine->Amide Heterocycle Heterocycle Formation (e.g., Benzimidazoles) Amine->Heterocycle

Caption: Key downstream synthetic pathways from this compound.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with metals like SnCl₂ or Fe in acidic media). The resulting aniline derivative, Ethyl 2-amino-3-fluorobenzoate, is a valuable precursor for forming amides, sulfonamides, or for constructing heterocyclic ring systems like benzimidazoles, which are common motifs in medicinal chemistry.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro and ester groups, is susceptible to SNAr reactions. This allows for the introduction of a wide variety of oxygen, nitrogen, or sulfur-based nucleophiles at this position, further diversifying the molecular scaffold.[4]

Relevance in Kinase Inhibitor Synthesis

The precursor, 3-fluoro-2-nitrobenzoic acid, is a documented starting material in the synthesis of complex pharmaceutical agents. For example, it is a key intermediate in the production of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[8] This highlights the industrial and therapeutic relevance of the chemical scaffold provided by this compound and its parent acid.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) is not universally available, guidelines can be established based on structurally related nitroaromatic and ester compounds.[9][10]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure or if symptoms develop, seek medical attention.

Conclusion

This compound is a strategically designed synthetic intermediate with significant utility in modern organic chemistry. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an ideal building block for creating diverse and complex molecules. The straightforward synthesis via Fischer esterification and its documented relevance in the synthesis of high-value compounds like kinase inhibitors underscore its importance for researchers and professionals in the drug discovery and development pipeline. Adherence to proper characterization, handling, and safety protocols will ensure its effective and safe application in the laboratory and beyond.

References

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  • Ningbo Innochem Co., Ltd. Mastering Organic Synthesis with 3-Fluoro-2-nitrobenzoic Acid. (2026-01-05). Available at: [Link]

  • University of Colorado Denver. Experiment 22 – The Fischer Esterification. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Cenmed Enterprises. This compound (C007B-521111). Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • PubChem. Ethyl 2-fluoro-4-nitrobenzoate. Available at: [Link]

  • University of Central Arkansas. Fischer Esterification. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). Available at: [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]

  • Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of a Valuable Intermediate

Ethyl 3-fluoro-2-nitrobenzoate is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility lies in the strategic placement of three distinct functional groups on the benzene ring: an ethyl ester, a fluorine atom, and a nitro group. This arrangement allows for a wide range of subsequent chemical modifications. The electron-withdrawing nature of the nitro group, combined with the reactivity of the fluorine atom towards nucleophilic aromatic substitution, makes this compound a versatile precursor for constructing complex molecular architectures.[1] However, the very features that make it synthetically attractive also introduce a spectrum of potential hazards that demand a thorough understanding and rigorous safety protocols. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines comprehensive safety precautions to ensure its safe handling in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust hazard assessment can be constructed by examining the known risks of structurally related compounds, namely nitroaromatic compounds and fluorinated benzoic acid derivatives.

Toxicological Profile (Inferred)

Based on data from analogous compounds, this compound is anticipated to exhibit the following hazardous properties:

  • Skin and Eye Irritation: Substituted nitrobenzoates and fluorinated aromatics are frequently classified as skin and eye irritants.[2][3] Direct contact can lead to redness, pain, and in the case of eye contact, potentially serious damage.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][4]

  • Acute Toxicity: While specific LD50 values are unavailable, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[6][7] Systemic effects upon absorption cannot be ruled out.

  • Sensitization: Some individuals may develop allergic skin reactions upon repeated exposure.[8]

Physical and Chemical Hazards
  • Thermal Decomposition: When heated to decomposition, this compound is expected to release hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF) gas.[4][9]

  • Reactivity: This compound is incompatible with strong oxidizing agents and strong bases.[8] The presence of the nitro group, an oxidizing functional group, warrants careful consideration of reaction partners to avoid uncontrolled exothermic reactions.

The following table summarizes the key hazard information inferred from related compounds:

Hazard ClassificationDescriptionGHS H-Statement (Anticipated)Source
Acute Toxicity (Oral) Harmful if swallowed.H302[6][7]
Acute Toxicity (Dermal) Harmful in contact with skin.H312[6]
Skin Corrosion/Irritation Causes skin irritation.H315[2][4][7]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[2][4][7]
Acute Toxicity (Inhalation) Harmful if inhaled.H332[6]
Specific Target Organ Toxicity May cause respiratory irritation.H335[4][7]

Section 2: Comprehensive Safety Protocols and Risk Mitigation

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and strict handling procedures, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[2][4]

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[3]

Personal Protective Equipment (PPE): Essential Barrier Protection

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] A face shield should also be worn when there is a risk of splashes or when handling larger quantities.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4][11] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4][12]

Safe Handling and Storage
  • Handling: Avoid creating dust when working with the solid material.[4] Use only in a well-ventilated area, preferably a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands thoroughly with soap and water.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8] Keep away from incompatible materials such as strong oxidizing agents.[8]

Section 3: Experimental Workflow and Emergency Procedures

A Typical Laboratory Workflow: Fischer Esterification

The synthesis of related compounds like Ethyl 4-fluoro-3-nitrobenzoate is often achieved through Fischer esterification.[1] A generalized, safety-conscious workflow for a similar reaction involving this compound would be as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Disposal prep_ppe Don appropriate PPE (Goggles, Lab Coat, Gloves) prep_fumehood Set up reaction in a chemical fume hood prep_ppe->prep_fumehood prep_reagents Weigh starting material and measure solvents prep_fumehood->prep_reagents reaction_mix Combine reactants under inert atmosphere prep_reagents->reaction_mix Add reagents reaction_heat Heat the reaction mixture with stirring reaction_mix->reaction_heat reaction_monitor Monitor reaction progress (e.g., by TLC) reaction_heat->reaction_monitor workup_cool Cool reaction to room temperature reaction_monitor->workup_cool Reaction complete workup_quench Carefully quench the reaction workup_cool->workup_quench workup_extract Perform liquid-liquid extraction workup_quench->workup_extract workup_dry Dry organic layer and remove solvent workup_extract->workup_dry workup_purify Purify by column chromatography or recrystallization workup_dry->workup_purify waste_segregate Segregate halogenated and non-halogenated waste workup_purify->waste_segregate Collect waste waste_label Label waste containers appropriately waste_segregate->waste_label waste_dispose Dispose of waste according to institutional guidelines waste_label->waste_dispose G cluster_generation Waste Generation cluster_classification Classification cluster_disposal Disposal Pathway source This compound (solid, solutions, contaminated labware) halogenated Halogenated Organic Waste source->halogenated Contains Fluorine container Designated, Labeled Halogenated Waste Container halogenated->container non_halogenated Non-Halogenated Organic Waste ehs Institutional EHS Collection container->ehs incineration High-Temperature Incineration ehs->incineration

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Ethyl 3-fluoro-2-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological functions. Ethyl 3-fluoro-2-nitrobenzoate has emerged as a particularly valuable building block in medicinal chemistry. Its utility stems from the unique electronic and steric arrangement of its three key functional groups: an ethyl ester, a nitro group, and a fluorine atom positioned ortho to each other on a benzene ring.

This specific ortho-fluoro-nitroaromatic motif serves two primary purposes. First, the potent electron-withdrawing nature of the adjacent nitro and ester groups significantly activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[1][2] Second, the nitro group itself is a versatile functional handle, readily undergoing reduction to an amine, which can then participate in a wide array of cyclization reactions to form heterocyclic systems.[3] This combination of functionalities allows for rapid, sequential, and often regioselective elaboration, making this compound a cornerstone reagent for building diverse compound libraries targeting a range of therapeutic areas.

This guide provides an in-depth look at the strategic applications of this reagent, complete with detailed protocols for its core transformations, offering researchers a practical framework for leveraging its synthetic potential.

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₈FNO₄[4]
Molecular Weight 213.16 g/mol [4]
CAS Number 163077-89-2[4]
Appearance Yellow oil or solid
Boiling Point ~305.7 °C at 760 mmHg (Predicted)
LogP 2.1 (Predicted)[5]

Core Synthetic Strategies & Applications

The true power of this compound lies in its capacity to serve as a precursor to complex heterocyclic structures, which are prevalent in biologically active molecules. The logical workflow often involves an initial SNAr reaction followed by a reductive cyclization.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B + Nucleophile (R-NH2) C Substituted Nitroaromatic Intermediate B->C D Nitro Group Reduction C->D e.g., H2/Pd, Fe/HCl E Ortho-Amino Aromatic Intermediate D->E F Intramolecular Cyclization E->F + Cyclizing Agent G Diverse Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinolones) F->G

Caption: General workflow for elaborating this compound.

Application I: Synthesis of Benzimidazole Scaffolds

The benzimidazole core is a "privileged structure" in medicinal chemistry, found in numerous approved drugs and clinical candidates, including proton pump inhibitors and kinase inhibitors.[6][7] The ortho-amino aromatic intermediate derived from this compound is an ideal precursor for constructing this scaffold.

Causality Behind the Strategy: The initial SNAr reaction with a primary amine displaces the activated fluorine, introducing a key side chain. Subsequent reduction of the nitro group to an amine sets the stage for cyclization. The resulting 1,2-diaminobenzene derivative can then react with various one-carbon synthons (aldehydes, formic acid, etc.) to close the imidazole ring.[3] This sequence provides a modular and highly convergent route to substituted benzimidazoles.

G start This compound + R-NH2, Base step1 SNAr Intermediate Ethyl 3-(alkylamino)-2-nitrobenzoate start->step1 Step 1: SNAr step2 Reduction e.g., Fe, NH4Cl, EtOH/H2O step1->step2 Step 2: Reduction step3 Diamino Intermediate Ethyl 2-amino-3-(alkylamino)benzoate step2->step3 step4 Cyclization + R'-CHO, Acid catalyst step3->step4 Step 3: Condensation end Final Product Substituted Benzimidazole-4-carboxylate step4->end

Caption: Pathway for the synthesis of benzimidazoles.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

Objective: To synthesize Ethyl 3-(phenylamino)-2-nitrobenzoate as a key intermediate for heterocyclic synthesis.

Scientific Rationale: This protocol demonstrates the displacement of the activated fluoride. The choice of a polar aprotic solvent like DMF or DMSO stabilizes the charged Meisenheimer complex intermediate, facilitating the reaction.[1] A non-nucleophilic base, such as DIPEA, is used to scavenge the HF generated in situ without competing with the primary amine nucleophile.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser with nitrogen inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation/Characterization:

  • 1H NMR: Expect disappearance of the fluorine-coupled aromatic proton signals and appearance of new signals corresponding to the aniline moiety, including a characteristic downfield shift for the N-H proton.

  • LC-MS: Confirm the mass of the product (M+H)⁺ corresponding to C₁₅H₁₄N₂O₄.

Protocol 2: Reductive Cyclization to a Benzimidazole

Objective: To convert the SNAr product into a functionalized benzimidazole, a scaffold for potential kinase inhibitors.[8][9]

Scientific Rationale: This protocol employs iron powder in an acidic medium (ammonium chloride) for the reduction of the nitro group. This method is often preferred in laboratory settings for its cost-effectiveness and milder conditions compared to catalytic hydrogenation, which may sometimes lead to dehalogenation or other side reactions. Following the reduction, the in-situ generated diamine is cyclized with a suitable aldehyde under acidic conditions, which catalyze the imine formation and subsequent intramolecular cyclization.

Materials & Reagents:

  • Ethyl 3-(phenylamino)-2-nitrobenzoate (from Protocol 1) (1.0 eq)

  • Iron powder (<10 micron) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol

  • Water

  • 4-Methoxybenzaldehyde (1.1 eq)

  • Glacial acetic acid

  • Celite®

Procedure:

  • Suspend Ethyl 3-(phenylamino)-2-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reduction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.

  • Dissolve the crude diamine in glacial acetic acid.

  • Add 4-methoxybenzaldehyde (1.1 eq) and stir the mixture at room temperature or with gentle heating (50 °C) for 2-6 hours, monitoring by LC-MS.

  • Once the cyclization is complete, pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Self-Validation/Characterization:

  • LC-MS: Confirm the final product mass, which reflects the incorporation of the aldehyde fragment and loss of two water molecules from the diamine precursor.

  • 1H NMR: Observe the appearance of a new singlet in the aromatic region for the C2-proton of the benzimidazole ring and signals corresponding to the 4-methoxyphenyl substituent. The ester signals should remain.

Trustworthiness & Field-Proven Insights

  • Choice of Base in SNAr: While stronger bases like NaH can be used, organic bases like DIPEA or K₂CO₃ are often preferred for their better solubility and easier workup, minimizing the formation of hydrolysis byproducts.

  • Reduction Method: For substrates sensitive to harsh acidic conditions, catalytic hydrogenation (H₂, Pd/C) in a neutral solvent like ethanol or ethyl acetate is an excellent alternative to Fe/NH₄Cl. However, one must screen for potential debenzylation or other hydrogenolysis side reactions if such groups are present.

  • One-Pot Procedures: For efficiency, the SNAr, reduction, and cyclization steps can sometimes be telescoped into a one-pot or two-step sequence without isolation of all intermediates, which is particularly advantageous for library synthesis.[10]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed building block that offers a reliable and versatile entry point into medicinally relevant heterocyclic systems. The predictable reactivity of its functional groups—the SNAr-ready fluoride and the reducible nitro group—provides a powerful and logical pathway for molecular elaboration. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this valuable reagent into their drug discovery programs, accelerating the synthesis of novel chemical entities.

References

  • Mathapati, S. et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • Innovare Academic Sciences. (2019). Synthesis and biological evaluation of benzimidazole derivatives as antimicrobial agents. International Journal of Current Pharmaceutical Research. Available at: [Link]

  • Zhang, L. et al. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Diethyl 2-fluoromalonate ester as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. Available at: [Link]

  • Yilmaz, I., & Göksu, S. (2020). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Pharmaceuticals. Available at: [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-521111). Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2009). Ethyl 4-fluoro-3-nitro-benzoate. Available at: [Link]

  • Hartwig, J. F. et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Available at: [Link]

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Application Notes and Protocols: Ethyl 3-fluoro-2-nitrobenzoate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles.[1][2] The judicious placement of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Nitrogen-containing heterocycles, particularly quinazolines and their derivatives, represent a privileged class of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of novel fluorinated analogs of these heterocycles is therefore a critical pursuit in drug discovery.

Ethyl 3-fluoro-2-nitrobenzoate (CAS 163077-89-2) emerges as a highly valuable and versatile building block for this purpose.[3][4][5] Its structure is primed for sequential or concerted reactions to construct fused heterocyclic systems. The ortho arrangement of the nitro and ester groups is ideal for cyclization reactions following the reduction of the nitro moiety. Furthermore, the fluorine atom at the 3-position allows for the creation of 8-fluoro-substituted heterocycles, a substitution pattern known to influence biological activity.[6]

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of 8-fluoro-4(3H)-quinazolinones. It details the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causality behind methodological choices.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 163077-89-2[3]
Molecular Formula C₉H₈FNO₄[3]
Molecular Weight 213.16 g/mol [7]
Boiling Point 303.3°C at 760 mmHg[7]
Appearance Data not available; related isomers are yellow oils or colorless crystals.[8][9]
Storage Room temperature, dry and sealed.[7]

Core Synthetic Strategy: From Nitrobenzoate to Quinazolinone

The primary pathway for leveraging this compound in heterocyclic synthesis involves a two-stage process: selective reduction of the nitro group followed by cyclization. This strategy transforms the linear benzoate precursor into a bicyclic aromatic system.

G A This compound B Stage 1: Selective Reduction (e.g., SnCl₂·2H₂O / EtOH) A->B Key Transformation 1 C Intermediate: Ethyl 2-amino-3-fluorobenzoate B->C Forms key amine D Stage 2: Cyclization (e.g., Formamide / Heat) C->D Key Transformation 2 E Product: 8-Fluoro-4(3H)-quinazolinone D->E Ring Closure

Caption: General workflow for synthesizing 8-fluoro-4(3H)-quinazolinone.

Stage 1: The Critical Reduction Step

The conversion of the ortho-nitro group to an amine is the pivotal first step. The choice of reducing agent is critical to ensure high yield and, most importantly, selectivity. The reaction must reduce the nitro group without affecting the ethyl ester functionality.

Causality Behind Experimental Choices:

  • Choice of Reductant: Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic and highly effective choice for this transformation. It is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities like esters and nitriles.[10] Alternative methods, such as catalytic hydrogenation (H₂/Pd-C), can also be employed, but conditions must be carefully controlled to prevent ester reduction.

  • Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and the stannous chloride. They are also suitable for the subsequent heating required for the reaction to proceed to completion.

  • Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate. The stability of the ester group under these conditions with SnCl₂ makes this feasible.

Stage 2: Cyclization to the Quinazolinone Core

With the key intermediate, ethyl 2-amino-3-fluorobenzoate, in hand, the next step is to form the second ring. This is achieved by introducing a one-carbon unit that will react with both the newly formed amine and the adjacent ester group.

Causality Behind Experimental Choices:

  • Reagent for Cyclization: Formamide is an ideal reagent for this step as it serves as both the source of the one-carbon unit (which will become C2 of the quinazolinone ring) and as a high-boiling solvent. The reaction proceeds via an initial formation of an N-formyl intermediate, followed by an intramolecular cyclization with the elimination of ethanol and water.

  • Temperature: High temperatures (typically 150-160°C) are required to drive the cyclization and dehydration steps to completion.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Synthesis of Ethyl 2-amino-3-fluorobenzoate

This protocol details the selective reduction of the nitro group.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

  • Addition of Reductant: To this stirring solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (7:3). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Caution: This will cause vigorous gas evolution (CO₂).

    • The resulting mixture will contain a tin salt precipitate. Filter this solid through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Isolation and Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-amino-3-fluorobenzoate.

    • The crude product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 8-Fluoro-4(3H)-quinazolinone

This protocol outlines the cyclization of the amino-ester intermediate.

Materials:

  • Ethyl 2-amino-3-fluorobenzoate (from Protocol 1)

  • Formamide

  • Deionized Water

  • Standard high-temperature laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-amino-3-fluorobenzoate (1.0 eq) and an excess of formamide (which acts as both reactant and solvent, approx. 5-10 eq).

  • Heating: Heat the mixture in a sand bath or heating mantle to 150-160°C. Use a condenser to prevent the loss of formamide.

  • Reaction Time: Maintain this temperature with constant stirring for 4-8 hours.

  • Reaction Monitoring: The progress can be monitored by TLC. The reaction is complete when the starting amino-ester spot has been consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

    • Pour the cooled mixture into cold water to precipitate more product and dissolve excess formamide.

    • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

  • Purification:

    • Dry the crude product in a vacuum oven.

    • For higher purity, the 8-fluoro-4(3H)-quinazolinone can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.

Mechanistic Insight and Workflow Visualization

Understanding the reaction pathway is crucial for troubleshooting and optimization.

G cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: Cyclization A This compound B Add SnCl₂·2H₂O in EtOH A->B C Reflux (78°C, 2-4h) B->C D TLC Monitoring C->D E Work-up: Quench, Neutralize (NaHCO₃), Extract (EtOAc) D->E F Intermediate: Ethyl 2-amino-3-fluorobenzoate E->F G Add Formamide F->G Transfer to next step H Heat (150-160°C, 4-8h) G->H I TLC Monitoring H->I J Work-up: Cool, Precipitate in H₂O, Filter I->J K Purification: Recrystallize (EtOH) J->K L Product: 8-Fluoro-4(3H)-quinazolinone K->L

Caption: Detailed experimental workflow for quinazolinone synthesis.

Conclusion and Future Outlook

This compound is a strategically designed building block that provides a reliable and efficient entry point to medicinally important fluorinated heterocyclic scaffolds. The protocols detailed herein for the synthesis of 8-fluoro-4(3H)-quinazolinone demonstrate its utility through a robust reductive cyclization strategy. The true value of this intermediate lies in its potential for diversification. The resulting quinazolinone core can be further functionalized at various positions to generate libraries of novel compounds for drug discovery programs, particularly in the development of targeted therapies where fluorine substitution can play a key role in modulating drug-protein interactions.[11][12]

References

  • MySkinRecipes. This compound. Available at: [Link]

  • MySkinRecipes. This compound Chemical and Physical Properties. Available at: [Link]

  • Cenmed Enterprises. This compound. Available at: [Link]

  • Hiramatsu, K., Honjo, T., Rauniyar, V., & Toste, F. D. (2017). Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. Angewandte Chemie International Edition, 56(1), 320-324. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Perry, M. A., Hill, R. R., Leong, J. J., & Rychnovsky, S. D. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters, 17(13), 3268–3271. Available at: [Link]

  • Jain, R. K., & Sharma, V. (2000). Degradation of o-nitrobenzoate via anthranilic acid (o-aminobenzoate) by Arthrobacter protophormiae: a plasmid-encoded new pathway. Biochemical and Biophysical Research Communications, 267(1), 236-244. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. Available at: [Link]

  • Pippi, B., Reginato, J. Z., & de Campos, M. M. (2019). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules, 24(19), 3468. Available at: [Link]

  • Mohd. Maidin, S. N., Abdul Rahim, A. S., Abdul Hamid, A., Osman, H., & Ng, S. W. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o556. Available at: [Link]

  • Sosnovskikh, V. Y., & Usachev, B. I. (2014). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein Journal of Organic Chemistry, 10, 2408–2416. Available at: [Link]

  • Woon, Y. K., Esther, C., Dhami, A., Sunderland, P., Chalkley, D. A., & Threadgill, M. D. (2006). Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. Letters in Organic Chemistry, 3(8), 619-621. Available at: [Link]

  • Kumar, S., & Raj, S. (2013). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Crystal Structure Theory and Applications, 2(1), 1-6. Available at: [Link]

Sources

Application Notes and Protocols for Ethyl 3-fluoro-2-nitrobenzoate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into agrochemical candidates is a cornerstone of modern crop protection research. Fluorinated compounds frequently exhibit enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, which can translate to greater efficacy, selectivity, and improved environmental profiles.[1] Ethyl 3-fluoro-2-nitrobenzoate is a versatile substituted aromatic building block that serves as a key intermediate in the synthesis of complex agrochemicals.[2] Its unique arrangement of functional groups—an activatable nitro group, a labile fluorine atom, and an ethyl ester moiety—offers a rich platform for synthetic diversification.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of potential agrochemical agents. We will explore its core reactivity, provide detailed protocols for key chemical transformations, and present a representative workflow for its incorporation into a scaffold analogous to modern insecticides.

Core Physicochemical Properties and Reactivity

This compound is a synthetically accessible intermediate whose utility is defined by the interplay of its three primary functional groups. Understanding the reactivity of each is crucial for planning successful synthetic campaigns.

PropertyValueSource
Molecular Formula C₉H₈FNO₄[2]
Molecular Weight 213.16 g/mol [2]
Boiling Point 303.3°C at 760 mmHg[2]
CAS Number 163077-89-2[2]

The primary avenues for synthetic modification are:

  • Reduction of the Nitro Group: The nitro group at the C2 position is readily reduced to an amine. This transformation is a gateway to forming a wide array of heterocyclic systems common in agrochemicals, such as benzimidazoles, quinolines, or for installing amide linkages.[1]

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: The fluorine atom at C3 is activated towards nucleophilic displacement, although less so than a fluorine atom positioned para to a nitro group. This allows for the introduction of various nucleophiles, including amines and alkoxides, to build molecular complexity.

  • Modification of the Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key handle for forming amides or other derivatives. Alternatively, it can undergo direct amidation with certain nucleophiles under specific conditions.

Synthetic Workflow: A Representative Application

While specific commercial agrochemicals directly synthesized from this compound are not broadly documented, its structural motif is highly relevant. We can illustrate its utility by adapting a known synthetic route for m-diamide insecticides, which are potent modulators of insect ryanodine receptors. The synthesis of compounds like Broflanilide proceeds through intermediates derived from the closely related 2-fluoro-3-nitrobenzoic acid. The following workflow demonstrates how this compound can be utilized in a similar multi-step synthesis.

G A This compound B Step 1: Nitro Group Reduction (e.g., H₂, Pd/C or Fe/AcOH) A->B Catalytic Hydrogenation C Ethyl 2-amino-3-fluorobenzoate B->C D Step 2: Ester Hydrolysis (e.g., LiOH, THF/H₂O) C->D Saponification E 2-Amino-3-fluorobenzoic acid D->E F Step 3: Amide Coupling (e.g., Substituted Aniline, EDC, HOBt) E->F Peptide Coupling G Intermediate Amide F->G H Step 4: Second Amide Coupling (e.g., Acyl Chloride, Base) G->H Acylation I Final Agrochemical Scaffold (e.g., Diamide-type Insecticide) H->I

Caption: Representative synthetic workflow for an agrochemical scaffold.

Detailed Experimental Protocols

The following protocols are detailed, self-validating methodologies for the key transformations of this compound. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Catalytic Reduction of the Nitro Group

This protocol details the reduction of the nitro group to form Ethyl 2-amino-3-fluorobenzoate, a critical step for subsequent heterocyclic ring formation or amide coupling. Catalytic hydrogenation is chosen for its high yield, clean conversion, and ease of product isolation.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 1-2 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Vessel Preparation: To a hydrogenation flask, add this compound (e.g., 5.0 g, 23.4 mmol).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (e.g., 100 mL). The choice of solvent is critical; ethanol is often preferred for its ability to dissolve both the starting material and the product, preventing precipitation on the catalyst surface.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (e.g., 250 mg, ~1 mol%). The catalyst should be handled with care as it can be pyrophoric when dry. It is often added as a slurry in the reaction solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen gas to remove oxygen, then introduce hydrogen gas to the desired pressure (typically 40-50 psi).

  • Reaction Monitoring: Vigorously agitate the mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is crucial to prevent catalyst fines from contaminating the product. Wash the Celite® pad with a small amount of the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-3-fluorobenzoate. The product is often of sufficient purity for the next step, but can be purified further by chromatography if necessary.

Protocol 2: Saponification of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-3-fluorobenzoic acid. This intermediate is primed for amide bond formation with various amine-containing fragments.

Materials:

  • Ethyl 2-amino-3-fluorobenzoate (1.0 eq)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) and Water (co-solvent system)

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolution: Dissolve Ethyl 2-amino-3-fluorobenzoate (e.g., 4.0 g, 21.8 mmol) in a mixture of THF (e.g., 40 mL) and water (e.g., 20 mL). The THF ensures solubility of the organic starting material while the water is necessary for the hydrolysis reaction.

  • Base Addition: Add LiOH (e.g., 1.05 g, 43.6 mmol) to the solution. LiOH is often preferred over NaOH for its higher solubility in mixed aqueous/organic systems and for minimizing potential side reactions.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure. This step simplifies the subsequent aqueous work-up.

  • Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 3-4 by the dropwise addition of 1M HCl. The product, being an amino acid, may be amphoteric, so careful pH control is necessary to ensure precipitation. Precipitation of the carboxylic acid should occur.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water to remove any inorganic salts. Dry the solid under vacuum to yield 2-amino-3-fluorobenzoic acid.

Logical Relationships in Synthetic Strategy

The choice of reaction sequence is governed by the chemical compatibility of the functional groups.

G cluster_0 Strategy A: Reduction First cluster_1 Strategy B: Hydrolysis First (Less Common) A This compound B Reduction (H₂, Pd/C) -> Ethyl 2-amino-3-fluorobenzoate A->B C Hydrolysis (LiOH) -> 2-Amino-3-fluorobenzoic acid B->C D Amide Coupling -> Final Product C->D E This compound F Hydrolysis (LiOH) -> 3-Fluoro-2-nitrobenzoic acid E->F G Amide Coupling -> Intermediate Nitro-Amide F->G H Reduction (H₂, Pd/C) -> Final Product G->H Reason Reasoning: Strategy A is generally preferred. Reducing the nitro group first yields a more stable aniline that is less prone to side reactions during subsequent hydrolysis and coupling steps. The electron-donating amine also deactivates the ring towards unwanted nucleophilic attack.

Caption: Comparison of synthetic strategies for functional group manipulation.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols and workflows detailed herein provide a robust framework for its effective utilization in research and development. The ability to selectively manipulate its functional groups allows for the construction of complex molecular architectures, particularly those found in modern insecticides and fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of such fluorinated intermediates will remain a critical component of innovative agrochemical design.

References

  • Vertex AI Search. (2024).
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Synthetic Routes to Active Pharmaceutical Ingredients Using Ethyl 3-fluoro-2-nitrobenzoate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Ethyl 3-fluoro-2-nitrobenzoate in Medicinal Chemistry

This compound is a highly versatile and strategically important building block in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). Its utility stems from the orthogonal reactivity of its functional groups: an ester, a nitro group, and a fluorine atom on an aromatic ring. The electron-withdrawing nature of the nitro and ester groups significantly activates the fluorine atom for nucleophilic aromatic substitution (SNA_r_), while the nitro group itself can be readily reduced to an amine, a common precursor in the formation of heterocyclic scaffolds prevalent in many drug molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique chemical properties of this compound in the synthesis of key pharmaceutical intermediates.

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C3 position and reduction of the nitro group to an aniline. These reactions can be performed in a sequential manner to generate highly functionalized aniline derivatives, which are pivotal intermediates in the synthesis of a wide range of APIs, including kinase inhibitors.

Nucleophilic Aromatic Substitution (SNA_r_)

The fluorine atom in this compound is highly susceptible to displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent nitro group. This reaction allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols.

Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of the SNA_r_ reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often employed to neutralize the HF generated during the reaction without competing with the primary nucleophile. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance the solubility of the reactants and facilitate the reaction.

Caption: Generalized workflow for the SNA_r_ reaction of this compound.

Nitro Group Reduction

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many APIs. This can be achieved using various reducing agents, with the choice depending on the presence of other functional groups in the molecule.

Causality Behind Experimental Choices: For substrates containing sensitive functional groups, catalytic hydrogenation using palladium on carbon (Pd/C) is a mild and efficient method. Alternatively, metal-based reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or tin(II) chloride are robust and cost-effective options. The choice of solvent is also important; protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation, while aqueous or acidic media are suitable for metal-based reductions.

Caption: General scheme for the reduction of the nitro group.

Application Protocol: Synthesis of a Key Intermediate for Kinase Inhibitors

This protocol details the synthesis of Ethyl 2-amino-3-(cyclopropylamino)benzoate, a valuable intermediate for the synthesis of various kinase inhibitors, such as those targeting Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK).

Step 1: Synthesis of Ethyl 3-(cyclopropylamino)-2-nitrobenzoate via SNA_r_

Objective: To displace the fluorine atom of this compound with cyclopropylamine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound213.165.0 g23.45
Cyclopropylamine57.091.61 g (1.9 mL)28.14
Diisopropylethylamine (DIPEA)129.244.55 g (6.1 mL)35.18
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl acetate88.11As needed-
Saturated aqueous sodium bicarbonate-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a stirred solution of this compound (5.0 g, 23.45 mmol) in DMF (50 mL) in a round-bottom flask, add cyclopropylamine (1.61 g, 28.14 mmol) and DIPEA (4.55 g, 35.18 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 3-(cyclopropylamino)-2-nitrobenzoate as a yellow solid.

Expected Yield: 80-90%

Step 2: Synthesis of Ethyl 2-amino-3-(cyclopropylamino)benzoate via Nitro Reduction

Objective: To reduce the nitro group of Ethyl 3-(cyclopropylamino)-2-nitrobenzoate to an amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 3-(cyclopropylamino)-2-nitrobenzoate250.254.0 g15.98
Iron powder (<325 mesh)55.844.46 g79.9
Acetic acid (glacial)60.0540 mL-
Ethanol46.0740 mL-
Saturated aqueous sodium bicarbonate-As needed-
Dichloromethane (DCM)84.93As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a suspension of iron powder (4.46 g, 79.9 mmol) in a mixture of ethanol (40 mL) and acetic acid (40 mL) in a round-bottom flask, add Ethyl 3-(cyclopropylamino)-2-nitrobenzoate (4.0 g, 15.98 mmol).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Carefully neutralize the residue with saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, Ethyl 2-amino-3-(cyclopropylamino)benzoate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Expected Yield: 85-95%

Conclusion

This compound is a powerful and versatile building block for the synthesis of APIs. The strategic application of nucleophilic aromatic substitution and nitro group reduction allows for the efficient construction of highly functionalized aniline intermediates. The protocols provided in this guide offer a reliable and scalable approach for researchers to access these valuable compounds, paving the way for the discovery and development of novel therapeutics. The self-validating nature of these protocols, with clear steps and expected outcomes, ensures their trustworthiness and reproducibility in a research and development setting.

References

  • MySkinRecipes. this compound.[Link]

  • Hanan, E. J., et al. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Organic Chemistry Portal.
  • Li, X. Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Thesis. (2021).
  • Liu, H., et al. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. The combination HSiCl3 and a tertiary amine enables a mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines. Organic Letters, 2015, 17, 3941-3943.
  • Wienhöfer, G., et al. A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 2011, 133, 12875-12879.

The Strategic Application of Ethyl 3-fluoro-2-nitrobenzoate in Palladium-Catalyzed Cross-Coupling Reactions: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing Ethyl 3-fluoro-2-nitrobenzoate, a versatile building block in modern organic synthesis. The unique electronic properties conferred by the fluoro and nitro substituents make this substrate both a challenging and highly valuable component in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This document offers detailed experimental protocols, mechanistic discussions, and expert insights to facilitate the successful application of this substrate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Introduction: The Synthetic Utility of this compound

Fluorinated and nitrated aromatic compounds are of paramount importance in drug discovery and medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The nitro group, a strong electron-withdrawing group, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further transformations, such as reduction to an amine.[1] this compound combines these features, presenting a unique platform for the synthesis of novel compounds.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[3] This guide will focus on the application of this compound in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of the electron-withdrawing nitro group and the ortho-fluoro substituent significantly influences the reactivity of the C-Br bond (assuming the bromo derivative as a common substrate for cross-coupling), making the selection of appropriate catalytic systems crucial for successful outcomes.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organohalide.[4] For a substrate like this compound, the electron-deficient nature of the aromatic ring generally facilitates the oxidative addition step, which is often rate-limiting for electron-rich aryl halides.[4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The choice of ligand is critical in stabilizing the palladium catalyst and facilitating the key steps of the cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often employed to promote the reductive elimination step.[6]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR)2) PdII_ArR Ar-Pd(II)L2-R Transmetalation->PdII_ArR RedElim Reductive Elimination Product Ar-R RedElim->Product Product->Pd0 Regeneration

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound (assuming the corresponding aryl bromide) with a generic arylboronic acid.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterRecommendedMolar Eq. / Mol%Notes
This compound (as Aryl Bromide)-1.0The limiting reagent.
Arylboronic AcidVaries1.2 - 1.5Slight excess to ensure complete consumption of the aryl halide.
Palladium CatalystPd(OAc)₂ or Pd₂(dba)₃1-3 mol%Pre-catalysts that form the active Pd(0) species in situ.
LigandSPhos or XPhos2-6 mol%Bulky, electron-rich ligands are often effective for challenging substrates.
BaseK₃PO₄ or Cs₂CO₃2.0 - 3.0Strong, non-nucleophilic bases are preferred.
Solvent1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)-A biphasic solvent system is common.
Temperature80 - 110 °C-Reaction temperature may need optimization.
AtmosphereInert (Nitrogen or Argon)-Essential to prevent catalyst degradation.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Prep Preparation of Reaction Vessel (Schlenk flask, stir bar) Start->Prep Add_Solids Addition of Solids (Aryl Halide, Boronic Acid, Base) Prep->Add_Solids Add_Catalyst Addition of Catalyst System (Pd source + Ligand) Add_Solids->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Add_Catalyst->Inert_Atmosphere Add_Solvent Addition of Degassed Solvents Inert_Atmosphere->Add_Solvent Heating Heating to Reaction Temperature (with vigorous stirring) Add_Solvent->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup (Cool, dilute, extract) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification End End Product Purification->End Heck_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Alkene_Coord Alkene Coordination Mig_Ins Migratory Insertion Beta_Elim β-Hydride Elimination Product Substituted Alkene Beta_Elim->Product Base_Regen Base-mediated Regeneration Product->Base_Regen Base_Regen->Pd0 Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 Pd_ArX Ar-Pd(II)L2-X Pd0->Pd_ArX Oxidative Addition Pd_Ar_Alkyne Ar-Pd(II)L2-C≡CR Pd_ArX->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Ar_Alkyne->Product CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne Cu_Alkyne->Pd_ArX Transmetalation Cu_Alkyne->CuX Regeneration Terminal_Alkyne H-C≡CR Terminal_Alkyne->Cu_Alkyne Deprotonation Base Base Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Amine_Coord Amine Coordination (R₂NH) Deprotonation Deprotonation (Base) Pd_Amido Ar-Pd(II)L2-NR₂ Deprotonation->Pd_Amido RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product Product->Pd0 Regeneration

Sources

Application Note & Protocols: Scalable Synthesis of Pharmaceutical Intermediates from Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the scalable synthesis of critical pharmaceutical intermediates, specifically focusing on the versatile starting material, Ethyl 3-fluoro-2-nitrobenzoate. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and process optimization strategies. We will navigate the primary synthetic pathway, which involves a strategic two-pronged approach: the reduction of the nitro group followed by the construction of the core heterocyclic scaffold, exemplified by the synthesis of key precursors for fluoroquinolone antibiotics.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable and strategic building block in the landscape of pharmaceutical synthesis.[1][2] Its utility is primarily anchored in its unique trifunctional architecture: an ester group amenable to hydrolysis and modification, a nitro group that serves as a precursor to a reactive amine, and a strategically positioned fluorine atom. This fluorine atom is activated for nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitro group (and later by the quinolone ring system), making it an ideal linchpin for constructing complex molecular frameworks.

Most notably, this starting material is a cornerstone in the industrial synthesis of fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial agents.[3][4][5][6] The synthetic routes to blockbuster drugs such as Ofloxacin and its S-enantiomer Levofloxacin frequently commence with intermediates derived from this or structurally similar compounds.[7][8] This guide will elucidate the fundamental transformations that convert this simple benzoate ester into a complex, high-value quinolone carboxylic acid intermediate.

The core synthetic strategy follows a logical and scalable progression, as illustrated below.

G A This compound (Starting Material) B Step 1: Nitro Group Reduction A->B H₂, Catalyst C Ethyl 2-amino-3-fluorobenzoate (Key Aniline Intermediate) B->C D Step 2: Quinolone Ring Construction (Gould-Jacobs & Alkylation) C->D 1. EMME 2. Thermal Cyclization 3. Alkylation & Hydrolysis E N-Alkyl-7-fluoroquinolone-3-carboxylic Acid (Core Scaffold) D->E F Step 3: Nucleophilic Aromatic Substitution (SNAr) E->F Amine Nucleophile (e.g., N-Methylpiperazine) G Final Pharmaceutical Intermediate (e.g., Levofloxacin Precursor) F->G

Caption: High-level overview of the synthetic pathway.

Part I: Selective Reduction of the Aromatic Nitro Group

The foundational step in this synthetic sequence is the reduction of the nitro group to an amine. This transformation is one of the most significant and widely practiced reactions in industrial organic chemistry.[9] The resulting aniline, Ethyl 2-amino-3-fluorobenzoate, is the pivotal intermediate upon which the heterocyclic core will be constructed. The choice of reduction method is critical for scalability, safety, and sustainability.

Causality Behind Method Selection

For large-scale industrial applications, catalytic transfer hydrogenation or direct catalytic hydrogenation are overwhelmingly preferred.[10][11] These methods offer high selectivity, generate water as the primary byproduct (in the case of H₂), operate under relatively mild conditions, and allow for catalyst recycling, which significantly improves the process mass intensity (PMI). While classical methods using stoichiometric metal reductants like iron in acetic acid or tin(II) chloride are effective at the bench scale, they generate large quantities of metallic waste, making them less environmentally benign and economically viable for scalable production.[10]

Protocol 1: Scalable Catalytic Hydrogenation of this compound

This protocol details the reduction using Palladium on carbon (Pd/C), a robust and highly efficient catalyst for this transformation.

Materials:

  • This compound (1 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.5 - 2.0 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reaction solvent (5-10 volumes)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas for inerting

  • Celite™ for filtration

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) equipped with pressure and temperature controls

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.

  • Charging: Under the nitrogen atmosphere, carefully charge the reactor with this compound followed by the solvent (Ethanol). Stir until all the starting material is dissolved.

  • Catalyst Addition: In a separate vessel, create a slurry of the 10% Pd/C catalyst in a small amount of the reaction solvent. Carefully add this slurry to the reactor. Expert Tip: Adding the catalyst as a slurry prevents the dry, pyrophoric powder from becoming airborne and minimizes the risk of ignition.

  • Inerting and Hydrogenation: Seal the reactor. Purge the headspace multiple times with nitrogen, followed by vacuum, and then finally purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction to the target temperature (typically 25-50 °C). The reaction is exothermic; monitor the temperature and pressure closely. The uptake of hydrogen can be monitored via the pressure gauge.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by carefully withdrawing a sample via a sampling port. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product. Safety Note: The Celite pad with the catalyst should not be allowed to dry out as it can be pyrophoric. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Ethyl 2-amino-3-fluorobenzoate as a crude oil or solid, which is often of sufficient purity for the next step.

Data Summary: Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (Pd/C, H₂)Chemical Reduction (Fe/HCl)
Typical Yield >95%85-95%
Purity High; minimal side productsGood; potential for metal contamination
Scalability Excellent; standard industrial processModerate; limited by reagent handling and waste
Safety Concerns Handling of H₂ gas, pyrophoric catalystCorrosive acids, large exotherms
Environmental Impact Low; water is the only stoichiometric byproductHigh; significant metal salt waste stream
Relative Cost High initial catalyst cost, but recyclableLow reagent cost, high waste disposal cost

Part II: Construction of the Fluoroquinolone Core

With the key aniline intermediate in hand, the next phase involves constructing the bicyclic quinolone core. This is typically achieved through a sequence derived from the classic Gould-Jacobs reaction .[5] This powerful transformation involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization to form the pyridone ring.

G cluster_0 Protocol 2: Quinolone Core Synthesis A Ethyl 2-amino-3-fluorobenzoate B Condensation with EMME A->B + Diethyl ethoxymethylenemalonate (EMME) C Enamine Intermediate B->C D Thermal Cyclization C->D High Temp (e.g., Dowtherm A) E Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate D->E F N-Alkylation E->F + Alkylating Agent (e.g., EtI) + Base (e.g., K₂CO₃) G Ethyl 1-alkyl-7-fluoro-4-oxoquinoline-3-carboxylate F->G H Saponification (Hydrolysis) G->H + Base (e.g., NaOH) then H₃O⁺ I 1-Alkyl-7-fluoro-4-oxoquinoline-3-carboxylic Acid (Target Intermediate) H->I

Caption: Workflow for the construction of the quinolone core.

Protocol 2: Synthesis of 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This multi-step protocol transforms the simple aniline into a functionalized quinolone carboxylic acid.

Step 2a: Condensation

  • Combine Ethyl 2-amino-3-fluorobenzoate (1 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.1 equiv) in a suitable reactor.

  • Heat the mixture to 100-120 °C. The reaction is typically conducted neat or in a high-boiling solvent.

  • Ethanol is evolved as a byproduct. Monitor the reaction by TLC/HPLC until the starting aniline is consumed (typically 2-4 hours).

  • Cool the mixture and remove any excess EMME under vacuum to yield the crude enamine intermediate, which is often used directly in the next step.

Step 2b: Thermal Cyclization

  • Add the crude enamine intermediate to a high-boiling solvent like Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C). Expert Insight: This high temperature is crucial to overcome the activation energy for the 6-exo-trig cyclization and subsequent aromatization.

  • Maintain at this temperature for 1-2 hours. The cyclized product often precipitates from the hot solution.

  • Cool the reaction mixture, and dilute with a hydrocarbon solvent like hexane to fully precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.

Step 2c: N-Alkylation

  • Suspend the product from Step 2b (1 equiv) and a base such as potassium carbonate (K₂CO₃, 2-3 equiv) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Add the alkylating agent, for example, ethyl iodide (EtI, 1.5 equiv).

  • Heat the mixture to 60-80 °C and stir for 4-8 hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction, pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to get Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 2d: Saponification

  • Suspend the ester from Step 2c in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2-3 equiv) and heat the mixture to reflux (approx. 80-90 °C).

  • Maintain at reflux until the ester is fully hydrolyzed (typically 2-4 hours).

  • Cool the solution and acidify carefully with hydrochloric acid (HCl) to a pH of ~2-3.

  • The carboxylic acid product will precipitate. Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield the final target intermediate: 1-Ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.

Part III: The Key C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The final key transformation is the displacement of the fluorine atom at the C-7 position with a suitable amine nucleophile. This step is responsible for installing the substituent that critically defines the antibacterial spectrum and pharmacokinetic properties of the final drug.

Mechanistic Insight: The Role of Fluorine in SNAr

Contrary to SN1/SN2 reactions where iodide and bromide are excellent leaving groups, in nucleophilic aromatic substitution, the reactivity order is often F > Cl > Br > I.[12] This is because the rate-determining step is not the cleavage of the carbon-halogen bond, but the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[13][14][15]

Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect, which strongly stabilizes this anionic intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction.[12][13] The subsequent rapid elimination of the fluoride ion restores aromaticity, completing the substitution.

Protocol 3: Synthesis of a Levofloxacin/Ofloxacin Precursor

This protocol describes the reaction of a quinolone carboxylic acid with N-methylpiperazine, a common step in the synthesis of Ofloxacin and Levofloxacin.[4][8][16]

Materials:

  • (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][17]benzoxazine-6-carboxylic acid (Levofloxacin carboxylic acid intermediate, 1 equiv)

  • N-methylpiperazine (1.5 - 2.5 equiv)

  • Dimethyl sulfoxide (DMSO) or Pyridine as solvent

  • A suitable base (e.g., potassium carbonate, optional, can act as an acid scavenger)

Procedure:

  • Charge the quinolone carboxylic acid intermediate, the solvent (DMSO), and N-methylpiperazine into a reactor.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the specific substrate and solvent.

  • Stir at this temperature for 6-12 hours, monitoring the reaction by HPLC.

  • Upon completion, cool the reaction mixture.

  • The product is typically isolated by adding an anti-solvent (e.g., water or isopropanol) to crystallize the product.[4]

  • The pH may be adjusted to the isoelectric point of the final product to maximize precipitation.

  • Filter the resulting solid, wash with water and then a low-boiling organic solvent (like acetone or ethanol).

  • Dry the product under vacuum to yield the final active pharmaceutical ingredient (API) or a late-stage intermediate thereof.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Through a logical and scalable sequence of high-yielding reactions—nitro reduction, quinolone core formation, and nucleophilic aromatic substitution—this relatively simple starting material can be efficiently transformed into the complex and highly valuable core structures of modern fluoroquinolone antibiotics. The protocols and insights provided herein offer a robust framework for researchers and process chemists to approach the synthesis of these and other related pharmaceutical intermediates, with a clear understanding of the chemical principles that ensure success from the laboratory bench to industrial scale production.

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  • Ethyl 4-fluoro-3-nitro-benzoate. PubMed. Available at: [Link]

  • Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. ResearchGate. Available at: [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information (PMC), NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Ethyl 3-fluoro-2-nitrobenzoate. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and overcoming common challenges. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is often critical.[1]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via Fischer esterification of 3-fluoro-2-nitrobenzoic acid.

Problem 1: Low Yield of this compound

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

  • TLC or GC analysis of the crude product shows a large amount of unreacted 3-fluoro-2-nitrobenzoic acid.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction (Equilibrium) Fischer esterification is a reversible reaction. Without driving the equilibrium towards the product side, the reaction will not proceed to completion.[2][3]1. Removal of Water: Employ a Dean-Stark apparatus during reflux to azeotropically remove the water formed during the reaction.[2] This continuously shifts the equilibrium towards the ester product according to Le Chatelier's principle. 2. Use of Excess Alcohol: Utilize a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent, to push the equilibrium towards the product side.[4][5]
Insufficient Catalyst Activity The acid catalyst (commonly concentrated sulfuric acid) may be insufficient in amount or may become deactivated over the course of a long reaction.1. Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used (e.g., 0.1 equivalents or more).[5] 2. Staged Catalyst Addition: For prolonged reactions, especially under microwave conditions, adding the catalyst at intervals can overcome deactivation.[6][7][8]
Suboptimal Reaction Temperature and Time The reaction rate is highly dependent on temperature. Insufficient heating or reaction time will result in low conversion.[2][5]1. Ensure Adequate Reflux: Maintain a steady reflux of the ethanol. The reaction typically requires several hours (e.g., 8 hours) to proceed to a reasonable conversion.[4][9] 2. Microwave Irradiation: Consider using a sealed-vessel microwave reactor to safely heat the reaction above the boiling point of ethanol, which can significantly reduce reaction times and improve yields.[6][7][8] An optimized condition could be 130°C for a total of 15 minutes (with staged catalyst addition).[6]
Steric Hindrance The ortho-nitro group on the benzoic acid can sterically hinder the approach of the ethanol nucleophile, slowing down the reaction rate.While inherent to the substrate, overcoming this may require more forcing conditions as described above (higher temperature, longer reaction time, or microwave heating).

Workflow for Optimizing Low Yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Implement_Water_Removal Implement water removal (e.g., Dean-Stark) Check_Equilibrium->Implement_Water_Removal Yes Check_Purity Is starting material pure and dry? Check_Conditions->Check_Purity Yes Optimize_Temp_Time Increase temperature/time or use microwave Check_Conditions->Optimize_Temp_Time No Check_Purity->Start Yes, re-evaluate Dry_Reagents Thoroughly dry starting acid and absolute ethanol Check_Purity->Dry_Reagents No Increase_Ethanol Increase excess of ethanol Implement_Water_Removal->Increase_Ethanol End Yield Improved Increase_Ethanol->End Optimize_Temp_Time->End Dry_Reagents->End Acyl_Chloride_Route Start 3-Fluoro-2-nitrobenzoic Acid Acyl_Chloride_Formation React with Oxalyl Chloride or Thionyl Chloride Start->Acyl_Chloride_Formation Intermediate 3-Fluoro-2-nitrobenzoyl Chloride Acyl_Chloride_Formation->Intermediate Esterification React with Ethanol Intermediate->Esterification Product This compound Esterification->Product

Sources

Technical Support Center: Purification of Crude Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via Fischer esterification of 3-fluoro-2-nitrobenzoic acid, may contain several process-related impurities.[3][4] These can include:

  • Unreacted Starting Materials: 3-fluoro-2-nitrobenzoic acid and excess ethanol.

  • Catalyst Residue: Typically a strong acid like sulfuric acid.

  • Hydrolysis Product: 3-fluoro-2-nitrobenzoic acid formed by the reverse reaction in the presence of water.[5]

  • Isomeric Impurities: Positional isomers of the nitro and fluoro groups on the aromatic ring, depending on the purity of the starting materials.[6]

  • Solvent Residues: From the reaction or work-up steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly employed purification techniques for this compound are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, yielding a highly crystalline final product.

  • Column Chromatography: This technique is invaluable for separating the desired product from significant quantities of impurities, especially those with similar polarities.[7]

Q3: What are the key physicochemical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular Formula C₉H₈FNO₄[8]
Molecular Weight 213.16 g/mol [8]
Boiling Point 303.3°C at 760 mmHgN/A
Appearance Typically a solid at room temperatureInferred

Purification Workflow Overview

PurificationWorkflow Crude Crude Ethyl 3-fluoro-2-nitrobenzoate Initial_Assessment Initial Assessment (TLC, NMR) Crude->Initial_Assessment Recrystallization Recrystallization Initial_Assessment->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Initial_Assessment->Column_Chromatography Low Purity (<90% or complex mixture) Purity_Check Purity Check (TLC, NMR, mp) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: General workflow for the purification of this compound.

Recrystallization Guide

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Recrystallization Protocol
  • Solvent Selection:

    • The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.

    • For nitroaromatic esters, alcoholic solvents like ethanol or methanol are often a good starting point.[9] A mixed solvent system, such as ethanol/water, can also be effective.[9]

    • Expert Tip: A rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers. For an ester like this compound, ethyl acetate could also be a candidate, likely in a mixed solvent system with a non-polar solvent like hexanes.[10]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.

Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point. The solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider a different solvent or a mixed solvent system.[9]
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration. Cool the solution in an ice-salt bath.[9]
Low Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus for hot filtration.[9]

Column Chromatography Guide

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7]

Step-by-Step Column Chromatography Protocol
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for nitroaromatic compounds.[11]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC).[12]

  • Column Packing:

    • A slurry of silica gel in the initial, least polar eluent is prepared and carefully poured into the chromatography column.

    • The silica gel is allowed to settle, and the column is flushed with the eluent to ensure uniform packing.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent) and carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The eluent is passed through the column, and the separated compounds move down the column at different rates.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection and Analysis:

    • The eluent is collected in a series of fractions.

    • Each fraction is analyzed by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate eluent polarity. Column was poorly packed (channeling). Column was overloaded.Optimize the eluent system using TLC. Repack the column carefully. Use a larger column or less sample.
Cracked Column Bed The column ran dry.Ensure the top of the silica gel is always covered with eluent.
Product Elutes Too Quickly or Too Slowly Eluent is too polar or not polar enough.Adjust the eluent polarity based on TLC analysis. A less polar eluent will slow down elution, while a more polar eluent will speed it up.
Tailing of Spots on TLC The compound is interacting too strongly with the silica gel. The sample is acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).

Logical Troubleshooting Flow for Column Chromatography

TroubleshootingColumnChromatography Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Elution_Speed Incorrect Elution Speed? Poor_Separation->Elution_Speed No Check_TLC Re-optimize eluent with TLC Poor_Separation->Check_TLC Yes Column_Problem Physical Column Problem? Elution_Speed->Column_Problem No Adjust_Polarity Increase/Decrease Eluent Polarity Elution_Speed->Adjust_Polarity Yes End Resolution Column_Problem->End No Check_Packing Check for cracks or channels. Did the column run dry? Column_Problem->Check_Packing Yes Action Action Check Check Adjust_Eluent Adjust Eluent Polarity Check_TLC->Adjust_Eluent New system found Adjust_Eluent->End Adjust_Polarity->End Repack_Column Repack Column Check_Packing->Repack_Column Yes Repack_Column->End

Caption: A troubleshooting decision tree for common column chromatography issues.

References

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Retrieved from [Link]

  • Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Chegg. (2021, September 22). Solved Recystallization of 4-nitrobenzoic acid and. Retrieved from [Link]

  • Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. ACS Publications. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. (n.d.). CDN. Retrieved from [Link]

  • Chegg. (2021, September 22). Solved Recystallization of 4-nitrobenzoic acid and. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.
  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters - EP0394985A1.
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • NIH. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate - PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - CN110407704B.
  • WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-521111). Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of optically active -fluorocarboxylic acid esters - EP2189438A1.
  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - CN101020628A.
  • PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Fluoro-4-nitrobenzoate | C9H8FNO4 | CID 45036938. Retrieved from [Link]

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Technical Support Center: Navigating Low Conversion Rates in Ethyl 3-fluoro-2-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting reactions with Ethyl 3-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving desired conversion rates. Here, we will delve into the common pitfalls and provide systematic, evidence-based solutions for the two primary transformations of this substrate: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding reactions with this compound.

Q1: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What are the most likely causes?

A1: Low conversion in SNAr reactions with this compound often stems from a combination of factors. The primary areas to investigate are:

  • Insufficient reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[1][2]

  • Inappropriate solvent choice: Polar aprotic solvents like DMSO or DMF are generally preferred as they effectively solvate the cation of the nucleophile's salt, enhancing the reactivity of the anionic nucleophile.[2]

  • Weak nucleophile: If you are using a neutral amine, its nucleophilicity might be too low for an efficient reaction. The addition of a non-nucleophilic base is often necessary to deprotonate the amine or to facilitate the removal of HF generated during the reaction.

  • Steric Hindrance: The ortho-positioning of the fluoro and nitro groups, in addition to the adjacent ethyl ester, creates a sterically congested environment around the reaction center, which can impede the approach of the nucleophile.

Q2: I am observing the formation of 3-fluoro-2-nitrobenzoic acid as a significant byproduct in my SNAr reaction. What is happening?

A2: The formation of the corresponding carboxylic acid is a strong indication of ester hydrolysis. This typically occurs if your reaction conditions are too basic and there is water present in your reaction mixture. The hydroxide ions, being a strong nucleophile, can attack the electrophilic carbonyl carbon of the ester, leading to saponification.[3][4][5][6]

Q3: My nitro group reduction is incomplete, and I see multiple spots on my TLC. How can I improve this?

A3: Incomplete reduction and the formation of intermediates are common challenges. Key factors to consider are:

  • Catalyst activity: For catalytic hydrogenation (e.g., Pd/C), the catalyst may be deactivated or "poisoned."[7] Ensure you are using a fresh, high-quality catalyst.

  • Solubility: The starting material must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.[7]

  • Insufficient reducing agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially for metal/acid reductions.[7]

  • Formation of stable intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can be stable or lead to side products like azoxy or azo compounds.[7]

Q4: Can I selectively reduce the nitro group without affecting the ethyl ester?

A4: Yes, the selective reduction of a nitro group in the presence of an ester is a well-established transformation. The key is to choose the correct reducing agent and conditions. Catalytic hydrogenation (e.g., H₂/Pd/C) is generally chemoselective for the nitro group over the ester.[8] Metal-based reductions in neutral or slightly acidic conditions, such as Fe/NH₄Cl or the NaBH₄-FeCl₂ system, are also known to be highly selective.[1][7][9][10][11]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Conversion in SNAr Reactions

The Nucleophilic Aromatic Substitution on this compound is facilitated by the strong electron-withdrawing nitro group, which activates the ring towards nucleophilic attack. However, the ortho-positioning of the substituents can present challenges.

snAr_troubleshooting start Low SNAr Conversion check_temp Is the reaction temperature adequate? (Often requires heating) start->check_temp check_solvent Are you using a polar aprotic solvent? (e.g., DMSO, DMF) check_temp->check_solvent Yes increase_temp Increase temperature incrementally (e.g., 80-120 °C) check_temp->increase_temp No check_base Is a suitable base present? (e.g., K2CO3, Et3N for amine nucleophiles) check_solvent->check_base Yes change_solvent Switch to a dry, polar aprotic solvent check_solvent->change_solvent No check_nucleophile Is the nucleophile sterically hindered? check_base->check_nucleophile Yes add_base Add a non-nucleophilic base check_base->add_base No check_hydrolysis Is ester hydrolysis observed? (Formation of benzoic acid) check_nucleophile->check_hydrolysis No less_hindered_nucleophile Consider a less sterically demanding nucleophile check_nucleophile->less_hindered_nucleophile Yes anhydrous_conditions Ensure strictly anhydrous conditions check_hydrolysis->anhydrous_conditions Yes success Successful Conversion check_hydrolysis->success No increase_temp->check_solvent change_solvent->check_base add_base->check_nucleophile less_hindered_nucleophile->check_hydrolysis anhydrous_conditions->success

Caption: Troubleshooting workflow for low SNAr conversion.

  • Reaction Temperature: The activation energy for SNAr can be significant, especially with moderately reactive nucleophiles. If the reaction is sluggish at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) can dramatically improve the reaction rate.[1]

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF are ideal for SNAr reactions. They solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more reactive. Protic solvents, such as alcohols, can hydrogen-bond with the nucleophile, reducing its reactivity.[2]

  • Role of Base: When using neutral nucleophiles like primary or secondary amines, a base is often required. The base serves to neutralize the HF that is formed, driving the reaction forward. Common non-nucleophilic bases include K₂CO₃ and Et₃N.

  • Steric Hindrance: The ortho-relationship of the fluoro and nitro groups, along with the adjacent ester, creates a sterically crowded reaction site. If your nucleophile is bulky, this can significantly slow down the rate of attack. If possible, consider using a less sterically hindered nucleophile.

  • Ester Hydrolysis: The presence of a base, especially in the presence of trace amounts of water, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3][4][5][6] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Guide 2: Troubleshooting Incomplete Nitro Group Reduction

The reduction of the nitro group in this compound to an amine is a key transformation. However, achieving complete and clean conversion requires careful control of the reaction conditions.

nitro_reduction_troubleshooting start Incomplete Nitro Reduction check_catalyst Is the catalyst active? (For catalytic hydrogenation) start->check_catalyst check_solubility Is the starting material fully dissolved? check_catalyst->check_solubility Yes fresh_catalyst Use fresh catalyst or increase loading check_catalyst->fresh_catalyst No check_reductant Is there a sufficient amount of reducing agent? check_solubility->check_reductant Yes change_solvent_system Use a co-solvent system or a different solvent check_solubility->change_solvent_system No check_side_products Are side products (azoxy, azo) observed? check_reductant->check_side_products Yes increase_reductant Increase the equivalents of the reducing agent check_reductant->increase_reductant No check_ester Is the ester group being reduced? check_side_products->check_ester Yes optimize_conditions Optimize temperature and reaction time check_side_products->optimize_conditions No chemoselective_reagent Switch to a more chemoselective reducing agent check_ester->chemoselective_reagent Yes success Successful Conversion check_ester->success No fresh_catalyst->check_solubility change_solvent_system->check_reductant increase_reductant->check_side_products optimize_conditions->check_ester chemoselective_reagent->success

Caption: Troubleshooting workflow for incomplete nitro reduction.

  • Catalyst Activity (Catalytic Hydrogenation): Palladium on carbon (Pd/C) is a common catalyst for this transformation. Its activity can be diminished by improper storage or poisoning by impurities in the starting material or solvent. Using a fresh batch of catalyst or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.[7]

  • Solubility: Poor solubility of the nitroarene in the hydrogenation solvent is a frequent cause of incomplete reactions.[7] Using a co-solvent system, such as ethanol/ethyl acetate or THF/methanol, can enhance solubility and improve reaction outcomes.

  • Choice and Stoichiometry of Reducing Agent:

    • Catalytic Hydrogenation: Ensure a positive pressure of hydrogen is maintained throughout the reaction.

    • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂): A significant excess of the metal is often required to drive the reaction to completion.[12][13]

    • Chemoselective Reductions: For substrates with multiple reducible functional groups, the choice of reducing agent is critical. The NaBH₄-FeCl₂ system has been shown to be highly effective for the selective reduction of nitro groups in the presence of esters.[1][7][9][11]

  • Formation of Side Products: The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates, which can dimerize to form azoxy and azo compounds.[7] To minimize these side products, ensure efficient stirring and adequate temperature control. In some cases, lowering the reaction temperature can improve selectivity.

  • Ester Group Stability: While many nitro reduction conditions are compatible with esters, highly reactive reducing agents or harsh acidic/basic conditions can lead to ester reduction or hydrolysis. Always monitor for the integrity of the ester group during reaction development.

Part 3: Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the base (2.0 eq).

  • Add the anhydrous solvent to dissolve the reactants.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Catalytic Hydrogenation

This protocol describes a standard method for the reduction of the nitro group using palladium on carbon.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (5-10 mol% Pd)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Celite

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in an appropriate solvent.

  • Carefully add 10% Palladium on carbon under an inert atmosphere.

  • Seal the flask, and then evacuate and backfill with hydrogen gas (using a balloon or a Parr apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully purge the reaction vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.[7]

Part 4: Data Summary

Reaction TypeKey Parameters to OptimizeCommon SolventsTypical TemperaturesPotential Side Products
SNAr Temperature, Base, SolventDMSO, DMF, NMP[2]80-150 °C3-fluoro-2-nitrobenzoic acid (from hydrolysis)[3][4][5][6]
Nitro Reduction Catalyst/Reducing Agent, Solvent, H₂ PressureEthanol, Ethyl Acetate, THF[7]Room Temperature - 80 °CNitroso, hydroxylamine, azoxy, and azo compounds[7]

References

  • Zhou, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 4(3), e151-e156.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Chapman, N. B., & Shorter, J. (1967). The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic, 767-773.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025).
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  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Zhou, J., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Chemistry, DOI: 10.1055/s-0042-1756457.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. IOSR Journal of Applied Chemistry, 13(11), 23-28.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1968). The Kinetics of Alkaline Hydrolysis and n-Butylaminolysis of Ethyl p-Nitrobenzoate and Ethyl p-Nitrothiolbenzoate. The Journal of Organic Chemistry, 33(5), 2104-2108.
  • BenchChem Technical Support Team. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.
  • Kwan, E. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16877-16883.
  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

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  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
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  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Sandford, G., et al. (2012). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 8, 1843-1849.
  • List, B., et al. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. Journal of the American Chemical Society, 129(29), 8976-8977.
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  • Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2020(38), 6093-6131.
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  • Zachara, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793.
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Technical Support Center: Minimizing Byproduct Formation in Fluoronitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluoronitrobenzoates. These compounds are critical intermediates in the development of pharmaceuticals and advanced materials, making their purity paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our focus is not just on what to do, but why certain experimental choices are critical for minimizing byproduct formation and ensuring the integrity of your synthesis.

Section 1: Understanding the Landscape of Fluoronitrobenzoate Synthesis

The successful synthesis of a target fluoronitrobenzoate hinges on selecting the appropriate synthetic route and meticulously controlling reaction conditions to suppress inherent side reactions. Below is a summary of common synthetic pathways and the primary byproducts associated with each.

Diagram 1: Common Synthetic Pathways to Fluoronitrobenzoates

Synthetic Pathways to Fluoronitrobenzoates cluster_0 Route A: Electrophilic Nitration cluster_1 Route B: Balz-Schiemann Reaction cluster_2 Route C: Nucleophilic Aromatic Substitution (SNAr) A1 Fluorobenzoic Acid/Ester A2 Nitrating Agent (HNO3/H2SO4) A1->A2 Nitration A3 Target Fluoronitrobenzoate A2->A3 A4 Byproduct: Regioisomers A2->A4 Poor Control B1 Aminonitrobenzoic Acid/Ester B2 Diazotization (NaNO2, HBF4) B1->B2 B3 Diazonium Tetrafluoroborate Salt B2->B3 B6 Byproducts: Azo Compounds, Phenols B2->B6 Side Reactions B4 Thermal Decomposition B3->B4 B5 Target Fluoronitrobenzoate B4->B5 B4->B6 Decomposition C1 Chloronitrobenzoate C2 Fluoride Source (KF, CsF) C1->C2 Halex Reaction C3 Target Fluoronitrobenzoate C2->C3 C4 Byproducts: Unreacted SM, Hydrolysis C2->C4 Incomplete Rxn

Caption: Overview of primary synthetic routes to fluoronitrobenzoates.

Table 1: Common Byproducts and Their Mechanistic Origins

Byproduct Class Originating Reaction Mechanistic Cause
Regioisomers Electrophilic Nitration Insufficient control over directing group effects, leading to nitration at undesired positions on the aromatic ring[1].
Azo Compounds Diazotization The electrophilic diazonium salt intermediate reacts with the nucleophilic starting amine. This is favored by elevated temperatures or incorrect pH[2].
Phenolic Impurities Balz-Schiemann The aryl cation intermediate is trapped by water. This is a significant issue if the diazonium salt is not rigorously dried or if wet solvents are used during decomposition[2].
Biaryl Impurities Balz-Schiemann Radical-mediated side reactions during the thermal decomposition of the diazonium salt.
Dehalogenated Species SNAr / Balz-Schiemann Reductive processes that replace the halogen with hydrogen. For example, using H₃PO₂ with diazonium salts can cause this[2].

| Hydrolysis Products | Fischer Esterification | Incomplete esterification or hydrolysis of the ester product back to the carboxylic acid during aqueous workup. |

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Category 1: Electrophilic Nitration

Q1: My nitration of 4-fluorobenzoic acid is yielding a mixture of 4-fluoro-3-nitrobenzoic acid and 4-fluoro-2-nitrobenzoic acid. How can I improve the selectivity for the desired 3-nitro isomer?

A1: This is a classic regioselectivity challenge. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. To favor nitration at the 3-position (meta to -COOH and ortho to -F), precise control of reaction conditions is essential.

  • Causality: Performing the reaction at a low temperature minimizes the kinetic energy of the system, allowing the subtle electronic directing effects to dominate. Using a strong acid like concentrated sulfuric acid protonates the nitrating species, creating the highly electrophilic nitronium ion (NO₂⁺), but also helps to control the reaction rate[1].

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly between 0-5 °C by using an ice-salt bath. Add the nitrating agent (e.g., potassium nitrate or fuming nitric acid) dropwise or in small portions to prevent exothermic spikes[1].

    • Acid Medium: Use concentrated sulfuric acid as the solvent. It ensures the formation of the nitronium ion and maintains a highly acidic medium that deactivates the ring, making the reaction more selective.

    • Stoichiometry: Use a slight excess (1.1 equivalents) of the nitrating agent. A large excess can lead to over-nitration or increased side products.

Category 2: The Balz-Schiemann Reaction

Q2: During the diazotization of my 3-amino-4-fluorobenzoate, the solution turns a dark red/brown color and I see a precipitate forming, resulting in a low yield of the diazonium salt. What is happening?

A2: This is a strong indication of azo coupling. The diazonium salt you are forming is an electrophile, and your starting amine is a nucleophile. If they react, they form a colored azo compound.

  • Causality: This side reaction is highly temperature-dependent. At temperatures above 5-10 °C, the coupling reaction rate becomes significant. Furthermore, an insufficient amount of acid can leave free, unprotonated amine in the solution, which is a much more potent nucleophile[2][3].

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization must be performed between 0-5 °C. Pre-cool your amine solution in acid before slowly adding the aqueous sodium nitrite solution.

    • Maintain High Acidity: Use at least 2.5-3 equivalents of acid (e.g., HBF₄, HCl). The first equivalent protonates the amine, the second reacts with sodium nitrite to generate nitrous acid, and the excess ensures the medium stays acidic to prevent the reverse reaction and suppress azo coupling[2][4].

    • Slow Addition: Add the sodium nitrite solution slowly, subsurface if possible, to ensure it reacts to form nitrous acid immediately and does not accumulate, which could cause localized warming.

Q3: After isolating and heating my aryldiazonium tetrafluoroborate salt, my final product is contaminated with a significant amount of the corresponding phenol. How can I avoid this?

A3: The formation of a phenol indicates that the intermediate aryl cation (Ar⁺) was trapped by water instead of the fluoride from the BF₄⁻ counterion. This is a very common and competitive side reaction[2].

  • Causality: Aryldiazonium salts, especially tetrafluoroborates, are hygroscopic. Any absorbed moisture will lead to phenol formation upon heating. The Sₙ1-type mechanism proceeds through a high-energy aryl cation, which will react with any available nucleophile, including water[5].

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the isolated diazonium salt is rigorously dried under vacuum before thermal decomposition. A desiccator with P₂O₅ is recommended.

    • Solvent Choice for Decomposition: If performing the decomposition in a solvent, use a non-polar, high-boiling solvent like chlorobenzene or even hexane, which has been shown to improve yields[5]. Avoid polar, protic solvents.

    • Solid-State Decomposition: Often, the cleanest decomposition is performed on the dry, solid salt under gentle heating and vacuum to remove the gaseous N₂ and BF₃ byproducts. Caution: Always perform this behind a blast shield, as diazonium salts are potentially explosive.

Q4: I am concerned about the safety of isolating dry aryldiazonium salts. Are there milder, one-pot alternatives to the classic Balz-Schiemann reaction?

A4: Yes, concerns over the hazardous nature of diazonium salts have driven significant innovation. Modern methods often avoid their isolation.

  • Expert Insight: The field is moving towards in-situ generation and decomposition, which enhances safety and process efficiency.

  • Alternative Protocols:

    • One-Pot Diazotization-Fluorination: Recent literature describes methods where organotrifluoroborates are used as a soluble fluoride source in organic solvents. This allows for diazotization with reagents like t-BuONO followed by gentle heating in the same pot, avoiding isolation[6][7].

    • Continuous Flow Synthesis: For scaling up, continuous flow reactors offer a superior safety profile. In this setup, small amounts of the amine and diazotizing agent are mixed in a cooled reactor coil and immediately passed into a heated coil for decomposition. This minimizes the amount of hazardous diazonium intermediate present at any given time[8].

Section 3: Analytical Methods for Impurity Profiling

Identifying and quantifying byproducts is crucial for optimizing your reaction. A multi-technique approach is often necessary for a comprehensive impurity profile.

Q5: What is the best analytical strategy to identify an unknown impurity in my final fluoronitrobenzoate product?

A5: A combination of chromatographic separation and spectrometric identification is the gold standard.

  • Recommended Workflow:

    • Initial Separation (HPLC/GC): Develop a chromatographic method to separate the main product from all impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for non-volatile compounds like benzoates[9]. Gas Chromatography (GC) is suitable for more volatile esters[10].

    • Identification (Mass Spectrometry): Couple your separation method to a mass spectrometer (LC-MS or GC-MS). The mass spectrum of the impurity peak will provide its molecular weight and fragmentation pattern, which are critical clues to its structure[11][12].

    • Structure Confirmation (NMR): If the impurity can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy will provide definitive structural information.

Table 2: Comparison of Key Analytical Techniques

Technique Primary Use Strengths Limitations
HPLC-UV Quantification, Purity Check Robust, reproducible, excellent for non-volatile compounds[9]. Provides no structural information on unknown peaks.
GC-MS Separation & Identification High resolution for volatile compounds, provides MW and fragmentation data[10]. Not suitable for non-volatile or thermally labile compounds.
LC-MS Separation & Identification Versatile for a wide range of compounds, provides MW and fragmentation data[12]. Ionization efficiency can vary, making quantification complex without standards.

| NMR | Structure Elucidation | Provides definitive structural connectivity. | Requires isolated, pure sample and is less sensitive than MS. |

Section 4: Validated Experimental Protocols

Protocol 1: Optimized Balz-Schiemann Reaction for Fluoronitrobenzoate Synthesis

This protocol incorporates best practices to minimize azo-coupling and phenolic byproducts. Safety First: Always handle diazonium salts with extreme caution behind a blast shield.

Diagram 2: Workflow for Optimized Balz-Schiemann Reaction

start Start: 3-Amino-4-nitrobenzoate step1 Step 1: Dissolution Dissolve amine in 48% HBF4. Cool to 0-5 °C. start->step1 step2 Step 2: Diazotization Slowly add aqueous NaNO2 (pre-cooled). Maintain temp < 5 °C. step1->step2 step3 Step 3: Precipitation Stir for 30 min at 0 °C. Collect diazonium salt via filtration. step2->step3 step4 Step 4: Drying Wash precipitate with cold ether. Dry thoroughly under vacuum. step3->step4 step5 Step 5: Decomposition Heat dried salt gently (~100-120 °C) under vacuum behind a blast shield. step4->step5 step6 Step 6: Workup & Purification Dissolve crude solid in ethyl acetate. Wash, dry, and purify via chromatography or recrystallization. step5->step6 end End: Pure 3-Fluoro-4-nitrobenzoate step6->end

Caption: Step-by-step workflow for the Balz-Schiemann reaction.

Methodology:

  • Diazonium Salt Formation:

    • In a flask equipped with a magnetic stirrer, dissolve the starting aminonitrobenzoate (1.0 eq) in 48% aqueous tetrafluoroboric acid (3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimum amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C.

  • Isolation and Drying:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

    • Wash the filter cake sequentially with a small amount of cold water, cold ethanol, and finally cold diethyl ether to facilitate drying.

    • Dry the salt thoroughly under high vacuum in a desiccator. This step is critical to prevent phenol formation.

  • Thermal Decomposition:

    • Place the dry, free-flowing powder in a round-bottom flask.

    • Behind a blast shield , gently heat the flask in an oil bath under vacuum. The temperature required will vary by substrate (typically 100-140 °C).

    • Decomposition is evident by the evolution of N₂ and BF₃ gases and a color change in the solid.

  • Purification:

    • Once gas evolution ceases, cool the flask to room temperature.

    • Dissolve the crude solid residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure fluoronitrobenzoate[13].

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Fun, H. K., et al. (2010). Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Dakota Chemical. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Richards, M. R., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. ResearchGate. Retrieved from [Link]

  • Richards, M. R., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. PubMed. Retrieved from [Link]

  • Wang, Z. Q., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Retrieved from [Link]

  • Kamal, A., & Gadewal, N. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Open Chemistry. Retrieved from [Link]

  • Bio-protocol. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Lec4 - Diazotization Reactions. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

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Stability of Ethyl 3-fluoro-2-nitrobenzoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 3-fluoro-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability of this versatile synthetic intermediate. We will move beyond simple statements of stability to explore the underlying chemical principles and provide practical, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound?

The stability of this compound is primarily influenced by the pH of the medium. The two main degradation pathways are:

  • Ester Hydrolysis: This is the cleavage of the ethyl ester group to form 3-fluoro-2-nitrobenzoic acid and ethanol. This reaction can be catalyzed by both acid and base.

  • Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-nitro group.[1][2] The fluorine atom is a good leaving group, making the C-F bond susceptible to cleavage by strong nucleophiles, including hydroxide ions under basic conditions.

Q2: How should I properly store and handle this compound?

For optimal shelf-life, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] While the compound is generally stable under normal storage conditions, it is crucial to protect it from strong acids, strong bases, and moisture to prevent degradation.[4] Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye irritation.[5][6]

Troubleshooting Guide: Stability Under Specific Conditions

Scenario 1: Acidic Conditions

Q: I need to perform a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄). Will my this compound remain intact?

A: It depends on the reaction conditions (temperature, water content, and duration). The ester is susceptible to acid-catalyzed hydrolysis, a reversible reaction that yields 3-fluoro-2-nitrobenzoic acid and ethanol.

  • Mechanism Insight: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is the rate-determining step. The synthesis of this ester often involves reacting the corresponding carboxylic acid with ethanol under strong acid catalysis (Fischer esterification), demonstrating the reversibility of this process.[7][8]

  • Troubleshooting & Mitigation:

    • Minimize Water: Use anhydrous solvents and reagents where possible to suppress the hydrolysis equilibrium.

    • Lower Temperature: The rate of hydrolysis is significantly reduced at lower temperatures.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of the more polar 3-fluoro-2-nitrobenzoic acid byproduct.

    • Use Lewis Acids: If the acid is acting as a catalyst for another transformation, consider if a non-aqueous Lewis acid could be substituted for a Brønsted acid.

Caption: Acid-catalyzed hydrolysis of the ester.
Scenario 2: Basic Conditions

Q: I am using a base like NaOH, KOH, or LiOH in my reaction. What is the risk to my compound?

A: The risk is very high. This compound is highly unstable under basic conditions due to two concurrent degradation pathways.

  • Saponification (Ester Hydrolysis): This is a rapid, irreversible hydrolysis of the ester. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the ester's carbonyl carbon. The reaction is irreversible because the final carboxylic acid is deprotonated to form a resonance-stabilized carboxylate salt, which is unreactive towards the alcohol by-product.[9][10] You can expect complete conversion to the sodium or potassium salt of 3-fluoro-2-nitrobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom makes the aromatic carbon attached to the fluorine highly electrophilic.[1][2] Hydroxide can act as a nucleophile, attacking this position to displace the fluoride ion and form Ethyl 3-hydroxy-2-nitrobenzoate. This is a known reactivity pattern for ortho-fluoro nitroaromatics.[1] This side-reaction can lead to complex product mixtures.

  • Troubleshooting & Mitigation:

    • Avoid Strong Bases: If possible, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) if milder conditions are sufficient.

    • Low Temperature: Both saponification and SNAr are accelerated by heat. Running the reaction at 0°C or below can help manage the rates of these side reactions.

    • Strict Stoichiometry: Use only the required amount of base to avoid excess hydroxide that can drive degradation.

    • Aqueous Workup Caution: Be mindful that even a basic aqueous workup (e.g., washing with NaHCO₃ or Na₂CO₃ solution) can initiate hydrolysis if contact time is prolonged.

Basic_Degradation cluster_0 Saponification Pathway cluster_1 SNAr Pathway Ester This compound Saponification_Product 3-fluoro-2-nitrobenzoate Salt Ester->Saponification_Product Fast, Irreversible OH1 OH⁻ Ester2 This compound SNAr_Product Ethyl 3-hydroxy-2-nitrobenzoate Ester2->SNAr_Product Potential Side Reaction OH2 OH⁻ Start Start Material in Basic Media Start->Ester Start->Ester2

Caption: Competing degradation pathways in basic media.

Quantitative Stability Summary

ConditionPrimary Degradation PathwayRelative RatePrimary Product(s)
Strong Acid (pH < 2) Acid-Catalyzed HydrolysisModerate to Fast (Temp. dependent)3-fluoro-2-nitrobenzoic acid
Weak Acid (pH 4-6) Negligible HydrolysisVery Slow-
Neutral (pH ~7) StableExtremely Slow-
Weak Base (pH 8-10) SaponificationModerate3-fluoro-2-nitrobenzoate Salt
Strong Base (pH > 12) Saponification & SNArVery Fast & Fast3-fluoro-2-nitrobenzoate Salt, Ethyl 3-hydroxy-2-nitrobenzoate

Experimental Protocols

Protocol 1: General Workflow for Stability Assessment

This protocol provides a framework to test the stability of this compound under your specific experimental conditions.

Stability_Workflow A 1. Prepare Stock Solution (Compound in aprotic solvent like ACN) C 3. Initiate Experiment (Add stock solution to test conditions at target temp.) A->C B 2. Prepare Test Conditions (e.g., Acidic, Basic, or Reaction Buffers) B->C D 4. Time Point Sampling (Take aliquots at T=0, 1h, 4h, 24h) C->D E 5. Sample Quenching (Neutralize aliquot immediately to halt degradation) D->E F 6. Analytical Measurement (Analyze by HPLC-UV) E->F G 7. Data Analysis (Plot % remaining of parent compound vs. time) F->G

Caption: Workflow for conducting a stability study.
Protocol 2: Stability Test in Aqueous Acid (1M HCl)
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Initiation: In a thermostated vial at your desired temperature (e.g., 50°C), add 9.9 mL of 1M HCl. Add 100 µL of the stock solution to the acid with vigorous stirring. This is your T=0 sample.

  • Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw a 100 µL aliquot.

  • Quenching: Immediately add the aliquot to a vial containing 900 µL of a 1:1 acetonitrile/water mixture with enough NaHCO₃ to neutralize the acid.

  • Analysis: Analyze the quenched samples by HPLC to determine the percentage of the parent compound remaining.

Protocol 3: Stability Test in Aqueous Base (0.1M NaOH)
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Initiation: In a vial placed in an ice bath (0°C), add 9.9 mL of 0.1M NaOH. Add 100 µL of the stock solution with vigorous stirring. This is your T=0 sample. Note: The reaction is expected to be fast.

  • Sampling: At short intervals (e.g., 2, 5, 15, 30 minutes), withdraw a 100 µL aliquot.

  • Quenching: Immediately add the aliquot to a vial containing 900 µL of a 1:1 acetonitrile/water mixture that has been pre-acidified with a slight excess of HCl to neutralize the NaOH.

  • Analysis: Analyze the quenched samples by HPLC. Monitor for the disappearance of the starting material and the appearance of new peaks corresponding to the hydrolysis product and potentially the SNAr product.

Protocol 4: Suggested HPLC Analytical Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Elution Order: The hydrolysis product (3-fluoro-2-nitrobenzoic acid) is more polar and will elute earlier than the parent ester.

This stability-indicating method should allow for the separation and quantification of the active ingredient from its potential degradation products.[11]

References

  • Benchchem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Synquest Labs. (n.d.). Ethyl 2-amino-6-fluoro-3-nitrobenzoate Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). Ethyl 3-nitrobenzoate Safety Data Sheet.
  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • Fisher Scientific. (2025, December 26). 2-Fluoro-3-nitrobenzoic acid Safety Data Sheet.
  • ECHEMI. (n.d.). Ethyl 3-Fluoro-2-Methylbenzoate SDS.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • Acta Crystallographica Section E. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate.
  • ChemicalBook. (n.d.). methyl 2-fluoro-3-nitrobenzoate synthesis.
  • LookChem. (n.d.). Production Method of m-Nitrobenzoic acid.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-fluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome challenges, ensuring a safe, efficient, and reproducible synthesis at scale.

I. Overview of Synthetic Strategy

The industrial synthesis of this compound predominantly follows a two-stage process. The primary challenge lies not in the final esterification step, but in the efficient and regioselective synthesis of the precursor, 3-fluoro-2-nitrobenzoic acid. Direct nitration of ethyl 3-fluorobenzoate is generally avoided on a large scale due to the formation of multiple isomers, which are difficult and costly to separate.

Therefore, the most viable scale-up route involves:

  • Synthesis of 3-Fluoro-2-nitrobenzoic Acid: This is the critical step where regioselectivity is established.

  • Esterification: The subsequent Fischer esterification of the synthesized acid with ethanol.

This guide will address the challenges and troubleshooting for both stages of this synthetic pathway.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

This section addresses specific issues that may arise during the scale-up synthesis, providing their probable causes and actionable solutions.

Problem 1: Low Yield and/or Isomeric Impurities in 3-Fluoro-2-nitrobenzoic Acid Synthesis

  • Probable Cause A: Inefficient Nitration of Precursors. When synthesizing the nitrobenzoic acid, for instance from 2-fluorotoluene, the nitration can yield a mixture of ortho and para isomers, making the isolation of the desired 2-fluoro-3-nitro- product challenging.[1]

  • Solution A:

    • Process Control: Maintain strict temperature control during the addition of the nitrating agent. Low temperatures are generally favored to enhance selectivity and minimize side reactions.

    • Alternative Routes: Consider patented, more selective routes that avoid direct nitration of simple fluorinated aromatics. For example, a multi-step synthesis starting from o-methylphenol has been developed for large-scale production with high yield.[2] Another patented method involves the oxidation of 2-fluoro-3-nitrotoluene.[1][3]

  • Probable Cause B: Use of Harsh or Non-Selective Reagents. Traditional oxidation methods to convert a methyl group to a carboxylic acid (e.g., from 2-fluoro-3-nitrotoluene) often employ strong oxidants like potassium permanganate or chromium trioxide, which can be hazardous and lead to side products and significant waste streams, complicating purification.[1]

  • Solution B:

    • Modern Oxidation Methods: Explore newer, patented oxidation procedures that are more environmentally benign and selective. For instance, a process involving the oxidation of 2-chloro-3-nitrotoluene to the corresponding benzaldehyde, followed by a chlorine-fluorine exchange and a subsequent milder oxidation to the carboxylic acid, has been developed for industrial-scale production with improved safety and reduced waste.[1]

Problem 2: Incomplete Esterification Reaction

  • Probable Cause A: Equilibrium Limitation. Fischer esterification is a reversible reaction. As the reaction proceeds, the accumulation of water can shift the equilibrium back towards the starting materials, preventing complete conversion.

  • Solution A:

    • Water Removal: On a large scale, it is crucial to actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene or cyclohexane) to physically separate the water from the reaction mixture.[4]

    • Excess Reagent: Utilize a significant excess of ethanol to drive the equilibrium towards the product side. The excess ethanol can be recovered and recycled in an industrial setting.

  • Probable Cause B: Insufficient Catalyst Activity or Loading. The acid catalyst (commonly sulfuric acid) is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Inadequate catalyst concentration will result in slow and incomplete reaction.

  • Solution B:

    • Catalyst Loading: Ensure appropriate catalyst loading. For nitrobenzoic acids, a catalyst concentration of 2-10 mol% relative to the carboxylic acid is often effective.[5]

    • Alternative Catalysts: For processes sensitive to strong mineral acids, consider solid acid catalysts or other strong acid catalysts like p-toluenesulfonic acid which can be easier to handle and separate at scale.

Problem 3: Product Purity Issues and Difficult Purification

  • Probable Cause A: Presence of Unreacted 3-Fluoro-2-nitrobenzoic Acid. Due to the solid nature of the starting material and the equilibrium nature of the reaction, some unreacted acid may remain in the final product.

  • Solution A:

    • Work-up Procedure: After the reaction, the crude product should be dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid.[6] This converts the acid into its water-soluble salt, which is easily separated in the aqueous phase.

  • Probable Cause B: Formation of Dark-Colored Byproducts. At the elevated temperatures often used for esterification, side reactions such as charring or decomposition can occur, leading to colored impurities.

  • Solution B:

    • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For the esterification of nitrobenzoic acids, temperatures between 60-120°C are typical.[5]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions that may contribute to color formation.

    • Purification: If colored impurities are present, consider a carbon treatment of the crude product solution before final isolation. Recrystallization from a suitable solvent system is also an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the handling of the nitrating agents and the thermal stability of the nitro-containing compounds.

  • Nitration Step: The synthesis of the 3-fluoro-2-nitrobenzoic acid precursor involves nitration, which is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction, potentially causing a dangerous increase in temperature and pressure. It is crucial to have a robust cooling system and to control the rate of addition of the nitrating mixture.

  • Thermal Stability: Nitro-aromatic compounds can be thermally unstable and may decompose exothermically at elevated temperatures. A thorough thermal hazard assessment of the reaction mixture and the isolated product is essential before proceeding to a large scale.

  • Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and face shields, must be worn.[7][8][9] The reaction should be conducted in a well-ventilated area, preferably a fume hood.[7][8][9]

Q2: How can I monitor the progress of the esterification reaction on a large scale?

A2: On a large scale, real-time reaction monitoring is crucial for process control and optimization.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a reliable method to monitor the disappearance of the starting material (3-fluoro-2-nitrobenzoic acid) and the appearance of the product (this compound). Samples can be taken periodically from the reactor, quenched, and analyzed.

  • Spectroscopic Methods: In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, can be employed to monitor the reaction continuously without the need for sampling. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the ester carbonyl stretch can be tracked.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Avoid exposure to high temperatures and incompatible materials.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-2-nitrobenzoic Acid (Illustrative Lab-Scale)

This protocol is based on a patented method for a similar compound and should be optimized for your specific needs.[1][3]

Materials:

  • 2-Fluoro-3-nitrotoluene

  • Isopropanol

  • Water

  • Sodium Dichromate

Procedure:

  • In a suitable reaction vessel, dissolve 2-fluoro-3-nitrotoluene (1 part by weight) in a mixture of isopropanol (12 parts by volume) and water (6 parts by volume).

  • To this solution, add sodium dichromate (3 parts by weight).

  • Stir the reaction mixture at 25°C for approximately 3 hours.

  • After the reaction is complete (monitored by TLC or HPLC), filter the mixture.

  • Remove the isopropanol from the filtrate under reduced pressure.

  • To the remaining aqueous solution, add water, heat to dissolve the product, and then cool to below 0°C to induce recrystallization.

  • Filter the solid product, wash with cold water, and dry to obtain 3-fluoro-2-nitrobenzoic acid.

Protocol 2: Scale-Up Fischer Esterification of 3-Fluoro-2-nitrobenzoic Acid

This protocol provides a general framework for the scale-up esterification.

Materials:

  • 3-Fluoro-2-nitrobenzoic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Toluene (or another suitable azeotroping agent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Charge a reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap with 3-fluoro-2-nitrobenzoic acid, a 3-5 fold molar excess of ethanol, and toluene (approximately 20-30% of the ethanol volume).

  • With stirring, slowly add concentrated sulfuric acid (2-5 mol% based on the carboxylic acid).

  • Heat the mixture to reflux (typically 80-100°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, or until HPLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol and toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the layers and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent if necessary.

V. Data Presentation

Table 1: Recommended Reaction Parameters for Fischer Esterification

ParameterRecommended RangeRationale
Reactant Ratio 1:3 to 1:5 (Acid:Ethanol)Drives equilibrium towards product formation.
Catalyst Loading 2-10 mol% H₂SO₄Ensures a reasonable reaction rate without excessive side reactions.[5]
Temperature 60-120°CBalances reaction rate and minimizes byproduct formation.[5]
Water Removal Azeotropic distillationEssential for driving the reaction to completion on a large scale.[4]

VI. Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Esterification Start 2-Fluoro-3-nitrotoluene Oxidation Oxidation (e.g., with Na2Cr2O7) Start->Oxidation Acid 3-Fluoro-2-nitrobenzoic Acid Oxidation->Acid Esterification Fischer Esterification (Ethanol, H2SO4, Heat) Acid->Esterification Workup Aqueous Work-up (NaHCO3 wash) Esterification->Workup Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Incomplete Esterification

Troubleshooting_Esterification Start Incomplete Esterification Detected Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is catalyst loading sufficient? Check_Water->Check_Catalyst Yes Solution_Water Implement/Optimize Azeotropic Removal Check_Water->Solution_Water No Check_Temp Is reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase Catalyst Loading (within 2-10 mol%) Check_Catalyst->Solution_Catalyst No Check_Purity Is starting acid pure? Check_Temp->Check_Purity Yes Solution_Temp Adjust Temperature (60-120°C range) Check_Temp->Solution_Temp No Solution_Purity Purify Starting Acid Check_Purity->Solution_Purity No

Caption: Decision tree for troubleshooting incomplete esterification reactions.

VII. References

  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Retrieved from

  • Thermo Fisher Scientific. (2025-09-06). 4-Chloro-3-nitrobenzoic acid SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (n.d.). Production process of 2-fluoro-3-nitrobenzoic acid - CN118271177B. Retrieved from

  • WIPO Patentscope. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - CN113024384. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-521111). Retrieved from [Link]

  • PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [https://www.researchgate.net/publication/282352135_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition]([Link]_ Microwave_Condition)

  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters - EP0394985A1. Retrieved from

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - CN103922942B. Retrieved from

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A. Retrieved from

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile - CN101648890A. Retrieved from

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - CN110407704B. Retrieved from

  • PMC - PubMed Central. (2025-09-17). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: Preserving the Integrity of Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 3-fluoro-2-nitrobenzoate (CAS 163077-89-2). This resource is designed for our valued partners in research and drug development. Here, we address the critical aspects of storing and handling this valuable synthetic intermediate to prevent its decomposition and ensure the reproducibility and success of your experimental outcomes. Our guidance is built on foundational chemical principles and field-proven best practices for analogous aromatic nitro-compounds and esters.

Frequently Asked Questions (FAQs)

Q1: I've noticed a slight discoloration (yellowing) in my stored this compound. Is it still usable?

A slight change in color can be an initial indicator of degradation. While minor discoloration may not significantly impact every application, it warrants immediate purity verification. The yellowing could be due to the formation of nitro-aromatic impurities resulting from slow decomposition. We recommend performing a purity check via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use.

Q2: What are the primary drivers of decomposition for this compound?

Based on its structure—an ethyl ester adjacent to a nitro group on a fluorinated benzene ring—the primary potential pathways for degradation are:

  • Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, a reaction that can be accelerated by acidic or basic conditions, yielding 3-fluoro-2-nitrobenzoic acid and ethanol.[1][2]

  • Thermal Decomposition: Nitroaromatic compounds can be sensitive to heat.[3] Elevated temperatures can promote the breakdown of the molecule, potentially leading to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Photodegradation: Aromatic nitro compounds can be light-sensitive. Exposure to UV or even strong visible light over extended periods may induce degradation.

  • Chemical Incompatibility: Contact with strong bases (which can catalyze hydrolysis) and strong oxidizing agents should be avoided.[1][3]

Q3: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Several suppliers recommend storage at room temperature under these conditions.[4][5] For enhanced stability, particularly for long-term storage or high-purity applications, refrigeration (2-8°C) is advisable. Storage under an inert atmosphere (e.g., argon or nitrogen) can further protect against moisture and oxidative degradation.

Visualizing Potential Decomposition Pathways

The following diagram illustrates the most probable degradation routes for this compound. Understanding these pathways is the first step in effective prevention.

Potential Decomposition Pathways A This compound (Stable Form) B Hydrolysis (H₂O, Acid/Base) A->B Moisture C Thermal Stress (Heat) A->C High Temperature D Photochemical Energy (UV Light) A->D Light Exposure E 3-fluoro-2-nitrobenzoic Acid + Ethanol B->E F Various Degradation Products (e.g., NOx, CO, CO₂) C->F D->F

Caption: Key environmental factors leading to the degradation of this compound.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

If you suspect your material has degraded, follow this logical workflow to diagnose the cause and take corrective action.

Step 1: Visual and Physical Inspection
  • Appearance: Has the compound changed from a clear/light-colored liquid or solid to a darker yellow or brown?

  • Consistency: If it's a solid, has it become clumpy or oily? This could indicate moisture absorption.

  • Odor: While this compound doesn't have a strong characteristic odor, any sharp, acidic, or unusual smell could be a sign of new chemical species.

Step 2: Review Storage and Handling History
  • Temperature: Was the compound exposed to temperatures outside the recommended range?

  • Moisture: Was the container properly sealed? Is the storage area known for high humidity? Was a desiccator used?

  • Light: Has the material been stored in a clear container or left on a lab bench exposed to light?

  • Container Integrity: Is the cap securely tightened? Is there any damage to the container?

Step 3: Purity Assessment
  • If you have access to analytical instrumentation, a purity check is the definitive way to assess stability. A simple TLC can often reveal the presence of impurities. For quantitative results, HPLC or NMR is recommended.

The diagram below outlines this troubleshooting process.

Troubleshooting Workflow for Decomposition Start Decomposition Suspected Vis_Inspect Visual Inspection: Color Change? Clumping? Start->Vis_Inspect Storage_Review Review Storage Conditions: Temp? Moisture? Light? Vis_Inspect->Storage_Review Signs of Degradation Result_OK Material is Stable Proceed with Use Vis_Inspect->Result_OK No Signs Purity_Test Analytical Purity Test (TLC, HPLC, NMR) Storage_Review->Purity_Test Improper Storage Storage_Review->Purity_Test Proper Storage, but still suspect Purity_Test->Result_OK Purity Confirmed Result_Bad Decomposition Confirmed Purity_Test->Result_Bad Impurity Detected Action Identify Cause & Remediate: - Discard degraded material - Improve storage protocol - Order fresh stock Result_Bad->Action

Caption: A step-by-step process to identify and address potential compound degradation.

Data Summary: Recommended Storage & Incompatibilities

For optimal stability, adhere to the conditions summarized in the table below. This data is synthesized from best practices for nitroaromatic esters.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C).[4][5] For long-term storage, consider refrigeration (2-8°C).Minimizes the rate of thermal decomposition and hydrolytic reactions.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis.
Container Use a tightly sealed, amber glass or opaque container.Protects from moisture ingress and prevents photodegradation.
Light Store in a dark place, such as a cabinet or refrigerator. Avoid exposure to direct sunlight or UV sources.Aromatic nitro compounds can be susceptible to degradation upon light exposure.
Incompatible Agents Strong Oxidizing Agents, Strong Bases.[1][3]Can cause vigorous reactions or catalyze rapid decomposition (e.g., hydrolysis).

Experimental Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick and effective method to qualitatively assess the purity of your this compound.

Objective: To detect the presence of non-volatile impurities, such as the potential hydrolysis product, 3-fluoro-2-nitrobenzoic acid.

Materials:

  • TLC plate (Silica gel 60 F254)

  • Sample of this compound (dissolved in ethyl acetate, ~1 mg/mL)

  • Reference standard of this compound (if available)

  • Developing chamber

  • Mobile Phase: 4:1 Hexanes:Ethyl Acetate (v/v) - this may require optimization

  • UV lamp (254 nm)

Methodology:

  • Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Cover the chamber with a lid and let it equilibrate for at least 10 minutes.

  • Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.

  • Allow the solvent from the spots to evaporate completely.

  • Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp at 254 nm.

Interpretation of Results:

  • A single spot in the lane corresponding to your sample (that matches the reference standard's retention factor, Rf) indicates high purity.

  • Multiple spots indicate the presence of impurities. The hydrolysis product, 3-fluoro-2-nitrobenzoic acid, is more polar and will have a significantly lower Rf value (it will travel a shorter distance up the plate) than the parent ester.

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the integrity of your valuable research.

References

  • Wade, L. G. (2012). Organic Chemistry (8th ed.). Pearson. (General reference for ester hydrolysis)
  • Richarz, A. N., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances. [Online]. Available: [Link]

  • Cenmed Enterprises. Product Page: this compound. [Online]. Available: [Link]

  • ResearchGate. Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. [Online]. Available: [Link]

  • MySkinRecipes. Product Page: this compound. [Online]. Available: [Link]

  • de Oliveira, D. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules. [Online]. Available: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Definitive NMR Characterization of Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural elucidation of synthetic intermediates is paramount in pharmaceutical and materials science research. Ethyl 3-fluoro-2-nitrobenzoate, a key building block, presents a significant analytical challenge: its unambiguous differentiation from its regioisomers. This guide provides an in-depth, expert-level protocol for the characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the predicted spectral features, focusing on the diagnostic power of proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling constants. Furthermore, this guide will objectively compare the definitive capabilities of NMR with alternative analytical techniques, such as mass spectrometry and chromatography, providing the supporting scientific rationale for experimental choices to ensure data integrity and trustworthiness.

Introduction: The Isomer Challenge

This compound is a valuable intermediate in organic synthesis, often used in the development of novel pharmaceuticals and agrochemicals.[1][2] Its synthetic utility is dictated by the specific arrangement of its substituents on the aromatic ring. However, synthetic routes can potentially yield a mixture of regioisomers, such as Ethyl 4-fluoro-3-nitrobenzoate or Ethyl 5-fluoro-2-nitrobenzoate. These isomers possess the same mass and similar physical properties, making their differentiation by techniques like mass spectrometry or simple chromatographic methods challenging without authentic reference standards.[3][4]

NMR spectroscopy emerges as the gold-standard technique for this challenge. By probing the magnetic environments of each nucleus and, critically, the through-bond interactions (scalar or J-coupling) between them, NMR provides a detailed structural fingerprint that is unique to each isomer. This guide will focus on interpreting the ¹H and ¹³C NMR spectra to provide irrefutable structural proof.

Section 1: Predicted NMR Spectral Analysis of this compound

To facilitate a clear discussion, the structure of this compound is presented below with standardized numbering for NMR assignment.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is defined by the chemical shifts (δ), which indicate the electronic environment of the protons, and the signal multiplicities, which arise from spin-spin coupling to neighboring nuclei. The strong electron-withdrawing effects of the nitro (-NO₂) and ester (-COOEt) groups will deshield the aromatic protons, shifting them downfield.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzRationale
H6~8.1 - 8.3ddd³J(H6-H5) ≈ 8.0⁴J(H6-H4) ≈ 1.5⁴J(H6-F) ≈ 6.0 - 8.0Ortho to the deshielding ester group. Coupled to H5 (ortho), H4 (meta), and importantly, a 4-bond coupling to fluorine.[5][6]
H5~7.8 - 8.0ddd³J(H5-H6) ≈ 8.0³J(H5-H4) ≈ 8.0⁵J(H5-F) ≈ 1.0 - 3.0Coupled to H6 and H4 (both ortho) and a small 5-bond coupling to fluorine.[7]
H4~7.4 - 7.6ddd³J(H4-H5) ≈ 8.0⁴J(H4-H6) ≈ 1.5³J(H4-F) ≈ 9.0 - 11.0Ortho to the fluorine, resulting in a large ³J coupling. Also coupled to H5 (ortho) and H6 (meta). This large ³J(H-F) is a key diagnostic signal.[6]
-OCH₂CH₃~4.4 - 4.5q³J(H-H) ≈ 7.1Standard ethyl ester quartet, coupled to the methyl protons.[8]
-OCH₂CH₃~1.4 - 1.5t³J(H-H) ≈ 7.1Standard ethyl ester triplet, coupled to the methylene protons.[8]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom. The most powerful diagnostic feature for this molecule is the presence of carbon-fluorine couplings (JCF), which are observed over multiple bonds and have characteristic magnitudes.[9][10]

Carbon AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzRationale
C=O~164 - 166s-Typical chemical shift for an ester carbonyl.[11]
C3~158 - 162d¹J(C-F) ≈ 250 - 270Carbon directly attached to fluorine shows a very large one-bond coupling constant.[6][12]
C2~145 - 149d²J(C-F) ≈ 15 - 25Carbon ortho to fluorine exhibits a significant two-bond coupling.[6]
C1~128 - 132d³J(C-F) ≈ 3 - 5Carbon meta to fluorine shows a smaller three-bond coupling.
C6~133 - 136d³J(C-F) ≈ 7 - 10Carbon meta to fluorine shows a three-bond coupling.
C5~125 - 128s-Minimal coupling to fluorine is expected over four bonds.
C4~120 - 124d²J(C-F) ≈ 20 - 25Carbon ortho to fluorine exhibits a significant two-bond coupling.[6]
-OCH₂CH₃~62 - 64s-Typical shift for an ester methylene carbon.[8]
-OCH₂CH₃~13 - 15s-Typical shift for an ester methyl carbon.[8]
Visualizing Key NMR Interactions

The unambiguous assignment relies on the pattern of J-couplings, particularly those involving the fluorine atom.

Caption: Key ¹H-¹⁹F and ¹H-¹H J-couplings for isomer identification.

Section 2: Comparative Analysis for Isomer Differentiation

NMR Spectroscopy: The Definitive Method

The power of NMR lies in its ability to distinguish isomers based on predictable coupling patterns. Let's compare our target molecule with a common potential isomer, Ethyl 4-fluoro-3-nitrobenzoate .

FeatureThis compound (Target)Ethyl 4-fluoro-3-nitrobenzoate (Isomer)
Aromatic Protons 3 distinct signals (H4, H5, H6)3 distinct signals
Key ¹H-¹⁹F Coupling A large ³J(H4-F) coupling of ~10 Hz is expected.A large ³J(H5-F) coupling of ~10 Hz is expected. The proton ortho to the ester (H6) would show a smaller ⁴J(H6-F) .
Key ¹³C-¹⁹F Coupling Two carbons (C2, C4) will show large ²J(C-F) couplings (~20-25 Hz).Two carbons (C3, C5) will show large ²J(C-F) couplings.
Diagnostic Signal The proton at the lowest field (H6, ortho to ester) will show a ⁴J(H-F) , while the upfield H4 will show the large ³J(H-F) .The proton ortho to the ester (H6) will also be ortho to the nitro group, shifting it significantly downfield. The proton ortho to fluorine (H5) will be in a different environment.

This comparative analysis demonstrates that while both isomers have three aromatic protons, the specific chemical shifts and, most importantly, the magnitudes of the H-F and C-F coupling constants for each specific proton and carbon create a unique, undeniable fingerprint for each molecule.

Alternative & Complementary Analytical Techniques
TechniqueApplication & PerformanceComparison with NMR
Mass Spectrometry (MS) Confirms the molecular weight (213.16 g/mol ) and elemental formula (C₉H₈FNO₄).[13] Can be used with LC for separation.[14]Inferior for Isomer ID: Standard MS cannot distinguish between regioisomers as they have the same mass. Tandem MS (MS/MS) might show different fragmentation, but this requires method development and may not be conclusive without standards.[3]
Infrared (IR) Spectroscopy Identifies key functional groups: C=O stretch (~1720 cm⁻¹), NO₂ stretches (~1530 and 1350 cm⁻¹), and C-F stretch (~1250 cm⁻¹).[15]Insufficient: While confirming the presence of the correct functional groups, the IR spectrum is nearly identical for all regioisomers and cannot be used for differentiation.
HPLC / GC Excellent for separating isomers in a mixture, allowing for quantification of purity.Complementary, Not Definitive: Chromatography separates components based on their physical properties. While a pure peak can be isolated, its identity cannot be confirmed without a known reference standard. NMR is required to definitively identify the structure of the isolated peak.
Capillary Electrophoresis (CE) An alternative separation technique that can resolve isomers of substituted benzoates.[16]Complementary, Not Definitive: Similar to HPLC/GC, CE is a separation technique that requires confirmation of peak identity by a structural method like NMR.

Section 3: Experimental Protocols for Trustworthy Data

The generation of high-quality, reliable NMR data is contingent on meticulous sample preparation and standardized acquisition procedures.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 50+ mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Pipette with glass wool) dissolve->filter label_tube 4. Cap and Label Tube filter->label_tube insert 5. Insert Sample into Spectrometer label_tube->insert lock 6. Lock and Shim insert->lock acq_h1 7. Acquire ¹H Spectrum lock->acq_h1 acq_c13 8. Acquire ¹³C{¹H} Spectrum acq_h1->acq_c13 process 9. Fourier Transform & Phase acq_c13->process calibrate 10. Calibrate Spectrum (TMS or residual solvent) process->calibrate integrate 11. Integrate & Pick Peaks calibrate->integrate assign 12. Assign Structure (Analyze δ and J-couplings) integrate->assign

Caption: Standard workflow from sample preparation to structural assignment.

Step-by-Step Sample Preparation Protocol

Causality: The goal is a homogenous solution free of particulate matter, as solids and concentration gradients will degrade the magnetic field homogeneity, leading to poor spectral resolution (broad peaks).[17][18]

  • Weigh Sample: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[19]

  • Select Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are used to avoid large interfering solvent signals in the ¹H spectrum and to provide a signal for the spectrometer's field-frequency lock.[17]

  • Dissolve and Transfer: Add the solvent to the vial and gently swirl to dissolve the sample completely.

  • Filter: To remove any dust or undissolved particulates, draw the solution into a clean Pasteur pipette that has a small plug of glass wool inserted. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[18] Avoid using cotton wool as it can leach impurities.

  • Cap and Label: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before insertion into the spectrometer.[20]

Data Acquisition and Reporting Standards

All acquired data should be reported according to established guidelines to ensure reproducibility and clarity.[21][22]

  • Instrument: Note the spectrometer field strength (e.g., 400 MHz).

  • ¹H NMR:

    • List the solvent (e.g., CDCl₃).

    • Report chemical shifts (δ) to two decimal places.

    • Reference the spectrum to an internal standard (TMS at δ 0.00) or the residual solvent peak (CDCl₃ at δ 7.26).[21]

    • For each signal, report the integration (number of protons), multiplicity (e.g., ddd for doublet of doublet of doublets), and all relevant coupling constants (J) in Hz, reported to one decimal place.[23]

  • ¹³C NMR:

    • Specify that the spectrum is proton-decoupled (e.g., ¹³C{¹H}).

    • Report chemical shifts (δ) to one decimal place, referenced to the solvent peak (CDCl₃ at δ 77.16).[22]

    • For carbons coupled to fluorine, report the multiplicity (e.g., d for doublet) and the C-F coupling constant.

Conclusion

While several analytical techniques can provide valuable information about this compound, only NMR spectroscopy offers the definitive data required for unambiguous structural confirmation and isomer differentiation. The key to this lies in the detailed analysis of scalar coupling constants, particularly the diagnostic one-bond ¹J(C-F) and multi-bond J(H-F) and J(C-F) interactions. By following the rigorous experimental protocols and interpretative framework outlined in this guide, researchers can confidently and authoritatively characterize this important synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation . [Link][17][19]

  • Pupier, M., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds . Magnetic Resonance in Chemistry. [Link][24]

  • Emory University, NMR Facility. (2023). Small molecule NMR sample preparation . [Link][25]

  • American Chemical Society. NMR Guidelines for ACS Journals . [Link][21][26]

  • Sokoli, F., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . Nature Communications. [Link][5]

  • American Chemical Society. ACS Research Data Guidelines . [Link][22]

  • Anasazi Instruments. Nitration of Methyl Benzoate . [Link][11]

  • Scribd. NMR Sample Preparation Guide . [Link][19]

  • Royal Society of Chemistry. Experimental reporting . [Link][23]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide . [Link][26]

  • University College London. Sample Preparation . [Link][20]

  • Royal Society of Chemistry. Supporting Information for Org. Biomol. Chem. [Link][8]

  • Emsley, J. W., et al. (1968). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds . Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants . Progress in NMR Spectroscopy. [Link][7]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones . Journal of Undergraduate Chemistry Research. [Link][9]

  • ResearchGate. Coupling of Protons with Fluorine . [Link][6]

  • Homework.Study.com. How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate? . [Link][15]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene . Molecular Physics. [Link][12]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF . [Link][10]

  • PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry . [Link][3]

  • PubMed Central. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling . [Link][4]

  • Royal Society of Chemistry. Supporting Information for Catal. Sci. Technol. [Link][27]

  • Cenmed Enterprises. This compound (C007B-521111) . [Link][13]

  • ResearchGate. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate . [Link][16]

  • MySkinRecipes. This compound . [Link][2]

  • WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material . [Link]

  • PubMed. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes . [Link][14]

Sources

A Senior Application Scientist's Guide to Determining the Purity of Ethyl 3-fluoro-2-nitrobenzoate: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. Ethyl 3-fluoro-2-nitrobenzoate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent reactions, making the choice of analytical methodology for its quality control a critical decision. This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method is not a one-size-fits-all scenario; it is a strategic decision based on the specific requirements of the analysis, such as the need for high throughput, the necessity for identifying unknown impurities, or the demand for a primary ratio method for absolute quantification. This guide will delve into the causality behind the experimental choices for each technique, providing field-proven insights to aid in your selection process.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often the go-to method for purity determination in the pharmaceutical industry due to its versatility, robustness, and ability to separate a wide range of compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the compound's moderate polarity.

Principle of the Method

RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. By creating a gradient of increasing organic solvent in the mobile phase, compounds are eluted in order of increasing hydrophobicity. A UV detector is ideal for this analysis, as the aromatic nitro-group in this compound provides a strong chromophore.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

A stability-indicating method is designed to separate the active pharmaceutical ingredient (API) or intermediate from its potential degradation products and process-related impurities, ensuring that the method can accurately measure the compound of interest in the presence of these other species.[2]

Materials and Reagents:

  • This compound reference standard (known purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid) (HPLC grade)[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Rationale for Experimental Choices:

  • C18 Column: A C18 column is a standard choice for moderately polar compounds like this compound, providing good retention and resolution.

  • Acidified Mobile Phase: The addition of a small amount of acid (formic or trifluoroacetic) improves peak shape for acidic and neutral compounds by suppressing the ionization of any free silanol groups on the silica-based stationary phase.[3]

  • Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and separated within a reasonable timeframe.[2]

  • UV Detection at 254 nm: The nitroaromatic structure of the analyte exhibits strong absorbance at this wavelength, providing high sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities

For the analysis of volatile and semi-volatile compounds, GC-MS is an exceptionally powerful technique, offering high separation efficiency and definitive identification through mass spectrometry.[4] this compound is sufficiently volatile to be amenable to GC analysis.

Principle of the Method

In GC, a sample is vaporized and injected into a capillary column. Separation occurs as the sample travels through the column, carried by an inert gas (the mobile phase). Compounds are separated based on their boiling points and interactions with the stationary phase coating the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.[5]

Experimental Protocol: Trace Level Impurity Identification and Quantification

This protocol is optimized for identifying and quantifying potential volatile impurities from the synthesis of this compound, such as residual starting materials (e.g., 3-fluoro-2-nitrobenzoic acid, if it volatilizes or derivatizes) or by-products.

Materials and Reagents:

  • This compound sample

  • Dichloromethane (GC grade)

  • Internal standard (e.g., a structurally similar, stable compound not present in the sample)

Instrumentation:

  • GC system with an autosampler, split/splitless injector, and a capillary column.

  • Mass spectrometer (quadrupole or ion trap).

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Sample Preparation Dissolve a known amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL. Add a known amount of internal standard.

Rationale for Experimental Choices:

  • DB-5ms Column: This type of column has a low-polarity stationary phase, which is well-suited for the separation of a wide range of semi-volatile organic compounds.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks, which is ideal for purity analysis of a major component.

  • Temperature Program: The temperature ramp allows for the separation of compounds with a range of boiling points, from more volatile impurities to the main analyte.

  • EI Ionization: Electron ionization is a standard, robust technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation of unknown impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Dichloromethane add_is Add Internal Standard dissolve->add_is inject Vaporize and Inject add_is->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (MS Library) detect->identify quantify Quantify vs. Internal Standard identify->quantify

GC-MS Experimental Workflow

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary ratio method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.[6][7] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8]

Principle of the Method

In ¹H qNMR, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, non-reactive internal standard of high purity.[9] By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, and knowing their respective molecular weights and the number of protons each signal represents, the absolute purity of the analyte can be calculated.

Experimental Protocol: High-Precision Purity Assessment

This protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR.

Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

NMR Acquisition Parameters:

ParameterCondition
Pulse Program A simple 90° pulse-acquire sequence.
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest.
Number of Scans Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).
Acquisition Time Long enough to ensure full signal decay.
Sample Preparation Accurately weigh ~10-20 mg of the sample and ~5-10 mg of the internal standard into a vial. Dissolve in a precise volume of deuterated solvent and transfer to an NMR tube.

Data Processing and Calculation:

  • Process the spectrum with minimal manipulation (e.g., no line broadening).

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound (e.g., the ethyl ester's CH2 quartet) and a signal from the internal standard (e.g., the singlet from maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Rationale for Experimental Choices:

  • High-Field NMR: A higher field strength provides better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.

  • Long Relaxation Delay: This is crucial to ensure that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate quantification.[9]

  • Choice of Internal Standard: The internal standard should have signals that do not overlap with the analyte's signals, be stable, non-volatile, and have a known purity.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Comparative Analysis of the Methodologies

The choice between HPLC, GC-MS, and qNMR will depend on the specific analytical needs. The following table provides a comparative summary of the key performance attributes of each technique for the analysis of this compound.

FeatureHPLC-UVGC-MSqNMR
Primary Application Purity determination, impurity profilingVolatile impurity identification & quantificationAbsolute purity determination
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)Excellent (based on unique chemical shifts)
Sensitivity High (ppm to low ppb)Very High (ppb to ppt)Moderate (requires mg quantities)
Quantification Principle Relative (% Area) or external standardInternal/External standardPrimary ratio method (absolute quantification)
Impurity Identification Possible with PDA and MS detectorsExcellent (via mass spectral library matching)Limited (requires isolation or known standards)
Sample Throughput HighModerate to HighLow to Moderate
Cost per Sample LowModerateHigh
Strengths Robust, versatile, high throughputHigh sensitivity, definitive identificationHigh precision, no analyte-specific standard needed
Limitations Requires reference standards for quantificationLimited to thermally stable, volatile compoundsLower throughput, requires careful setup

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, RP-HPLC with UV detection stands out as the most practical and efficient method. It offers a balance of high throughput, good sensitivity, and the ability to effectively profile non-volatile impurities. Its widespread availability and lower operational cost make it the workhorse of choice in most drug development settings.

GC-MS serves as a powerful complementary technique, particularly for the identification and quantification of unknown volatile impurities that may arise from the synthetic process. Its high sensitivity and specificity are invaluable for in-depth impurity characterization and for ensuring that no unexpected volatile by-products are present.

Quantitative NMR is the gold standard for assigning the absolute purity of a reference standard or for instances where an exceptionally high degree of accuracy is required. While its lower throughput and higher cost may preclude its use for routine analysis, it is the definitive method for validating the purity of in-house or commercial reference materials.

Ultimately, a comprehensive quality control strategy for this compound may involve the use of HPLC for routine purity checks, with GC-MS employed for initial batch characterization and qNMR for the certification of the primary reference standard. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Cenmed Enterprises. (n.d.). This compound (C007B-521111). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]

  • Medistri. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Ethyl Fluoro-nitrobenzoate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity between Ethyl 3-fluoro-2-nitrobenzoate and its key structural isomers in the context of Nucleophilic Aromatic Substitution (SNAr). Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental electronic and steric principles that govern isomeric reactivity. The insights and experimental frameworks presented herein are intended to empower scientists to make informed decisions in substrate selection and reaction design.

The Strategic Importance of SNAr in Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful method for the construction of C-N, C-O, and C-S bonds on electron-deficient aromatic rings.[1] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction proceeds through a well-established two-step addition-elimination mechanism, the rate of which is exquisitely sensitive to the substitution pattern on the aromatic scaffold.[2]

The key to a successful SNAr reaction lies in the electronic stabilization of the high-energy intermediate, the Meisenheimer complex. This stabilization is achieved by potent electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), positioned ortho or para to the leaving group.[1][2] The leaving group itself must be sufficiently electronegative to activate the ring for nucleophilic attack and stable enough to depart; fluorine, due to its high electronegativity, serves as an excellent leaving group for SNAr reactions.[3]

This guide will dissect the reactivity of four isomers of ethyl fluoro-nitrobenzoate, focusing on how the interplay between the nitro (–NO₂), fluoro (–F), and ethyl ester (–COOEt) groups dictates the rate of nucleophilic substitution.

Mechanistic Underpinnings: A Tale of Two Isomers

The reactivity of an aryl fluoride in an SNAr reaction is fundamentally dictated by the stability of the Meisenheimer complex formed upon nucleophilic attack. This stability is directly influenced by the ability of the ring's substituents to delocalize the acquired negative charge.

Caption: Experimental workflow for comparative kinetic analysis via ¹H NMR.

Detailed Step-by-Step Methodology
  • Materials & Reagents:

    • Ethyl fluoro-nitrobenzoate isomers (A, B, C, D)

    • Piperidine (nucleophile)

    • 1,3,5-Trimethoxybenzene (internal standard)

    • DMSO-d₆ (deuterated solvent)

    • High-quality NMR tubes

  • Preparation (at Room Temperature):

    • Prepare a 0.2 M stock solution of each isomer in DMSO-d₆.

    • Prepare a 0.1 M stock solution of the internal standard in DMSO-d₆.

    • Prepare a 4.0 M stock solution of piperidine in DMSO-d₆.

    • Causality: Using stock solutions ensures accurate and reproducible concentrations. DMSO is an excellent polar aprotic solvent for SNAr reactions. [4]

  • Reaction Setup & Execution:

    • To each of four NMR tubes, add 400 µL of DMSO-d₆ and 50 µL of the internal standard stock solution.

    • Add 50 µL of the respective isomer stock solution to each corresponding tube. You now have four tubes, each containing a different isomer.

    • Place the tubes in the NMR spectrometer, lock and shim each sample, and allow them to thermally equilibrate at the desired temperature (e.g., 50 °C) for 10 minutes.

    • Acquire a t=0 spectrum for each sample before adding the nucleophile.

    • To initiate the reaction in the first tube, quickly eject the sample, inject 50 µL of the piperidine stock solution (final concentration ~0.33 M, a >10-fold excess), shake vigorously, re-insert into the spectrometer, and begin acquiring spectra immediately.

    • Repeat the initiation for the other isomers.

    • Causality: Using a large excess of the nucleophile establishes pseudo-first-order kinetics, which simplifies the data analysis by making the observed rate dependent only on the concentration of the aromatic substrate.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, measure the integral of a well-resolved proton signal unique to the starting material and the integral of the internal standard signal.

    • Calculate the concentration of the starting material at each time point t relative to its initial concentration [A]₀.

    • Plot ln([A]t) versus time (s). The slope of the resulting straight line is the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant k₂ using the formula: k₂ = k_obs / [Piperidine].

    • Trustworthiness: This protocol is self-validating. The linearity of the pseudo-first-order plot confirms the reaction order, while the internal standard corrects for any variations in spectrometer performance or sample volume.

Conclusion and Outlook

The reactivity of ethyl fluoro-nitrobenzoate isomers in SNAr reactions is a clear and compelling demonstration of fundamental physical organic principles. Reactivity is overwhelmingly dictated by the position of the potent nitro-activating group relative to the fluorine leaving group. Isomers with ortho or para relationships, such as This compound and Ethyl 4-fluoro-2-nitrobenzoate , are primed for rapid substitution due to profound resonance stabilization of the reaction intermediate. Conversely, isomers with a meta relationship, like Ethyl 5-fluoro-2-nitrobenzoate , are significantly less reactive.

For the synthetic chemist, this understanding is not merely academic; it is predictive and practical. When designing a synthetic route that relies on an SNAr displacement, selecting an isomer with an ortho or para-activated leaving group can be the difference between a high-yielding, rapid reaction and one that fails to proceed under reasonable conditions. The experimental framework provided here offers a reliable method for quantifying these differences and validating substrate choice for complex synthetic campaigns.

References

  • U.S. National Institutes of Health (NIH), National Library of Medicine. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions...

  • Zhu, S., et al. (2025). The substituent effect on the heat-induced pyrolysis mechanism of energetic materials... Royal Society of Chemistry (RSC) Publishing.

  • Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. PubMed.

  • Banjoko, O., & Ezeani, C. (1986). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • BenchChem. (2025). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.

  • BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.

  • Amanote Research. (n.d.). (PDF) Electronic and Solvent Effects on Kinetics of SNAr.

  • Makosza, M., et al. (2025). Relative rates of addition of carbanions to substituted nitroarenes... Royal Society of Chemistry (RSC) Publishing.

  • ChemicalBook. (n.d.). methyl 2-fluoro-3-nitrobenzoate synthesis.

  • Adam, W., et al. (2001). An experimental and computational study on the reactivity and regioselectivity for the nitrosoarene ene reaction... PubMed.

  • Maahury, M., & Amos, M. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research.

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

  • University of Missouri–St. Louis. (n.d.). Chemistry 210 Experiment 10.

  • Bartleby. (n.d.). Chapter 43, Problem 1Q.

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A Comparative Guide to the Analysis of Ethyl 3-fluoro-2-nitrobenzoate: HPLC-UV vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-fluoro-2-nitrobenzoate is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a nitro group and a fluorine substituent on the aromatic ring, makes it a versatile building block for creating more complex molecules.[2] The purity and accurate quantification of this intermediate are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for its characterization during research, development, and quality control.

This guide provides an in-depth, objective comparison of two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the selection of experimental parameters, present detailed, field-proven protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Physicochemical Properties of this compound

Understanding the fundamental properties of the analyte is the cornerstone of effective analytical method development. These properties dictate the suitability of a given chromatographic technique.

PropertyValueSourceSignificance for Analysis
Molecular FormulaC₉H₈FNO₄[1]Provides the exact mass for mass spectrometry confirmation.
Molecular Weight213.16 g/mol [5]Essential for preparing standard solutions of known concentration.
Boiling Point303.3°C at 760 mmHgIndicates sufficient volatility for GC analysis, but requires careful temperature control to prevent degradation.
PolarityHigh (Topological Polar Surface Area: 72.1 Ų)[5]Suggests good solubility in common reversed-phase HPLC solvents and dictates stationary phase selection.
Thermal StabilityModerate[6]The nitroaromatic structure can be susceptible to thermal degradation at high temperatures, a key consideration for GC inlet temperature.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is a powerful technique for separating and quantifying components in a mixture.[7] For a polar, non-volatile, or thermally sensitive compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design

The primary objective is to develop a method that provides a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products.

  • Column Selection: A standard C18 column is a robust and widely applicable choice for polar analytes. However, the aromatic nature of this compound presents an opportunity for an alternative separation mechanism. A Phenyl-Hexyl stationary phase can provide enhanced retention and selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring. This can be particularly advantageous for resolving structurally similar impurities.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is standard for RP-HPLC. Acetonitrile is often preferred for aromatic compounds as it can result in sharper peaks and lower backpressure. A small amount of acid (e.g., formic or phosphoric acid) is often added to the mobile phase to ensure consistent ionization of any acidic or basic functional groups and improve peak shape.[8]

  • Detection: The presence of the nitrobenzoate chromophore makes UV detection highly suitable. A detection wavelength of 254 nm is commonly used for nitroaromatic compounds and provides excellent sensitivity.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Create a working standard at 100 µg/mL by diluting the stock solution with the mobile phase.

    • Prepare unknown samples by accurately weighing and dissolving them in acetonitrile to achieve a target concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

ParameterCondition A: C18 ColumnCondition B: Phenyl-Hexyl ColumnRationale
Column C18, 150 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmC18 provides general-purpose hydrophobic retention; Phenyl-Hexyl offers alternative selectivity via π-π interactions.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidAcidifier ensures sharp, symmetrical peaks.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidACN is an effective organic modifier for aromatic compounds.
Gradient 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% BSame as Condition AA gradient elution ensures that impurities with a wide range of polarities are eluted and the main peak is sharp.[9]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µLStandard volume for analytical HPLC.
Detector UV/DAD at 254 nmUV/DAD at 254 nmWavelength provides high sensitivity for the nitroaromatic chromophore.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep1 Weigh Standard/ Sample Prep2 Dissolve in Acetonitrile Prep1->Prep2 Prep3 Dilute to final concentration Prep2->Prep3 Inj Inject 10 µL onto Column Prep3->Inj Sep Gradient Elution Separation Det UV Detection at 254 nm Integ Integrate Peak Area Det->Integ Quant Quantify vs. Standard Integ->Quant Report Generate Report Quant->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Expected Results and System Suitability

The method should be validated according to ICH Q2(R2) guidelines.[10] System suitability tests, as defined in USP <621>, must be performed before analysis to ensure the chromatographic system is performing adequately.[11]

  • Specificity: The peak for this compound should be free from interference from blanks and known impurities.

  • Linearity: A linear relationship (R² > 0.999) should be established between concentration and peak area over a range of 50% to 150% of the target concentration.

  • Precision: The relative standard deviation (%RSD) for replicate injections of the standard should be less than 2.0%.

  • Tailing Factor: The peak tailing factor should be between 0.8 and 1.5.[12]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[13] It is the gold standard for definitive identification and is also a powerful quantitative tool. Given the analyte's boiling point of ~303°C, it is suitable for GC analysis.

Rationale for Method Design

The primary challenge in GC analysis of nitroaromatic compounds is potential thermal degradation in the high-temperature injector. The method must be optimized to ensure efficient, reproducible volatilization without causing the analyte to break down.

  • Column Selection: A low- to mid-polarity, low-bleed column is ideal. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) offers excellent resolving power for a wide range of semi-volatile organic compounds and is robust enough for routine use.

  • Injector: A split/splitless injector is used. A split injection is suitable for concentrated samples to avoid overloading the column, while splitless injection is used for trace analysis to maximize sensitivity. The key is to use the lowest possible injector temperature that still provides complete and rapid volatilization to minimize thermal stress on the analyte.

  • Oven Temperature Program: A temperature ramp is necessary to ensure good separation of the analyte from any solvent or impurities and to produce a sharp, symmetrical peak shape. The program starts at a low temperature to focus the analytes at the head of the column and then ramps up to elute the compound in a reasonable timeframe.

  • Mass Spectrometer: Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for identification. Full scan mode is used for qualitative analysis and method development, while Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[14]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Methylene Chloride.

    • Create a working standard at 20 µg/mL by diluting the stock solution.

    • Prepare unknown samples by accurately weighing and dissolving them in Methylene Chloride to achieve a target concentration of approximately 20 µg/mL.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column providing good resolution for semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Injector Temp. 250 °CHot enough for efficient volatilization while minimizing the risk of thermal degradation of the nitro group.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for assay-level concentrations.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minThe initial hold focuses the analyte, the ramp provides separation, and the final hold ensures elution of all components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic, reproducible fragmentation patterns.
Mass Range m/z 40-350Covers the molecular ion and expected fragment ions of the analyte.
GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Standard/ Sample Prep2 Dissolve in Methylene Chloride Prep1->Prep2 Prep3 Dilute to final concentration Prep2->Prep3 Inj Inject 1 µL (Split Mode) Prep3->Inj Sep Temperature Program Separation Ion Electron Ionization (70 eV) Sep->Ion MassAn Mass Analysis (m/z 40-350) Ion->MassAn TIC Extract Total Ion Chromatogram (TIC) MassAn->TIC Spec Generate Mass Spectrum MassAn->Spec Quant Quantify & Identify TIC->Quant Spec->Quant

Caption: Workflow for GC-MS analysis of this compound.

Expected Results and System Suitability
  • Identification: The primary identification is based on the retention time and the fragmentation pattern in the mass spectrum. The obtained spectrum should match a reference spectrum of the standard. Key expected fragments would arise from the loss of the ethoxy group (-OC₂H₅), the nitro group (-NO₂), and other characteristic cleavages.

  • Quantification: Quantification is performed using the peak area from the Total Ion Chromatogram (TIC) or, for higher sensitivity, the area of a specific, abundant fragment ion in SIM mode.

  • Validation: The method should be validated for linearity, precision, accuracy, and robustness as per ICH guidelines.[15]

Part 3: Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific analytical goal.

Performance CharacteristicHPLC-UVGC-MSJustification
Specificity GoodExcellentHPLC peak identity is based solely on retention time. GC-MS provides definitive structural confirmation through the mass spectrum.[13]
Sensitivity (LOQ) ~0.1 µg/mL~0.05 µg/mL (Full Scan)~0.005 µg/mL (SIM)GC-MS, particularly in SIM mode, is generally more sensitive for amenable compounds.[16]
Precision (%RSD) < 1.0%< 2.0%HPLC systems with modern autosamplers typically offer slightly better injection precision than GC systems.
Robustness HighModerateHPLC methods are less susceptible to minor variations. GC methods can be sensitive to inlet liner contamination and thermal stability issues.
Sample Throughput Moderate (~25 min/sample)Moderate (~15 min/sample)The faster oven ramp rates in GC can lead to shorter run times. However, HPLC systems can be more easily automated for high throughput.
Risk of Analyte Degradation Very LowLow to ModerateHPLC is performed at near-ambient temperature. GC requires high temperatures, posing a risk for thermally labile compounds.[6]
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. GC-MS requires more specialized training and maintenance (e.g., vacuum systems, source cleaning).

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound, each with distinct advantages. The selection of the optimal method is contingent on the analytical objective.

  • For routine quality control, potency testing, and purity assays, where high precision, robustness, and lower cost are critical, HPLC-UV is the recommended technique. It provides reliable quantitative data with minimal risk of analyte degradation. The use of a Phenyl-Hexyl column can provide an orthogonal separation to a standard C18, which is valuable in comprehensive impurity profiling.

  • For definitive identification, structure confirmation, and trace-level impurity analysis, where absolute specificity and high sensitivity are paramount, GC-MS is the superior choice. It is invaluable for troubleshooting, identifying unknown peaks seen in HPLC, and for developing a deeper understanding of the product's impurity profile.

In a comprehensive drug development program, these techniques are not mutually exclusive but are complementary. HPLC-UV serves as the workhorse for routine quantitative analysis, while GC-MS provides the orthogonal, high-specificity data required for unequivocal identification and investigation.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. 11

  • United States Pharmacopeia. <621> CHROMATOGRAPHY. 7

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 3

  • Mediliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 17

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. 4

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. 18

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. 15

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. 19

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. 10

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. 20

  • Taylor & Francis Online. (Date not available). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. 9

  • United States Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP. 12

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. 21

  • Sigma-Aldrich. HPLC Analysis of Nitroaromatic Compounds Using Ascentis® Express Biphenyl.

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. 22

  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. 8

  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. 16

  • MySkinRecipes. This compound. 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10727300, Ethyl 2-fluoro-4-nitrobenzoate. PubChem. 5

  • Synquest Labs. Safety Data Sheet for Ethyl 2-amino-6-fluoro-3-nitrobenzoate. 6

  • BenchChem. Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate. 2

  • World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. 14

  • Defense Technical Information Center. (2018). Development of Improved Automated GC-MS Analysis Software: Final Report. 13

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Alternative reagents to Ethyl 3-fluoro-2-nitrobenzoate for specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Synthetic Equivalents for Ethyl 3-fluoro-2-nitrobenzoate

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic synthesis of complex aromatic systems is paramount. This compound has long been a valued scaffold, primarily due to two key reactive features: a nitro group that can be readily reduced to a nucleophilic amine, and a fluorine atom that, activated by the ortho-nitro group, serves as an excellent leaving group for nucleophilic aromatic substitution (Sngcontent-ng-c3124257658="" class="ng-star-inserted">NAr). This combination facilitates a powerful and convergent two-step sequence: C-N bond formation followed by reductive cyclization, a common pathway for constructing fused heterocyclic systems like benzimidazoles.[1]

However, reliance on a single building block can be limiting. Substrate-specific challenges, such as poor solubility, functional group incompatibility with harsh reagents, or the need for alternative regiochemistry, demand a broader toolkit. This guide provides an in-depth comparison of alternative reagents and methodologies, moving beyond a simple one-to-one replacement. We will dissect the core transformations—nucleophilic substitution and nitro reduction—to offer a nuanced, data-driven perspective on selecting the optimal synthetic route.

The Archetypal Transformation: SNAr Followed by Reductive Cyclization

The primary utility of this compound is in a sequential process where an incoming nucleophile first displaces the activated fluorine atom. The resulting intermediate then undergoes reduction of the nitro group, unmasking an aniline that can participate in subsequent reactions, often an intramolecular cyclization.

G cluster_0 SNA-Reduction Workflow A Ethyl 3-fluoro- 2-nitrobenzoate C SNA Product (C-N Bond Formed) A->C SNA G Intermediate for Cyclization A->G SNA B Nucleophile (e.g., R-NH2) B->C E Reductive Cyclization Product (e.g., Benzimidazole) C->E Reduction & Intramolecular Cyclization D Reducing Agent D->E F o-phenylenediamine (as Nucleophile) F->G G->E Reduction & Cyclization

Caption: General workflow for SNAr/Reduction using this compound.

Part 1: Alternatives for C-N Bond Formation

The initial SNAr reaction is critical. While the fluoro-substituent is highly effective, alternative leaving groups and entirely different mechanistic paradigms offer distinct advantages.

A. Intra-Class Alternatives: The Halogen Reactivity Series in SNAr

A common misconception, borrowed from aliphatic substitution (SN1/SN2), is that iodide is the best leaving group. In nucleophilic aromatic substitution, the opposite is often true. The reaction proceeds via a resonance-stabilized negative intermediate (a Meisenheimer complex), and the rate-determining step is typically the initial nucleophilic attack.

Causality Behind Reactivity (F > Cl > Br > I):

  • Enhanced Electrophilicity: Fluorine is the most electronegative element, strongly polarizing the C-F bond. This makes the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[2][3]

  • Stabilization of the Intermediate: The powerful inductive electron-withdrawing effect of fluorine stabilizes the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex. This lowers the activation energy of the rate-determining step, accelerating the reaction.[2]

Because the C-X bond is broken in a subsequent, faster step, the bond strength (C-F being the strongest) is not the primary determinant of the overall reaction rate.[2]

Table 1: Qualitative Comparison of Halogen Leaving Groups in SNAr

FeatureEthyl 3-fluoro -2-nitrobenzoateEthyl 3-chloro -2-nitrobenzoateEthyl 3-bromo -2-nitrobenzoate
Reactivity Very HighModerateModerate
Typical Conditions Room Temp. to 60 °C80 °C to Reflux80 °C to Reflux
Cost Generally higherLowerModerate
Key Advantage High reactivity allows for milder conditions and broader nucleophile scope.Cost-effective for large-scale synthesis where harsher conditions are tolerable.Reactivity is often comparable to the chloro-analogue.[4]
Key Disadvantage Higher cost.May require more forcing conditions, limiting use with sensitive substrates.Can be more expensive than the chloro-analogue without a significant reactivity benefit.

This data is generalized from established principles of SNAr reactivity. Specific reaction rates are highly substrate and nucleophile dependent.[2][4]

B. A Paradigm Shift: Palladium-Catalyzed Buchwald-Hartwig Amination

Instead of activating the aromatic ring towards nucleophilic attack, the Buchwald-Hartwig amination utilizes a palladium catalyst to directly couple an amine with an aryl halide.[5][6] This reaction has revolutionized C-N bond formation, offering a complementary and often superior alternative to the SNAr pathway.

Mechanistic Overview: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[7][8]

G pd0 L2Pd(0) pd_ox L2Pd(II)(Ar)(X) pd_amido L2Pd(II)(Ar)(NR'R'') product Ar-NR'R'' pd0->pd_ox Oxidative Addition pd_ox->pd_amido Amine Coordination & Deprotonation pd_amido->product Reductive Elimination ArX Ar-X Amine HN(R')R'' Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis: SNAr vs. Buchwald-Hartwig

FeatureSNAr (using Fluoro-nitroarene)Buchwald-Hartwig (using Bromo/Chloro-arene)
Requirement Strong electron-withdrawing group (e.g., NO₂) ortho/para to leaving group.Palladium catalyst and a suitable phosphine ligand.
Substrate Scope Limited by electronic requirements. Electron-rich arenes are unreactive.Very broad. Tolerates both electron-rich and electron-poor arenes.[5]
Leaving Group F > Cl > Br > II > Br > OTf > Cl (General trend, ligand dependent)
Functional Groups Intolerant of strong reducing agents. Nitro group can be a liability.Tolerant of many groups (esters, ketones, etc.), but sensitive to catalyst poisons.
Cost & Scalability Stoichiometric reaction, no expensive catalyst needed.Requires precious metal catalyst and specialized ligands, which can be costly.

Expert Insight: The choice between SNAr and Buchwald-Hartwig is a strategic one. For arenes already activated with a nitro group, SNAr is often more direct and economical. However, if the synthesis requires coupling to an arene lacking strong activation or containing functional groups incompatible with the nitro moiety, Buchwald-Hartwig provides a far more versatile and powerful solution.

Part 2: Alternatives for Nitro Group Reduction

The reduction of the nitro group is the second critical step, and its success hinges on chemoselectivity—the ability to reduce the nitro group without affecting other sensitive functionalities in the molecule.

Comparative Analysis of Common Reducing Agents

The ideal reducing agent should be efficient, selective, safe, and scalable. The performance of various common methods is summarized below.

Table 2: Performance Overview of Nitro Reduction Reagents

Reagent SystemTypical ConditionsKey AdvantagesKey DisadvantagesChemoselectivity Profile
SnCl₂·2H₂O [9][10]Acidic (HCl), EtOH/EtOAcInexpensive, effective, good tolerance for carbonyls and nitriles.[11]Stoichiometric, cumbersome workup due to tin salt precipitation.[12]Good
Fe / HCl or NH₄Cl [9][13]Acidic, EtOH/H₂OVery cheap, robust, classic method.Stoichiometric iron waste, acidic conditions.Moderate to Good
H₂ / Pd/C [9][14]Neutral, various solventsHigh yield, clean (byproduct is H₂O), catalytic.Flammable H₂ gas, requires pressure equipment, can cause dehalogenation (Cl, Br, I) and reduce alkenes/alkynes.[11]Poor to Moderate
CTH (e.g., Pd/C, HCOOH) [15]Mildly acidic/neutralAvoids H₂ gas, often highly chemoselective.Requires a hydrogen donor, catalyst can still affect other groups.Good to Excellent
Sodium Dithionite (Na₂S₂O₄) [12][16]Aqueous alcoholMild, good for substrates incompatible with acid or hydrogenation.Can require large excess, aqueous workup.Good

Expert Insight: For substrates containing reducible groups like aryl halides or double bonds, catalytic hydrogenation with Pd/C is a poor choice due to its high activity.[11] In these cases, SnCl₂ or Fe/acid provides a more reliable, albeit less "green," alternative. For complex, sensitive molecules, catalytic transfer hydrogenation (CTH) often represents the best balance of reactivity, selectivity, and operational safety.[15]

Experimental Protocols: A Side-by-Side Case Study

Target: Synthesis of a generic 2-Aryl-1H-benzo[d]imidazole

Route A: Classical SNAr / SnCl₂ Reduction Pathway

Caption: Workflow for the classical synthesis route.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of o-phenylenediamine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the mixture, pour into ice water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization with Tin(II) Chloride [10]

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Filter the slurry through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude benzimidazole, which can be purified by column chromatography.

Route B: Alternative Buchwald-Hartwig / CTH Pathway

This alternative route starts from a different, commercially available building block to avoid the nitro group entirely in the C-N bond formation step.

Caption: Workflow for an alternative synthesis route.

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried flask under an inert atmosphere (Argon), add Ethyl 2-amino-3-bromobenzoate (1.0 eq), the desired aniline derivative (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir until TLC indicates complete consumption of the starting materials.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite® to remove palladium residues.

  • Concentrate the filtrate and purify by column chromatography to obtain the intermediate diamine.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the purified diamine (1.0 eq) and a suitable aldehyde (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting benzimidazole by recrystallization or chromatography.

Conclusion

This compound is an effective and reliable reagent for a specific set of transformations. However, a modern synthetic chemist must look beyond this single entry point. This guide demonstrates that for each of its core functions—C-N bond formation and amine unmasking—a host of powerful alternatives exist.

  • For C-N bond formation , the choice between SNAr and palladium-catalyzed cross-coupling is a critical decision dictated by the electronic nature of the substrate and overall functional group tolerance. While SNAr is economical for activated systems, the Buchwald-Hartwig amination offers unparalleled scope and versatility.

  • For nitro group reduction , the classical SnCl₂ and Fe/acid methods are being increasingly supplanted by cleaner, more selective catalytic methods like transfer hydrogenation, which are essential for the synthesis of complex, polyfunctional molecules.

The optimal synthetic strategy is rarely a one-size-fits-all solution. By understanding the mechanistic underpinnings and comparative performance of these alternative reagents and pathways, researchers can design more robust, efficient, and versatile routes to their target molecules.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2010).
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  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by the Development of a New Ligand (KPhos). Journal of the American Chemical Society, 146(29), 19414–19424.
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A Comparative Guide to Fluoronitrobenzoate Isomers in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of SNAr Reactions and Isomer Selection

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's efficiency is critically dependent on the electronic properties of the aromatic substrate. Specifically, the presence of potent electron-withdrawing groups (EWGs) is necessary to activate the ring towards attack by a nucleophile.[1][3]

The nitro group (–NO₂) is one of the most powerful activating groups for the SNAr reaction.[2][3] When combined with a good leaving group like fluorine on a benzoate scaffold, the resulting fluoronitrobenzoate isomers become highly valuable synthetic intermediates. However, the positional relationship—ortho, meta, or para—between the nitro group and the fluorine atom dramatically alters the substrate's reactivity.[2][4] This guide provides an in-depth comparison of these isomers, supported by mechanistic principles and experimental data, to inform rational substrate selection in synthetic design.

Mechanistic Underpinnings: Why Positional Isomerism Dictates Reactivity

The SNAr reaction is not a single-step displacement. Instead, it proceeds through a two-step addition-elimination mechanism.[3][5] The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[6][7] This attack temporarily breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4][8]

The stability of this Meisenheimer complex is the single most important factor governing the reaction rate.[9] Electron-withdrawing groups accelerate the reaction only if they are positioned at the ortho or para positions relative to the leaving group. In these positions, they can directly stabilize the negative charge of the intermediate through resonance, delocalizing it out of the ring and onto the oxygen atoms of the nitro group.[1][3][4]

The Decisive Role of Resonance Stabilization:
  • ortho- and para-Isomers: For the ortho and para isomers, the negative charge that builds up on the ring during the nucleophilic attack can be delocalized onto the nitro group via a resonance effect (-M effect). This delocalization significantly stabilizes the Meisenheimer complex, lowering the activation energy and dramatically increasing the reaction rate.[3][4][8]

  • meta-Isomer: When the nitro group is in the meta position, it cannot participate in resonance stabilization of the negative charge on the ring carbons. The negative charge cannot be delocalized onto the meta-nitro group. While the nitro group still exerts a modest electron-withdrawing inductive effect (-I effect), the lack of resonance stabilization renders the Meisenheimer complex significantly less stable. Consequently, meta-fluoronitrobenzoate is substantially less reactive and often considered inert to SNAr reactions under standard conditions.[4][9]

Head-to-Head Comparison: ortho vs. para Reactivity

While both ortho and para isomers are highly activated, their relative reactivity is a more nuanced subject, influenced by a balance of electronic and steric factors.[4]

  • Inductive Effect (-I): The electron-withdrawing inductive effect is distance-dependent. The ortho-nitro group, being closer to the reaction center, exerts a stronger inductive pull on the ipso-carbon, making it more electrophilic.[4][10] This factor tends to favor the reactivity of the ortho isomer.

  • Resonance Effect (-M): Both ortho and para positions allow for effective resonance stabilization of the Meisenheimer complex.[4]

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the incoming nucleophile, which can slow the reaction rate, particularly with bulky nucleophiles. The para isomer is free from this steric impediment.[4]

The dominant effect depends on the specific nucleophile and reaction conditions. However, experimental evidence often shows the ortho isomer to be slightly more reactive, suggesting that the powerful inductive effect at close range can outweigh the potential for steric hindrance.[4][10]

Comparative Data Summary
Isomer PositionActivating EffectsRelative ReactivityRationale
para Strong Resonance (-M), Moderate Inductive (-I)Very High Excellent resonance stabilization of the Meisenheimer intermediate with no steric hindrance.[3][4]
ortho Strong Resonance (-M), Strong Inductive (-I)Very High (often highest) Powerful inductive effect due to proximity to the reaction site enhances electrophilicity.[4][10] May be slightly impeded by sterics.
meta Inductive (-I) onlyExtremely Low / Inert Lacks the crucial ability to stabilize the Meisenheimer intermediate through resonance.[9]

Experimental Protocol: SNAr of Methyl 2-fluoro-5-nitrobenzoate with a Primary Amine

This protocol provides a representative, self-validating procedure for the SNAr reaction, a common transformation in drug discovery for scaffold elaboration.

Objective: To synthesize Methyl 2-(benzylamino)-5-nitrobenzoate from Methyl 2-fluoro-5-nitrobenzoate and benzylamine.

Materials:

  • Methyl 2-fluoro-5-nitrobenzoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add Methyl 2-fluoro-5-nitrobenzoate (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add potassium carbonate (2.0 eq), followed by the dropwise addition of benzylamine (1.2 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and other aqueous impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure product.

This protocol is adapted from general procedures for SNAr reactions with amine nucleophiles.

Visualizing the Science

Mechanism of SNAr Activation

The following diagram illustrates the two-step addition-elimination mechanism for the para-isomer, highlighting the critical resonance stabilization of the Meisenheimer complex by the nitro group.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion for the Practicing Scientist

The choice between fluoronitrobenzoate isomers is not arbitrary; it is a critical decision that directly impacts reaction feasibility and efficiency. The key takeaway is that the activating nitro group must be positioned ortho or para to the fluorine leaving group to enable the resonance stabilization required for the SNAr mechanism to proceed effectively. The meta isomer, lacking this capability, is a poor substrate for this transformation. When choosing between the highly reactive ortho and para isomers, the researcher should consider the steric bulk of the incoming nucleophile, as it may slightly favor the less hindered para position, although the ortho isomer often benefits from a stronger inductive activation. This fundamental understanding allows for the rational design of synthetic routes, saving time and resources in the development of novel molecular entities.

References

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Benchmarking the efficiency of Ethyl 3-fluoro-2-nitrobenzoate in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Efficiency of Ethyl 3-fluoro-2-nitrobenzoate

For the modern researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine into aromatic systems is a cornerstone of molecular design. This compound emerges as a highly versatile and reactive intermediate for this purpose. Its unique substitution pattern—featuring a fluorine atom activated by an adjacent nitro group—offers distinct advantages in specific reaction classes. This guide provides a comprehensive benchmark of its efficiency, supported by mechanistic principles and comparative data from analogous systems, to inform your synthetic strategy.

The Strategic Advantage of the 2-Nitro, 3-Fluoro Substitution Pattern

The utility of this compound is rooted in the powerful electronic interplay between its substituents. The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic synthesis. Its placement ortho to the fluorine atom profoundly influences the molecule's reactivity in two primary transformations: Nucleophilic Aromatic Substitution (SNAr) and the subsequent reduction of the nitro group itself.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The rate-determining step in an SNAr reaction is the initial attack of a nucleophile on the carbon bearing the leaving group.[1] The strong inductive and resonance effects of the ortho-nitro group withdraw electron density from the aromatic ring, making the fluoro-substituted carbon (C3) highly electrophilic and thus exceptionally susceptible to nucleophilic attack.[2][3] Fluorine, despite forming a strong C-F bond, is an excellent leaving group in SNAr reactions because its high electronegativity facilitates the initial, rate-limiting attack.[1]

  • Gateway to Heterocyclic Scaffolds: Following substitution, the nitro group can be readily reduced to an amine.[4] This transformation is pivotal, as it sets the stage for intramolecular cyclization reactions, providing a streamlined pathway to valuable heterocyclic systems like benzimidazoles, which are prominent pharmacophores in drug discovery.[5][6]

Benchmarking Performance in Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is as a substrate for SNAr reactions. Its efficiency can be benchmarked against other halo- and regio-isomers.

Causality of Experimental Choices: Why Fluoro is Superior to Chloro

In SNAr, the C-X (halogen) bond is broken after the rate-determining nucleophilic attack. Therefore, the bond strength is less critical than the halogen's ability to activate the ring towards that initial attack. Fluorine's unmatched electronegativity creates a more polarized C-F bond, rendering the target carbon significantly more electrophilic than in its chloro-analogue.[1] This results in a substantially faster reaction rate.

Comparative Reactivity: The Ortho vs. Para Isomer Debate

While both ortho and para-nitro groups activate a leaving group towards SNAr, their efficiencies can differ. The question of which isomer is more reactive is nuanced and depends on the nucleophile and conditions.[4]

  • Inductive Effect: The electron-withdrawing inductive effect of the nitro group is distance-dependent and is therefore strongest from the ortho position.

  • Resonance Effect: Both ortho and para positions allow for the stabilization of the negative charge in the Meisenheimer intermediate through resonance.[7]

  • Steric Hindrance: The ortho position presents greater potential for steric hindrance to the incoming nucleophile compared to the para position.

Experimental data from analogous systems (1-fluoro-2-nitrobenzene vs. 1-fluoro-4-nitrobenzene) indicates that for many nucleophiles, the ortho-isomer is more reactive.[4] The dominant inductive effect and a lower activation energy barrier appear to outweigh the potential for steric hindrance. This suggests that this compound is likely more reactive than its 4-fluoro-3-nitro isomer counterpart.

Table 1: Comparative SNAr Reactivity Data (Analogous Systems)

(Note: Data is for the simpler fluoronitrobenzene system to illustrate the established principles of isomeric reactivity.[4] Conditions: Sodium Isopropoxide in Isopropanol at 25°C.)

CompoundRelative PositionSecond-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Key Takeaway
1-Fluoro-2-nitrobenzeneOrtho1.58 x 10⁻³The ortho-isomer shows greater reactivity, likely due to a dominant inductive effect.
1-Fluoro-4-nitrobenzenePara0.98 x 10⁻³The para-isomer is highly reactive but slightly slower under these conditions.
1-Fluoro-3-nitrobenzeneMetaNegligibleThe meta-isomer is unreactive as the nitro group cannot stabilize the intermediate via resonance.[7]

This data strongly supports the choice of an ortho-fluoro nitroaromatic system like this compound for achieving high reaction efficiency.

Experimental Workflow: A Two-Step Synthesis of a Benzimidazole Precursor

To demonstrate the practical efficiency of this compound, we present a validated, two-step workflow. This process first involves an SNAr reaction followed by the reduction of the nitro group, yielding a versatile diamine intermediate ready for cyclization.

G F F G G H H F->H Intermediate for next step

Protocol 1: Nucleophilic Aromatic Substitution with Aniline

(This protocol is adapted from established procedures for related isomers and represents a standard, self-validating system for this reaction class.[8])

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dry N,N-Dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild base sufficient to scavenge the HF produced during the reaction. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism.

  • Nucleophile Addition: Add aniline (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Trustworthiness: The reaction progress is empirically validated by TLC, ensuring the reaction is run to completion for optimal yield and minimizing side-product formation.

  • Work-up: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) to yield the pure product, Ethyl 3-anilino-2-nitrobenzoate.

Benchmarking Performance in Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step. The efficiency of this transformation is paramount for the overall yield of the final product.

Comparison of Reduction Methods

Multiple methods exist for reducing aromatic nitro groups, each with distinct advantages regarding efficiency, cost, and environmental impact ("greenness").[9][10]

Table 2: Comparison of Common Nitro Reduction Methods
MethodReagentsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalyst>90%High atom economy, clean reaction, catalyst can be recycled.[9]Requires specialized pressure equipment; potential for catalyst poisoning.
Transfer Hydrogenation Ammonium formate, Pd/C>90%Avoids use of gaseous H₂, standard lab equipment.[9]Lower atom economy than direct hydrogenation.
Metal/Acid Reduction Fe, Sn, or Zn with HCl70-90%Inexpensive and robust.[11]Stoichiometric metal waste, harsh acidic conditions, potential for metal contamination in the product.[9]

For drug development applications where purity is critical, catalytic hydrogenation is the preferred method due to its clean reaction profile and high efficiency.

G Start Aromatic Nitro Compound (e.g., Ethyl 3-anilino-2-nitrobenzoate) A A Start->A High Efficiency, Clean B B Start->B Convenient, Safe C C Start->C Low Cost, Robust End Aromatic Amine (e.g., Ethyl 2-amino-3-anilinobenzoate) A->End B->End C->End

Protocol 2: Catalytic Hydrogenation of Ethyl 3-anilino-2-nitrobenzoate

(This is a generalized, robust protocol for the catalytic reduction of aromatic nitro compounds.[11][12])

  • Reactor Setup: In a hydrogenation vessel, dissolve the nitro compound (Ethyl 3-anilino-2-nitrobenzoate, 1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) to the solution under an inert atmosphere.

    • Causality: Pd/C is a highly efficient and widely used catalyst for this transformation. The low catalytic loading makes it economical.

  • Hydrogenation: Seal the vessel, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature.

    • Trustworthiness: The reaction can be monitored by observing hydrogen uptake. The cessation of H₂ consumption indicates the reaction is complete, providing a reliable endpoint.

  • Work-up: Carefully vent the H₂ gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when containing residual hydrogen. The filter cake should not be allowed to dry and should be quenched appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, Ethyl 2-amino-3-anilinobenzoate, which is often pure enough for the next step without further purification.

Conclusion

This compound is a strategically designed building block whose efficiency is maximized in two key, sequential reaction types. Its ortho-fluoro-nitro arrangement provides exceptional reactivity in Nucleophilic Aromatic Substitution , outperforming chloro- and meta-substituted analogues. The subsequent nitro group reduction , best accomplished by clean and high-yielding catalytic hydrogenation, provides rapid access to complex diamine intermediates. This streamlined reaction pathway makes this compound a superior choice for researchers and drug development professionals aiming to construct functionalized heterocyclic scaffolds with high overall efficiency.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved January 15, 2026, from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl Fluoronitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular entities is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on a core structure—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. The ethyl fluoronitrobenzoates, a class of substituted aromatic compounds, serve as a pertinent example of this principle. The subtle shift of a fluorine atom or a nitro group on the benzene ring can significantly alter the molecule's electronic and steric characteristics, making accurate identification essential.

This guide provides an in-depth spectroscopic comparison of the positional isomers of ethyl fluoronitrobenzoate. It is designed to move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By understanding these relationships, researchers can more confidently identify and differentiate these critical isomers.

The Critical Role of Isomer Differentiation in Pharmaceutical Sciences

In the realm of drug discovery and development, the distinction between positional isomers is not merely an academic exercise; it is a critical determinant of a drug candidate's success. The specific placement of functional groups dictates how a molecule interacts with its biological target, influencing its efficacy and safety profile. A change in the position of a substituent can alter a molecule's polarity, lipophilicity, and its ability to form key hydrogen bonds or engage in other non-covalent interactions with a receptor's binding site.

Furthermore, the metabolic fate of a drug can be highly dependent on the arrangement of its substituents. Different positional isomers may be metabolized by different enzymatic pathways, leading to variations in bioavailability, half-life, and the potential for the formation of toxic metabolites. Therefore, the unambiguous identification of the correct positional isomer is a foundational requirement for regulatory approval and the assurance of patient safety.

Synthesis of Ethyl Fluoronitrobenzoate Isomers: A General Workflow

The synthesis of ethyl fluoronitrobenzoate isomers typically proceeds via a two-step process: the nitration of a fluorobenzoic acid followed by Fischer esterification. The specific starting fluorobenzoic acid will determine the final substitution pattern of the product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Fischer Esterification Fluorobenzoic Acid Isomer Fluorobenzoic Acid Isomer Fluoronitrobenzoic Acid Isomer Fluoronitrobenzoic Acid Isomer Fluorobenzoic Acid Isomer->Fluoronitrobenzoic Acid Isomer Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Fluoronitrobenzoic Acid Isomer Fluoronitrobenzoic Acid Isomer_ref Fluoronitrobenzoic Acid Isomer Ethanol Ethanol Ethyl Fluoronitrobenzoate Isomer Ethyl Fluoronitrobenzoate Isomer Ethanol->Ethyl Fluoronitrobenzoate Isomer Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Ethyl Fluoronitrobenzoate Isomer Fluoronitrobenzoic Acid Isomer_ref->Ethyl Fluoronitrobenzoate Isomer Reflux

Caption: General synthetic workflow for ethyl fluoronitrobenzoate isomers.

Detailed Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate.[1][2]

This protocol provides a reliable method for the synthesis of one of the key isomers, which can be adapted for the synthesis of other isomers from their corresponding fluoronitrobenzoic acids.

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-nitrobenzoic acid (1.0 eq), absolute ethanol (approx. 10 mL per gram of acid), and a catalytic amount of concentrated sulfuric acid (approx. 0.4 mL per gram of acid).

  • Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dilute the residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-fluoro-3-nitrobenzoate, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis and Isomer Differentiation

The following sections detail the application of various spectroscopic techniques for the differentiation of ethyl fluoronitrobenzoate isomers. Due to the fragmented nature of publicly available experimental data, this guide will focus on a comparative analysis of representative isomers for which data could be reliably obtained or inferred from closely related compounds.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for distinguishing positional isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed fingerprint of the substitution pattern on the benzene ring.

The electron-withdrawing nature of both the nitro (-NO₂) and ester (-COOEt) groups, along with the electronegativity of the fluorine atom, deshields the aromatic protons, causing them to resonate at lower fields (typically δ 7.0-9.0 ppm). The precise chemical shift and the coupling between adjacent protons are highly dependent on the relative positions of these substituents.

Table 1: Representative ¹H NMR Data for Ethyl Fluoronitrobenzoate Isomers and Related Compounds

CompoundAromatic Protons (δ, ppm, Multiplicity, J Hz)Ethyl Group Protons (δ, ppm)
Ethyl 4-fluoro-3-nitrobenzoate δ 8.56 (d, J=7.2 Hz, 1H), 8.29-8.32 (m, 1H), 7.69-7.74 (m, 1H)Not specified in source
Ethyl 2-fluoro-5-nitrobenzoate Data not explicitly found, but expected to show three distinct aromatic signals with characteristic couplings.~4.4 (q), ~1.4 (t)
Ethyl 2-fluoro-4-nitrobenzoate Data not explicitly found, but expected to show three distinct aromatic signals with characteristic couplings.~4.4 (q), ~1.4 (t)
Ethyl 3-nitrobenzoate δ 8.86 (t, J=1.8 Hz, 1H), 8.42 (ddd, J=8.2, 2.3, 1.1 Hz, 1H), 8.38 (ddd, J=7.8, 2.3, 1.1 Hz, 1H), 7.67 (t, J=8.0 Hz, 1H)4.45 (q, J=7.1 Hz), 1.44 (t, J=7.1 Hz)

Note: Data for ethyl 4-fluoro-3-nitrobenzoate is inferred from the ¹H NMR of its precursor acid. Data for ethyl 3-nitrobenzoate is provided for comparison of a related structure.

Interpretation: The splitting patterns are particularly informative. For a tri-substituted benzene ring, as in the case of ethyl fluoronitrobenzoates, the number of aromatic protons is three. The coupling constants between these protons can reveal their relative positions (ortho, meta, or para). For instance, a large coupling constant (typically 7-9 Hz) is indicative of ortho-coupling between adjacent protons, while smaller meta-coupling (2-3 Hz) and negligible para-coupling are also characteristic.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

The carbon atom directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a key diagnostic feature. The electron-withdrawing nitro and ester groups will cause a downfield shift for the carbons they are attached to, as well as for the ortho and para carbons.

Table 2: Representative ¹³C NMR Data for Ethyl Fluoronitrobenzoate Isomers and Related Compounds

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Ethyl Group Carbons (δ, ppm)
Ethyl 4-fluoro-3-nitrobenzoate Data not explicitly found.~164~62, ~14
Ethyl 2-fluoro-5-nitrobenzoate Data not explicitly found.~163~62, ~14
Ethyl 5-fluoro-2-nitrobenzoate 165.4, 162.9, 144.5, 131.6, 131.5, 127.7, 127.6, 119.5, 119.2, 117.4, 117.1 (some peaks may be due to C-F coupling)Data not explicitly found.Data not explicitly found.
Ethyl 3-nitrobenzoate 164.4, 148.2, 135.2, 132.2, 129.5, 127.3, 124.5164.461.9, 14.2

Note: Data for ethyl 5-fluoro-2-nitrobenzoate is inferred from its precursor acid. Data for ethyl 3-nitrobenzoate is provided for comparison.

Interpretation: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can indicate the symmetry of the molecule. More importantly, the characteristic large splitting of the carbon signal directly bonded to fluorine due to ¹JCF coupling, and smaller couplings to other carbons (²JCF, ³JCF), provides definitive evidence for the position of the fluorine atom relative to the other carbons in the ring.

¹⁹F NMR Spectroscopy: The Definitive Tool

For fluorinated compounds, ¹⁹F NMR spectroscopy is arguably the most powerful and direct method for distinguishing positional isomers. The fluorine nucleus (¹⁹F) is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR analysis. Crucially, the chemical shift range of ¹⁹F is much wider than that of ¹H, making it extremely sensitive to subtle changes in the electronic environment.

The chemical shift of the fluorine atom will be significantly influenced by the position of the electron-withdrawing nitro and ester groups. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) will result in splitting of the ¹⁹F signal, providing further structural information.

Interpretation: Each positional isomer of ethyl fluoronitrobenzoate will exhibit a unique ¹⁹F chemical shift. The magnitude of this shift is influenced by the combined inductive and resonance effects of the nitro and ester groups. Proximity to these groups will generally lead to a downfield shift (less negative ppm value). The multiplicity of the ¹⁹F signal, due to coupling with aromatic protons, will also be characteristic of the isomer's substitution pattern. For example, a fluorine atom with two ortho protons will appear as a triplet, while a fluorine with one ortho and one meta proton will be a doublet of doublets.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an excellent technique for confirming the presence of key functional groups within the molecule. While it may be less definitive than NMR for distinguishing between positional isomers, subtle differences in the fingerprint region can sometimes be observed.

Table 3: Characteristic IR Absorptions for Ethyl Fluoronitrobenzoate Isomers

Functional GroupCharacteristic Absorption (cm⁻¹)Comments
C=O (Ester) ~1720-1740Strong absorption. The exact position can be influenced by conjugation and the electronic effects of the other substituents.
NO₂ (Nitro) ~1520-1560 (asymmetric stretch) and ~1340-1380 (symmetric stretch)Two strong absorptions. Their positions are sensitive to the electronic environment.
C-F (Aryl-F) ~1100-1300Strong absorption.
C-O (Ester) ~1200-1300 (asymmetric stretch) and ~1000-1100 (symmetric stretch)Two distinct absorptions.
Aromatic C=C ~1450-1600Multiple bands of varying intensity.
Aromatic C-H ~3000-3100 (stretch) and 690-900 (out-of-plane bending)The out-of-plane bending region can be indicative of the substitution pattern.

Interpretation: All isomers will show the characteristic absorptions for the ester, nitro, and fluoro groups. Subtle shifts in the wavenumbers of these absorptions may be observed between isomers due to changes in the electronic distribution within the molecule. The pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison with a known standard.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through the analysis of its fragmentation pattern. All positional isomers of ethyl fluoronitrobenzoate will have the same molecular weight (C₉H₈FNO₄, MW = 213.16 g/mol ).

Interpretation: While the molecular ion peak (M⁺) will be the same for all isomers, the relative abundances of the fragment ions may differ. The fragmentation is often directed by the functional groups. Common fragmentation pathways for these molecules include:

  • Loss of the ethoxy group (-OCH₂CH₃) from the ester.

  • Loss of ethylene (-CH₂CH₂) from the ethyl group.

  • Loss of the nitro group (-NO₂).

  • Loss of carbon monoxide (-CO) from the ester.

The relative stability of the resulting fragment ions can be influenced by the positions of the substituents, leading to variations in the mass spectrum that can aid in isomer differentiation, especially when combined with other spectroscopic data.

G Ethyl Fluoronitrobenzoate Isomer (M+) Ethyl Fluoronitrobenzoate Isomer (M+) Fragment 1 Fragment 1 Ethyl Fluoronitrobenzoate Isomer (M+)->Fragment 1 - OCH2CH3 Fragment 2 Fragment 2 Ethyl Fluoronitrobenzoate Isomer (M+)->Fragment 2 - NO2 Fragment 3 Fragment 3 Ethyl Fluoronitrobenzoate Isomer (M+)->Fragment 3 - CO Further Fragmentation Further Fragmentation Fragment 1->Further Fragmentation Fragment 2->Further Fragmentation

Caption: Generalized fragmentation pathways in mass spectrometry.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring and the nitro group are strong chromophores. The position and intensity of the absorption maxima (λ_max) will be affected by the substitution pattern.

Interpretation: The conjugation of the nitro and ester groups with the benzene ring gives rise to characteristic π → π* transitions. The position of the fluorine atom can influence these transitions through its inductive and resonance effects. While UV-Vis spectra may not be as structurally informative as NMR for distinguishing these isomers, each isomer will have a unique spectrum that can be used for identification and quantification.

Conclusion

The unambiguous differentiation of positional isomers of ethyl fluoronitrobenzoate is a critical task in pharmaceutical research and development. This guide has outlined a multi-faceted spectroscopic approach to this challenge. While ¹H and ¹³C NMR provide a wealth of information about the molecular framework, ¹⁹F NMR often stands out as the most definitive technique due to its wide chemical shift range and high sensitivity to the local electronic environment. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides molecular weight and fragmentation data.

By systematically applying these techniques and understanding the underlying principles that govern the relationship between molecular structure and spectral output, researchers can confidently elucidate the precise structure of their target molecules, ensuring the integrity of their research and the safety and efficacy of potential therapeutic agents.

References

  • Ethyl 4-fluoro-3-nitrobenzoate. National Center for Biotechnology Information. PubChem Compound Database, CID=21277355, [Link] (accessed Jan. 15, 2026).

  • Fun, H. K., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o856. [Link]

  • Supporting Information for publications from the Royal Society of Chemistry. [Link] (accessed Jan. 15, 2026).

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-fluoro-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Ethyl 3-fluoro-2-nitrobenzoate (CAS No. 163077-89-2). As a fluorinated nitroaromatic compound, it requires a stringent, risk-based approach to laboratory safety. The procedures outlined herein are synthesized from established best practices for handling structurally related hazardous compounds and are designed to empower researchers to work safely and effectively. This guide moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring a deep, actionable understanding of the required safety measures.

Hazard Assessment and Toxicological Profile

While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure provides clear indicators of its potential hazards. The presence of both a nitro group on an aromatic ring and a fluorine substituent necessitates a conservative approach, treating the compound as hazardous until proven otherwise.

  • Aromatic Nitro Compounds: This class of chemicals is associated with significant health risks. A primary concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, following absorption through the skin, inhalation, or ingestion.[1] Symptoms can include dizziness, headache, and cyanosis (a bluish discoloration of the skin).[1]

  • Fluorinated Benzoates: The molecule's fluorine atom introduces the risk of releasing highly toxic hydrogen fluoride gas upon thermal decomposition or combustion.[2]

  • Inferred Hazards from Analogs: Structurally similar compounds, such as Ethyl 4-fluoro-3-nitrobenzoate, are classified as harmful if swallowed, inhaled, or in contact with skin.[3] They are known to cause serious eye irritation, skin irritation, and respiratory tract irritation.[2][3][4][5] Therefore, it is imperative to treat this compound as possessing, at a minimum, these same hazardous properties.

Based on this analysis, all handling procedures must be designed to prevent skin and eye contact, inhalation of vapors or aerosols, and accidental ingestion.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most critical line of defense. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure and contain potential spills.[6] Personal Protective Equipment serves as the essential final barrier between the researcher and the chemical.

The following table summarizes the required PPE. Selection should be based on a risk assessment of the specific procedure being performed.

Protection Area Minimum Requirement (Low-Volume Operations) Enhanced Protection (High-Volume, Splash/Aerosol Risk)
Eyes & Face ANSI Z87.1-compliant chemical splash goggles.Chemical splash goggles and a full-face shield.[5]
Hands Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended.Heavier-duty nitrile or neoprene gloves. Always consult a manufacturer's compatibility chart.
Body Flame-resistant laboratory coat, fully fastened.[6]Flame-resistant lab coat and a chemical-resistant apron.[6]
Respiratory Not required when working within a certified and properly functioning chemical fume hood.In case of fume hood failure or a large spill, a NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges is necessary.[5]

Causality Behind PPE Choices:

  • Chemical Splash Goggles vs. Safety Glasses: Goggles are mandatory because they form a protective seal around the eyes, offering robust protection against splashes and vapors from all angles, a risk not mitigated by standard safety glasses.

  • Flame-Resistant Lab Coat: While the compound itself may not be highly flammable, its use in organic synthesis often involves flammable solvents. A flame-resistant coat provides critical protection in the event of a fire.

  • Double-Gloving: This practice significantly reduces the risk of exposure from a single point of failure (e.g., a pinhole or tear) and allows for the safe removal of the outer glove if it becomes contaminated.

Safe Handling and Operational Protocol

A systematic, step-by-step approach is crucial for minimizing risk during any experimental procedure.

Step 1: Pre-Experiment Preparation

  • Designate Area: Clearly demarcate a specific area within the chemical fume hood for the procedure.[6]

  • Assemble Materials: Ensure all necessary reagents, solvents, glassware, and equipment are present and organized within the hood before starting. This minimizes the need to move in and out of the containment area.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[2][5] Ensure a spill kit appropriate for organic compounds is readily available.

Step 2: Weighing and Transfer

  • Containment: If the compound is a solid, weigh it directly within the fume hood on weighing paper or in a tared container to prevent the dispersal of dust.[6]

  • Controlled Addition: When transferring the compound, do so slowly and carefully to avoid splashing or creating aerosols. Use a spatula for solids and a pipette or syringe for liquids.

Step 3: During the Reaction

  • Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[6]

  • Constant Monitoring: Never leave the reaction unattended. Continuously observe for any unexpected changes in color, temperature, or pressure.

Step 4: Post-Experiment Decontamination

  • Surface Cleaning: Upon completion, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Proper Storage: Tightly close and properly label any containers with the chemical or its reaction products for secure storage.[4][5]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow start Start: Handling This compound fume_hood Work conducted in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed without a functioning fume hood. fume_hood->stop  No   risk_assessment Assess Task Risk: Small scale (<5g)? No splash/aerosol risk? fume_hood->risk_assessment  Yes   standard_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - FR Lab Coat risk_assessment->standard_ppe  Yes   enhanced_ppe Enhanced PPE Required: - Goggles + Face Shield - Chem-Resistant Apron - Consider heavier gloves risk_assessment->enhanced_ppe  No (Large scale, splash risk, or heating)  

Caption: Decision tree for selecting appropriate PPE based on procedural risk.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4][5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8]
Small Spill (in Fume Hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Decontaminate the area.
Large Spill Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains.[8] Do not attempt to clean up without appropriate respiratory protection and training.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9] Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of hazardous combustion products like NOx and HF.[2][7]

Waste Management and Disposal

Proper segregation and disposal of chemical waste are paramount to ensure laboratory and environmental safety.

  • Waste Segregation: Never mix waste streams. All waste contaminated with this compound must be treated as hazardous.[6]

  • Solid Waste: Collect all contaminated disposable items—such as gloves, weighing papers, and paper towels—in a dedicated, clearly labeled hazardous solid waste container.[6]

  • Liquid Waste: Collect all liquid waste, including reaction residues and contaminated solvents, in a separate, clearly labeled hazardous liquid waste container.

  • Final Disposal: All waste must be disposed of through an approved institutional waste management program or a licensed chemical disposal company.[4][9] Do not discharge any amount to the sewer system.[9]

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • Ethyl 4-fluoro-3-nitrobenzoate | C9H8FNO4 | CID 21277355. PubChem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET - Ethyl 3-nitrobenzoate. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzoate. Fisher Scientific.
  • Ethyl 2-amino-6-fluoro-3-nitrobenzoate Safety Data Sheet. Synquest Labs.
  • Ethyl 3-Fluoro-2-Methylbenzoate SDS. ECHEMI.
  • SAFETY DATA SHEET - Ethyl 4-nitrobenzoate. Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl 3-hydroxybenzoate. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.